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Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Documentation Hub

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  • Product: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
  • CAS: 2286-35-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Summary Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is a crystalline cinnamate derivative widely utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., mitochondrial pyruvate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is a crystalline cinnamate derivative widely utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., mitochondrial pyruvate carrier inhibitors) and functionalized polymers.[1][2][3] Unlike simple alkyl cyanoacrylates (e.g., ethyl 2-cyanoacrylate) used as instant adhesives, this molecule possesses a


-phenyl substituent that stabilizes the alkene, rendering it a solid at room temperature (MP: 88–90°C) and preventing rapid moisture-induced polymerization.

This guide details a robust, laboratory-scale synthesis via the Knoevenagel condensation . The protocol prioritizes high purity and yield through thermodynamic control, utilizing a weak base catalyst to drive the dehydration equilibrium.

Retrosynthetic Analysis & Reaction Design

The synthesis is a convergent assembly of two commercially available precursors: 4-chlorobenzaldehyde (electrophile) and ethyl cyanoacetate (nucleophile).

The Chemical Equation


Mechanistic Strategy (Knoevenagel Condensation)

The reaction proceeds via a base-catalyzed aldol-type addition followed by elimination (dehydration).

  • Deprotonation: The catalyst (piperidine) deprotonates the active methylene group of ethyl cyanoacetate (

    
    ), forming a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy intermediate undergoes E1cB elimination to form the 
    
    
    
    -unsaturated ester.

Critical Control Point: The reaction is reversible. To maximize yield, the equilibrium is driven forward by:

  • Thermodynamics: The formation of a conjugated system (phenyl ring conjugated with the double bond and electron-withdrawing groups).

  • Solubility: The product often precipitates from ethanol upon cooling, removing it from the equilibrium.

Experimental Protocol

Scale: 50 mmol Expected Yield: 85–95% Time: 2–4 Hours

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]AmountRole
4-Chlorobenzaldehyde 140.571.07.03 gElectrophile
Ethyl Cyanoacetate 113.111.055.94 g (5.6 mL)Nucleophile
Piperidine 85.150.05~5 dropsCatalyst (Base)
Ethanol (95% or abs.) 46.07Solvent30–50 mLSolvent

Note: A slight excess of ethyl cyanoacetate ensures complete consumption of the aldehyde, which is harder to remove during recrystallization.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 7.03 g of 4-chlorobenzaldehyde and 30 mL of ethanol to the flask. Stir until the solid is mostly dissolved.

  • Addition: Add 5.94 g (5.6 mL) of ethyl cyanoacetate, followed by 5 drops of piperidine.

    • Observation: The solution may turn slightly yellow or warm up due to the initial exothermic deprotonation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle. Maintain reflux for 2–3 hours.

    • Monitoring: Monitor reaction progress via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a highly UV-active product spot.
      
  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature.

    • Nucleation:[5] The product typically crystallizes as white or pale-yellow needles upon cooling. If no precipitate forms, cool further in an ice bath (

      
      ) for 30 minutes.
      
  • Isolation: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted reagents and the catalyst.

  • Drying: Dry the solid in a vacuum oven at 40°C or air-dry overnight.

Purification (Recrystallization)

If the melting point is below 88°C or the color is dark:

  • Dissolve the crude solid in the minimum amount of boiling ethanol (~95%).

  • (Optional) If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Collect crystals by filtration.

Characterization & Quality Control

Physical Properties[1][7][8]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 88–90°C (Lit. Value).

    • Diagnostic: A sharp melting range indicates high purity. A broad range (<85°C) suggests residual solvent or starting material.

Spectroscopic Data ( H NMR)

The vinylic proton is the key identifier, appearing as a distinct singlet downfield due to the deshielding effect of the nitrile and ester groups.

Shift (

ppm)
MultiplicityIntegrationAssignment
8.15 – 8.25 Singlet (s)1HVinyl -CH= (Diagnostic)
7.85 – 7.95 Doublet (d)2HAr-H (Ortho to alkene)
7.40 – 7.50 Doublet (d)2HAr-H (Meta to alkene)
4.30 – 4.40 Quartet (q)2HEster -O-CH

-
1.35 – 1.45 Triplet (t)3HEster -CH

(Note: Exact shifts may vary slightly depending on solvent, typically CDCl


 or DMSO-d

.)

Mechanistic & Workflow Visualization

Reaction Mechanism Pathway

The following diagram illustrates the electron flow and transformation from reactants to the final alkene.

Knoevenagel_Mechanism Reactants Reactants (Ethyl Cyanoacetate + Base) Enolate Enolate Ion (Nucleophile) Reactants->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 4-Chlorobenzaldehyde (Electrophile) Aldehyde->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product Ethyl 3-(4-chlorophenyl)- 2-cyanoacrylate Elimination->Product E1cB Elimination

Caption: Step-wise mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Synthesis Workflow

A visual guide to the experimental procedure.

Synthesis_Workflow Start Start: Weigh Reagents Mix Dissolve Aldehyde in EtOH Add Ethyl Cyanoacetate Start->Mix Catalyze Add Piperidine (Cat.) Mix->Catalyze Reflux Reflux at 80°C (2-3 Hours) Catalyze->Reflux Monitor Check TLC (Disappearance of Aldehyde) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT / Ice Bath (Precipitation) Monitor->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End Final Product (MP: 88-90°C) Dry->End

Caption: Operational workflow for the synthesis, isolation, and purification of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product too soluble in hot ethanol.Concentrate the solution by rotary evaporation (remove ~50% solvent) and cool on ice.
Oily Product Impurities or incomplete dehydration.Scratch the flask glass to induce nucleation. If persistent, redissolve in hot ethanol and add a seed crystal.
Low Yield Incomplete reaction or wet solvent.Ensure reflux time is sufficient. Use anhydrous ethanol if water content is high (though reaction produces water, excessive initial water can shift equilibrium).
Low MP (<85°C) Isomer mixture or impurities.Recrystallize from ethanol. Ensure the product is fully dried to remove solvent trapped in the lattice.

Safety & Handling (HSE)

  • Piperidine: Toxic and flammable. Handle in a fume hood.

  • Ethyl Cyanoacetate: Irritant.[1] Avoid skin contact.

  • Product: While not a volatile "superglue," acrylates can be sensitizers. Wear gloves and safety glasses.

  • Waste: Dispose of organic filtrates (containing piperidine and unreacted aldehyde) in halogenated organic waste streams (due to the chloro-group).

References

  • ChemicalBook. (2023). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties and Suppliers. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation Reaction Overview. Retrieved from (General Reference for Mechanism)

  • National Institutes of Health (NIH). (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors. (Synthesis of analogues including ethyl 3-(4-chlorophenyl)-2-cyanoacrylate).[1] Retrieved from

  • BenchChem. (2025).[4][6] Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Protocol. (Analogous protocol reference). Retrieved from

Sources

Exploratory

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CAS number

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CAS Number: 2169-68-8 Introduction Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted ethyl cyanoacrylate monomer, a class of compounds renow...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CAS Number: 2169-68-8

Introduction

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted ethyl cyanoacrylate monomer, a class of compounds renowned for their rapid polymerization in the presence of anions. While its parent compound, ethyl cyanoacrylate, is the primary component in many commercial "superglues," the addition of a 4-chlorophenyl group to the molecule imparts distinct chemical and physical properties.[1][2] This modification makes it a subject of significant interest for researchers in material science, organic synthesis, and drug development. Its primary identifier in chemical literature and commerce is CAS Number 2169-68-8.[3]

This guide offers a comprehensive overview of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, from its fundamental physicochemical properties and synthesis to its mechanisms of action and potential applications, tailored for scientists and professionals in research and development.

Physicochemical Properties

The properties of a compound are critical to understanding its behavior in chemical and biological systems. The key physicochemical data for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are summarized below.

PropertyValueSource(s)
CAS Number 2169-68-8[3][4]
Molecular Formula C₁₂H₁₀ClNO₂[3][5][6]
Molecular Weight 235.67 g/mol [3][5]
Appearance Solid[4]
Melting Point 88-90 °C[7]
Boiling Point 367.9 ± 32.0 °C (Predicted)[7]
Density 1.249 ± 0.06 g/cm³ (Predicted)[7]
Synonyms Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate[4]

Synthesis: The Knoevenagel Condensation

The most direct and common laboratory-scale synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is achieved via the Knoevenagel condensation. This well-established reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-chlorobenzaldehyde), followed by a dehydration reaction.[6]

The choice of this method is based on its high efficiency and the ready availability of the starting materials. The reaction can be catalyzed by a weak base and, in modern protocols, is often accelerated by microwave irradiation to reduce reaction times and improve yields.[6]

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from established methodologies for the synthesis of this compound.[6]

  • Reagent Preparation : In a microwave-safe reaction vessel, combine equimolar amounts of 4-chlorobenzaldehyde and ethyl cyanoacetate.

  • Solvent Addition : Add ethanol as the solvent to dissolve the reactants. The volume should be sufficient to ensure homogeneity.

  • Catalyst Introduction : Introduce a catalytic amount of a weak base, such as piperidine or a basic ionic liquid.

  • Microwave Irradiation : Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the ethanol solution. The solid can be collected by filtration.

  • Purification : Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final, pure Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps Reactant1 4-Chlorobenzaldehyde Mix 1. Mix in Ethanol with Base Catalyst Reactant1->Mix Reactant2 Ethyl Cyanoacetate Reactant2->Mix Microwave 2. Microwave Irradiation (e.g., 100°C, 10 min) Mix->Microwave Isolate 3. Cool & Filter to Isolate Crude Product Microwave->Isolate Purify 4. Recrystallize from Ethanol Isolate->Purify Product Pure Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Purify->Product

Caption: Knoevenagel condensation workflow for synthesis.

Core Chemistry and Mechanism of Action

The reactivity of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is dominated by the electron-deficient nature of its carbon-carbon double bond, which is flanked by two strong electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).

Anionic Polymerization

This electron deficiency makes the molecule highly susceptible to nucleophilic attack, which is the basis for its most well-known property: rapid anionic polymerization. This process is initiated by weak bases, such as water, amines, or even hydroxyl ions present on surfaces.[8][9]

The mechanism proceeds as follows:

  • Initiation : A nucleophile (Nu⁻) attacks the β-carbon of the double bond, forming a resonance-stabilized carbanion.

  • Propagation : The newly formed carbanion acts as a nucleophile itself, attacking another monomer molecule. This process repeats, rapidly forming long polymer chains.

  • Termination : The chain reaction terminates when the growing carbanion is neutralized, for example, by reacting with an acidic species.

This polymerization is the fundamental principle behind the use of cyanoacrylates as adhesives.[8] When applied to a surface, trace amounts of moisture are sufficient to initiate the reaction, creating a strong polymeric bond almost instantly.[2][10]

Polymerization Mechanism Diagram

Polymerization_Mechanism Initiator Nu⁻ (Initiator, e.g., OH⁻) Monomer Monomer (Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) Initiator->Monomer 1. Initiation Anion1 Resonance-Stabilized Carbanion Monomer2 Another Monomer Anion1->Monomer2 2. Propagation DimerAnion Growing Polymer Chain (Dimer Anion) Polymer ...n Monomers -> Polymer DimerAnion->Polymer 3. Continues...

Caption: Anionic polymerization of cyanoacrylate monomers.

Potential as a Bioactive Molecule: A Researcher's Perspective

For drug development professionals, the high reactivity of this molecule suggests potential as a covalent modifier of biological targets. The α,β-unsaturated system is a classic Michael acceptor, capable of reacting with nucleophilic residues in proteins, such as the thiol group of cysteine. This covalent bonding can lead to irreversible inhibition of enzyme activity.

While no specific drug development applications for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are widely documented, related structures have shown promise. For instance, various cyanoacrylate derivatives have been explored as inhibitors for targets like mitochondrial pyruvate carriers.[11] Furthermore, molecules containing a chlorophenyl moiety are common in pharmacologically active compounds, including anticonvulsants that modulate ion channels.[12] Therefore, this molecule serves as an intriguing scaffold for designing targeted covalent inhibitors or exploring novel biological activities.

Applications in Research and Development

The unique properties of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate open up several avenues for application.

  • Medical and Tissue Adhesives : Building on the known applications of cyanoacrylates, this substituted version is a candidate for specialized medical adhesives.[9] The 4-chlorophenyl group can alter the polymer's properties, such as its degradation rate, flexibility, and hydrophobicity, potentially offering advantages over standard formulations for wound closure or other biomedical applications.[10] Upon subcutaneous application, the parent compound ethyl 2-cyanoacrylate has been shown to be absorbed and detected in plasma and urine, a factor to consider in biocompatibility assessments.[13]

  • Drug Discovery and Chemical Biology : As a reactive scaffold, it is an excellent starting point for creating libraries of potential bioactive compounds. The Knoevenagel synthesis is highly versatile, allowing for the substitution of different aldehydes to probe structure-activity relationships (SAR). Its function as a Michael acceptor makes it a valuable tool for activity-based protein profiling and the development of covalent inhibitors.

  • Polymer and Material Science : The monomer can be used to create specialty polymers. The presence of the chlorine atom and the aromatic ring can enhance the refractive index, thermal stability, and other physical properties of the resulting polycyanoacrylate, making it suitable for applications in optics, electronics, or advanced coatings.

Safety and Handling

Consistent with other cyanoacrylates, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate requires careful handling.

  • Hazards : It is classified as an irritant and is harmful if swallowed.[7] The vapors can irritate the respiratory system, and direct contact can cause skin and serious eye irritation.[2]

  • Precautions : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile may not be suitable; butyl rubber is often recommended), and a lab coat.

  • Storage : Store in a cool, dry, dark place, away from moisture and basic substances to prevent premature polymerization. The addition of acidic stabilizers is common for long-term storage.

Conclusion

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is more than just a modified "superglue." It is a highly functionalized monomer whose value lies at the intersection of organic synthesis, polymer science, and biomedicine. Its straightforward synthesis, coupled with its inherent reactivity, makes it a powerful tool for creating novel materials and a promising scaffold for the development of new therapeutic agents. For researchers, it represents a versatile building block with potential waiting to be unlocked.

References

  • Vertex AI Search. ETHYL 3-(4-CHLOROPHENYL)-2-CYANOACRYLATE synthesis - chemicalbook.
  • Sigma-Aldrich. Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate | 2169-68-8.
  • CymitQuimica. 10-449091 - e-ethyl-3-4-chlorophenyl-2-cyanoacrylate | 2.
  • ChemBK. ETHYL (Z)-3-(4-CHLOROPHENYL)-2-CYANOACRYLATE.
  • International Union of Crystallography Journals. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.
  • Wikipedia. Ethyl cyanoacrylate.
  • American Chemical Society. Ethyl 2-cyanoacrylate.
  • Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms.
  • ChemicalBook. ETHYL 3-(4-CHLOROPHENYL)-2-CYANOACRYLATE | 2169-68-8.
  • Sigma-Aldrich. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 2169-68-8.
  • UCLA – Chemistry and Biochemistry. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021).
  • Santa Cruz Biotechnology. ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate | CAS 59746-99-5.
  • National Institutes of Health (PMC). Cyanoacrylate Adhesives for Cutaneous Wound Closure. (2024).
  • National Institutes of Health (PMC). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017).
  • National Institutes of Health (NCBI Bookshelf). 2-Octyl Cyanoacrylate. (2024).
  • Google Patents. CN105541664A - Method for synthesizing cyanoacrylate.
  • Google Patents. US20030191248A1 - Activator compositions for cyanoacrylate adhesives.
  • PubMed. Absorption of ethyl 2-cyanoacrylate tissue adhesive.

Sources

Foundational

Physicochemical Characterization and Synthetic Utility of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

[1][2] Executive Summary This technical guide provides a comprehensive analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8), a critical intermediate in the synthesis of pharmacological agents and functio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8), a critical intermediate in the synthesis of pharmacological agents and functional polymers.[1][2] While often cited simply for its molecular weight in stoichiometric calculations, this molecule represents a classic example of a Knoevenagel condensation adduct.[2] This guide moves beyond basic physical constants to explore the causality of its synthesis, the logic of its isotopic mass spectral signature, and the protocols required for its rigorous validation in a research setting.[1]

Part 1: Molecular Identity & Stoichiometry

The Molecular Weight Calculation

For precision in drug development and polymer chemistry, relying on a generic molecular weight (MW) is insufficient.[2] The molecular weight of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is derived from its formula C₁₂H₁₀ClNO₂ , but the utility of this number depends on understanding the isotopic contribution of the Chlorine atom.[1][2]

Standard Molar Mass Calculation:

  • Carbon (12 atoms):

    
    [2]
    
  • Hydrogen (10 atoms):

    
    [2]
    
  • Chlorine (1 atom):

    
    [2]
    
  • Nitrogen (1 atom):

    
    [2]
    
  • Oxygen (2 atoms):

    
    [2]
    
  • Total Average MW: 235.67 g/mol [2][3]

Isotopic Mass Distribution (Mass Spectrometry Critical)

In Mass Spectrometry (MS), the "average" MW is less relevant than the exact mass of the isotopologues.[2] Chlorine exists naturally as


 (~75.78%) and 

(~24.22%).[2]
  • Monoisotopic Mass (

    
    ):  ~235.04 Da (The base peak, M+)[2]
    
  • M+2 Mass (

    
    ):  ~237.04 Da[2]
    

Expert Insight: When analyzing the MS data for this compound, do not look for a single peak at 235.[2]67. You must validate the presence of a 3:1 intensity ratio between the peaks at m/z 235 and 237.[2] Absence of this "chlorine signature" indicates a failure in the halogenation of the precursor or contamination.[1][2]

Key Physicochemical Properties
PropertyValueTechnical Note
CAS Number 2169-68-8Primary identifier for the ethyl ester variant.[1][2][4]
Molecular Formula C₁₂H₁₀ClNO₂-
Exact Mass 235.040356 DaUsed for High-Resolution MS (HRMS).[1][2]
Melting Point 161–165 °CSharp MP indicates high purity; broad range implies oligomerization.[2]
Solubility DMSO, ChloroformPoor solubility in water; crucial for recrystallization steps.[2]
Appearance White/Off-white solidYellowing indicates oxidation or residual aldehyde.[1][2]

Part 2: Synthetic Pathway (Knoevenagel Condensation)[2]

The Mechanism

The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a textbook Knoevenagel condensation .[1][2] It involves the nucleophilic attack of an active methylene compound (ethyl cyanoacetate) on a carbonyl group (4-chlorobenzaldehyde).[2]

Why this pathway?

  • Thermodynamic Control: The reaction is reversible. We drive it forward by removing water (dehydration), often via azeotropic distillation or simple reflux in ethanol where the product precipitates out.[2]

  • Catalytic Causality: A weak base (piperidine or DABCO) is required to deprotonate the

    
    -carbon of the ethyl cyanoacetate, creating the enolate carbanion necessary for the attack.[1][2]
    
Visualization of Synthesis Logic

The following diagram outlines the critical process flow, including the specific catalyst role and purification logic.

SynthesisPathway Aldehyde 4-Chlorobenzaldehyde (Electrophile) Intermediate Aldol-like Intermediate Aldehyde->Intermediate Nucleophilic Attack Cyanoacetate Ethyl Cyanoacetate (Nucleophile) Cyanoacetate->Intermediate Catalyst Catalyst: Piperidine (Base Promoter) Catalyst->Cyanoacetate Deprotonation Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Dehydration->Product Irreversible Step

Figure 1: Knoevenagel condensation pathway showing the convergence of precursors and the critical dehydration step.[1][2]

Field-Proven Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Reagents:

  • 4-Chlorobenzaldehyde (10 mmol)[1][2]

  • Ethyl Cyanoacetate (10 mmol)[2]

  • Ethanol (20 mL, solvent)[1][2]

  • Piperidine (3-5 drops, catalyst)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.41 g of 4-chlorobenzaldehyde and 1.13 g of ethyl cyanoacetate in 20 mL of ethanol.

  • Catalysis: Add 3–5 drops of piperidine. Why: Excessive base can induce polymerization or side reactions; catalytic amounts are sufficient to generate the enolate.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).[2] Look for the disappearance of the aldehyde spot.[2]

  • Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath. The product should precipitate as a white solid.[2]

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (to remove unreacted aldehyde) and then cold water (to remove piperidine salts).[2]

  • Recrystallization: Recrystallize from ethanol or an ethanol/water mixture to achieve the target melting point (161–165 °C).

Part 3: Analytical Validation (Self-Validating Systems)[1][2]

Trustworthiness in chemical synthesis comes from "triangulation"—using multiple analytical methods that must agree with each other.[2]

The Validation Workflow

ValidationWorkflow Crude Crude Product MP_Check 1. Melting Point Check (Target: 161-165°C) Crude->MP_Check IR_Spec 2. IR Spectroscopy (CN stretch @ ~2220 cm⁻¹) MP_Check->IR_Spec If Range Sharp NMR_Spec 3. ¹H NMR (Vinyl Proton Singlet) IR_Spec->NMR_Spec MS_Spec 4. Mass Spectrometry (Cl Isotope Pattern) NMR_Spec->MS_Spec Decision Pass/Fail? MS_Spec->Decision Release Release for Application Decision->Release All Criteria Met

Figure 2: Analytical cascade ensuring product integrity before release.

Interpretation of Spectral Data

To validate the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, compare your results against these benchmarks:

  • Infrared Spectroscopy (IR):

    • Nitrile Group (-C≡N): Look for a sharp, distinct band around 2220 cm⁻¹ .[1][2] This confirms the incorporation of the cyanoacetate moiety.[2]

    • Carbonyl (-C=O): Strong ester stretch around 1720–1740 cm⁻¹ .[1][2]

    • Alkene (C=C): Conjugated double bond stretch near 1600 cm⁻¹ .[2]

  • ¹H NMR (Nuclear Magnetic Resonance):

    • Vinyl Proton: A distinctive singlet around

      
       8.2–8.5 ppm .[2] This proton is on the double bond created during condensation.[2] Its presence as a singlet confirms the lack of neighboring protons (i.e., successful condensation at the 
      
      
      
      -carbon).[1][2]
    • Aromatic Region: Two doublets (an AA'BB' system) in the

      
       7.4–7.9 ppm  range, characteristic of para-substitution on the benzene ring.[1][2]
      
  • Mass Spectrometry (MS):

    • As detailed in Section 1.2, the spectrum must show the M+ (235) and M+2 (237) peaks in a 3:1 ratio .[2]

Part 4: Applications & Stability

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is utilized primarily as:

  • Intermediate in Organic Synthesis: It serves as a Michael acceptor for nucleophiles, allowing for the construction of complex heterocyclic rings (e.g., pyrazoles or pyridines) used in agrochemicals.[2]

  • UV Absorption: The conjugated

    
    -electron system (Benzene-Double Bond-Cyano/Ester) makes it an effective UV absorber, potentially useful in stabilizing polymers against photodegradation.[1][2]
    

Stability Note: Unlike simple alkyl cyanoacrylates (superglue), this molecule is relatively stable due to the steric bulk of the phenyl ring and the conjugation, which reduces the reactivity of the double bond toward spontaneous anionic polymerization.[1][2] However, it should be stored in a cool, dry place to prevent hydrolysis of the ester group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354569, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.[1][2] Retrieved from [Link][2]

  • Chemistry Steps. Isotopes in Mass Spectrometry - The Chlorine Signature. Retrieved from [Link]

  • Reddy, P. R., et al. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates.[2] J. Mex.[2][5] Chem. Soc. Retrieved from [Link][2][6]

Sources

Exploratory

1H NMR spectrum of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

This guide provides an in-depth technical analysis of the H NMR spectrum of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate , a significant intermediate in organic synthesis and medicinal chemistry. Technical Analysis: H NMR Sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate , a significant intermediate in organic synthesis and medicinal chemistry.

Technical Analysis: H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Summary & Structural Context

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (C


H

ClNO

) is an

-unsaturated ester synthesized primarily via the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate.

Its NMR spectrum is defined by the electronic push-pull nature of the molecule: the electron-rich 4-chlorophenyl ring is conjugated to the highly electron-deficient acrylonitrile moiety. This conjugation creates distinct shielding and deshielding zones that are diagnostic for structural verification and isomeric purity (typically favoring the E-isomer).

Molecular Structure & Labeling

To ensure precision in the spectral assignment, we define the proton environments as follows:

  • H

    
     : The olefinic proton at the 
    
    
    
    -position.
  • H

    
     : Aromatic protons adjacent to the vinyl group (positions 2,6 on the ring).
    
  • H

    
     : Aromatic protons adjacent to the chlorine atom (positions 3,5 on the ring).
    
  • H

    
      & H
    
    
    
    : The ethyl ester protons.

Experimental Protocol: Sample Preparation & Acquisition

Reliable NMR data requires strict adherence to preparation standards to minimize solvent effects and concentration-dependent shifts.

Reagents & Materials
  • Analyte: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (>98% purity recommended).

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    • Note: DMSO-

      
       may be used if solubility is an issue, but CDCl
      
      
      
      is the standard for comparing with literature values.
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of CDCl

    
    . Ensure complete dissolution; the compound should dissolve readily at room temperature.
    
    • Checkpoint: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., Knoevenagel catalyst residues).

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (NS): 16 (sufficient for >10 mg sample).

    • Relaxation Delay (D1): 1.0 s.

    • Spectral Width: -2 to 14 ppm.

Spectral Analysis & Assignments

The spectrum is characterized by three distinct regions: the aliphatic ethyl group (upfield), the aromatic region (mid-field), and the highly deshielded vinyl proton (downfield).

Summary of Chemical Shifts ( ) in CDCl
Proton GroupShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
-CH

1.40 Triplet (

)
3H7.2 HzTerminal methyl of ethyl ester.[1]
-O-CH

-
4.29 Quartet (

)
2H7.2 HzMethylene deshielded by oxygen.
Ar-H (meta) 7.48 Doublet (

)
2H8.4 HzProtons adjacent to Cl (shielded relative to ortho).
Ar-H (ortho) 7.93 Doublet (

)
2H8.0 HzProtons adjacent to vinyl group (deshielded).
=CH- 8.20 Singlet (

)
1HN/AVinyl proton, highly deshielded by CN/COOEt.
Detailed Mechanistic Interpretation
1. The Vinyl Proton (

8.20 ppm)

The singlet at 8.20 ppm is the most diagnostic signal. Its extreme downfield shift is caused by the anisotropic deshielding of the cyano (-CN) and ester (-COOEt) groups. Furthermore, the resonance contribution from the aromatic ring pushes electron density toward the electron-withdrawing nitrile/ester, leaving the


-carbon (and its attached proton) electron-deficient.
  • Diagnostic Value: If this peak appears as a doublet, it indicates incomplete reaction (presence of aldehyde) or a rare coupling scenario not typical for this trisubstituted alkene.

2. The Aromatic System (AA'BB' Pattern)

The 4-chlorophenyl ring displays a classic para-substituted splitting pattern, often appearing as two distinct doublets (pseudo-first-order approximation of an AA'BB' system).

  • 
     7.93 ppm:  These protons are ortho to the acrylate system. The strong electron-withdrawing nature of the cyanoacrylate group deshields these protons significantly.
    
  • 
     7.48 ppm:  These protons are ortho to the Chlorine atom. While Chlorine is electronegative (inductive withdrawal), it is also a resonance donor. However, the dominant factor here is their distance from the strongly deshielding acrylate group, making them appear upfield relative to the other aromatic protons.
    
3. The Ethyl Ester (

4.29 & 1.40 ppm)

This is a textbook ethyl pattern. The methylene quartet at 4.29 ppm is characteristic of an ethoxy carbonyl environment (-C(=O)OCH


-). The coupling constant (

Hz) confirms the connectivity between the CH

and CH

groups.

Visualization of Structural Correlations

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals, highlighting the electronic effects governing the shifts.

NMR_Assignment cluster_structure Molecular Structure Segments cluster_spectrum 1H NMR Signals (CDCl3) Vinyl Vinyl Proton (=CH-) S_820 δ 8.20 ppm (s) Deshielded by CN/COOEt Vinyl->S_820 Anisotropic Effect Ortho Ar-H (Ortho to Vinyl) S_793 δ 7.93 ppm (d) Deshielded by Conjugation Ortho->S_793 Strong e- withdrawal Meta Ar-H (Meta to Vinyl) S_748 δ 7.48 ppm (d) Inductive effect of Cl Meta->S_748 Remote from acrylate Ester_CH2 Ester Methylene (-OCH2-) S_429 δ 4.29 ppm (q) Oxygen Electronegativity Ester_CH2->S_429 Alpha to Oxygen Ester_CH3 Ester Methyl (-CH3) S_140 δ 1.40 ppm (t) Aliphatic Region Ester_CH3->S_140 Beta to Oxygen

Figure 1: Structural assignment of 1H NMR signals for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Synthesis & Analysis Workflow

Understanding the synthesis context aids in identifying common impurities (e.g., unreacted aldehyde).

Synthesis_Workflow Aldehyde 4-Chlorobenzaldehyde (Aldehyde Peak: ~10.0 ppm) Reaction Knoevenagel Condensation (Cat: Piperidine/DABCO) Aldehyde->Reaction Cyanoacetate Ethyl Cyanoacetate (CH2 Singlet: ~3.5 ppm) Cyanoacetate->Reaction Product Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Reaction->Product - H2O Analysis 1H NMR Analysis Product->Analysis Check Impurity Check: Are peaks at 10.0 or 3.5 ppm visible? Analysis->Check

Figure 2: Synthesis pathway and critical impurity checkpoints in NMR analysis.

Troubleshooting & Impurity Profiling

When analyzing the raw spectrum, researchers often encounter specific artifacts. Use this guide to validate sample purity:

  • Unreacted Aldehyde: Look for a small singlet around

    
     10.0 ppm . If present, the condensation was incomplete.
    
  • Unreacted Cyanoacetate: Look for a singlet around

    
     3.5–3.7 ppm  (active methylene protons).
    
  • Isomerism (E vs Z): The Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer (trans arrangement of the phenyl and ester groups) as the major product. The Z-isomer, if present, would likely show the vinyl proton slightly upfield due to different anisotropic shielding, but it is rarely observed in significant quantities due to the steric clash between the phenyl ring and the ester group.

  • Water Peak: In CDCl

    
    , a broad singlet around 
    
    
    
    1.56 ppm
    indicates residual moisture in the solvent or sample.

References

  • RSC Advances (2014) . Characterization data: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (6b). Royal Society of Chemistry.[2][3]

  • Amazon S3 / Supplementary Info (2025) . 1H NMR of methyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate.

  • Journal of the Mexican Chemical Society (2023) . General procedure for synthesis of Cyano acrylate derivatives.

Sources

Foundational

13C NMR data for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Introduction: The Molecular Blueprint Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted acrylate, a class of com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Introduction: The Molecular Blueprint

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted acrylate, a class of compounds widely utilized in the synthesis of pharmaceuticals, agrochemicals, and as monomers for specialty polymers. A precise understanding of its molecular structure is paramount for predicting its reactivity, elucidating reaction mechanisms, and ensuring quality control in manufacturing processes. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a direct, non-destructive window into the carbon framework of the molecule. This guide offers a comprehensive analysis of the ¹³C NMR data for this compound, grounded in first principles and supported by experimental evidence. It is designed for researchers and scientists who require a deep, practical understanding of how to acquire and interpret this critical analytical data.

The ¹³C NMR spectrum is fundamentally a map of the unique carbon environments within a molecule.[1][2] The position of a signal (chemical shift, δ) is highly sensitive to the electronic environment of the carbon nucleus, influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[3][4] For Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, we can predict the presence of ten distinct carbon signals, as the plane of symmetry only bisects the 4-chlorophenyl group, making the ortho and meta carbons respectively equivalent.[1][2]

Structural Assignment and Data Interpretation

The authoritative ¹³C NMR spectral data for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, recorded in deuterated chloroform (CDCl₃), reveals ten distinct signals.[5][6] The assignment of these signals to their corresponding carbon atoms is a logical process of correlating experimental chemical shifts with established principles of NMR spectroscopy.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of the molecule are systematically numbered as follows:

Caption: Numbering scheme for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Experimental Data and Peak Assignments

The interpretation relies on comparing the experimental data with known chemical shift ranges for various carbon environments.[7][8][9][10]

Assigned CarbonExperimental δ (ppm)[5]Carbon TypeRationale for Assignment
C10 162.2Ester Carbonyl (C=O)Carbonyl carbons in esters are highly deshielded and typically appear in the 160-185 ppm range due to sp² hybridization and the strong electron-withdrawing effect of the two attached oxygen atoms.[4]
C1 153.3Alkene (C=C-Ar)This sp² hybridized carbon is significantly downfield due to its direct attachment to the electron-donating chlorophenyl ring and conjugation with the acrylate system.
C6 139.6Aromatic (C-Cl)This is the ipso-carbon, directly bonded to the electronegative chlorine atom. This direct substitution causes a significant downfield shift.
C3 132.2Aromatic (ipso, C-alkene)The ipso-carbon of the benzene ring attached to the acrylate group. It is a quaternary carbon, often showing a weaker signal, and its chemical shift is influenced by the alkene substituent.
C4, C8 129.9Aromatic (CH)These two carbons are ortho to the chlorine and meta to the acrylate group. They are chemically equivalent due to molecular symmetry and appear as a single peak.
C5, C7 129.6Aromatic (CH)These two carbons are meta to the chlorine and ortho to the acrylate group. Their chemical environment is very similar to C4/C8, hence the close chemical shift. Two-dimensional NMR techniques like HSQC/HMBC would be needed for unambiguous differentiation from the 129.9 ppm signal.
C9 115.2Nitrile (C≡N)The chemical shift for nitrile carbons typically falls within the 110-120 ppm range.[7]
C2 103.6Alkene (C=C-CN)This sp² carbon is shifted significantly upfield. The strong electron-withdrawing nature of both the adjacent cyano (C9) and ester (C10) groups increases its electron density through resonance, causing this shielding effect.
C11 62.8Ester Alkyl (-O-C H₂-CH₃)This sp³ carbon is directly attached to the electronegative ester oxygen, causing a characteristic downfield shift into the 50-80 ppm region.[7][9]
C12 14.1Ester Alkyl (-O-CH₂-C H₃)A typical terminal methyl group (sp³ carbon) in an aliphatic chain, appearing in the expected upfield region of 10-25 ppm.[9]

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

The following protocol outlines a robust, self-validating methodology for obtaining a quantitative and high-resolution ¹³C NMR spectrum for a small organic molecule like Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Sample Preparation
  • Mass: Accurately weigh approximately 10-20 mg of the solid sample. While modern spectrometers are highly sensitive, this amount ensures a good signal-to-noise ratio can be achieved in a reasonable time.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to a standard 5 mm NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal. The residual CHCl₃ peak at ~77.16 ppm serves as a convenient secondary chemical shift reference.

  • Internal Standard: Add a small amount (1-2 μL) of a tetramethylsilane (TMS) solution. TMS is the universally accepted primary reference standard, defining 0.00 ppm for both ¹H and ¹³C NMR.[3]

  • Dissolution: Cap the NMR tube and vortex or gently agitate until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer.

  • Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Broadband proton decoupling is crucial as it collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[7]

  • Key Acquisition Parameters:

    • Spectral Width (SW): Set to ~240-250 ppm. This range comfortably covers the entire expected chemical shift distribution for organic molecules, from TMS (0 ppm) to carbonyls (>200 ppm).[8]

    • Transmitter Frequency Offset (O1p): Center the spectral window at approximately 120-130 ppm.

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses. While longer delays are needed for strict quantitation, a 2-second delay is a good compromise between accuracy and experiment time for routine characterization.

    • Pulse Width (P1): Use a calibrated 30-45° flip angle. A smaller flip angle allows for shorter relaxation delays without saturating the signals, especially for quaternary carbons which have long relaxation times.

    • Number of Scans (NS): Set between 128 and 1024 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the CDCl₃ solvent peak can be set to 77.16 ppm.

  • Peak Picking: Identify all real peaks and label their chemical shifts.

Caption: Standard workflow for ¹³C NMR analysis of a small organic molecule.

Conclusion

The ¹³C NMR spectrum of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate provides a definitive structural fingerprint. Through a systematic application of fundamental NMR principles, each of the ten unique carbon signals can be confidently assigned. The downfield shifts of the carbonyl and aromatic carbons, the characteristic positions of the nitrile and alkene carbons, and the signature of the ethyl ester group all combine to validate the molecular structure. The detailed experimental protocol provided herein ensures that researchers can reliably reproduce this data, forming a solid foundation for further research and development involving this versatile chemical entity.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Bermel, W., Bertini, I., Felli, I. C., Kumar, M. V. V., Pierattelli, R., & Ravera, E. (2018). 13C Direct Detected NMR for Challenging Systems. Chemical reviews, 118(14), 6606–6641*. Available from: [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Gauthier, D. R., & Weissman, S. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1676–1679*. Available from: [Link]

  • Soderberg, T. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • J. Mex. Chem. Soc. (2023). Supplementary Information. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

This guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Tailored for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this compound, offering field-proven insights into its molecular vibrations.

Introduction: The Significance of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and the Role of IR Spectroscopy

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a member of the cyanoacrylate family, compounds renowned for their applications as rapid-curing adhesives.[1] Beyond their industrial use, cyanoacrylate derivatives are pivotal building blocks in organic synthesis, particularly in Knoevenagel condensations, leading to the formation of diverse and complex molecules.[2] Some derivatives have also been investigated for their potential biological activities, including anticancer properties.[3]

Given its multifaceted utility, the unambiguous structural confirmation and purity assessment of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are paramount. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for this purpose.[4] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[5] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[6] This absorption pattern is highly characteristic of the molecule's structure.

This guide will elucidate how the distinct vibrational signatures of the nitrile, ester carbonyl, alkene, and substituted aromatic functionalities within ethyl 3-(4-chlorophenyl)-2-cyanoacrylate manifest in its IR spectrum, providing a robust method for its identification and characterization.

Principles of an Authoritative Spectroscopic Analysis

A trustworthy spectroscopic analysis is a self-validating system. This is achieved by integrating experimental data with a strong theoretical framework. For the IR analysis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, our approach is twofold:

  • Experimental Verification: Acquiring a high-quality IR spectrum using established methodologies to ensure data integrity.

  • Theoretical Correlation: Assigning the observed absorption bands to specific molecular vibrations, grounded in the principles of physical organic chemistry and supported by extensive literature data on analogous structures. This process is further strengthened by the potential for computational modeling, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy.[7][8]

Experimental Protocol: Acquiring the Infrared Spectrum

The quality of an IR spectrum is intrinsically linked to the sample preparation and the instrumental parameters. For a solid compound like ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, the Potassium Bromide (KBr) pellet method is a well-established technique.[9]

Workflow for KBr Pellet Preparation and Spectral Acquisition

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition start Start: Obtain Solid Sample grind_sample Grind 1-2 mg of sample to a fine powder in an agate mortar. start->grind_sample [Ref: 13] add_kbr Add ~200 mg of dry, spectroscopy-grade KBr. grind_sample->add_kbr mix Thoroughly mix the sample and KBr. add_kbr->mix [Ref: 7] load_die Transfer the mixture to a pellet die. mix->load_die press Apply 8-10 tons of pressure using a hydraulic press. load_die->press [Ref: 10] pellet Eject the transparent pellet. press->pellet place_pellet Place the KBr pellet in the spectrometer's sample holder. pellet->place_pellet bg_scan Acquire a background spectrum (air or pure KBr pellet). place_pellet->bg_scan sample_scan Acquire the sample spectrum (typically 16-32 scans). bg_scan->sample_scan [Ref: 12] process Process the spectrum (background correction, Fourier transform). sample_scan->process end End: Obtain IR Spectrum process->end

Caption: Molecular structure of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its principal functional groups.

Table of Characteristic Infrared Absorptions
Observed Frequency (cm⁻¹)Vibrational ModeFunctional GroupAnalysis and Rationale
2986 C-H StretchEthyl group (CH₃, CH₂)This absorption is characteristic of the symmetric and asymmetric stretching of sp³ hybridized C-H bonds in the ethyl group. [10]
2218 C≡N Stretchα,β-Unsaturated NitrileThe nitrile group typically absorbs strongly in the 2260-2240 cm⁻¹ region. [11]Conjugation with the adjacent C=C double bond weakens the C≡N bond, lowering its stretching frequency to ~2218 cm⁻¹. [12]This shift is a hallmark of a conjugated nitrile.
1718 C=O Stretchα,β-Unsaturated EsterSaturated aliphatic esters absorb in the 1750-1735 cm⁻¹ range. [13]Conjugation of the carbonyl group with the C=C double bond delocalizes the π-electrons, which reduces the double-bond character of the C=O bond. This weakening of the bond lowers the stretching frequency to the observed 1730-1715 cm⁻¹ region. [14][15]
1582 C=C Stretch (Alkene & Aromatic)Alkene and Aromatic RingThis region typically contains absorptions from both the alkene C=C stretch and aromatic ring C=C stretching vibrations. Unconjugated alkenes absorb around 1680-1640 cm⁻¹. [16]Conjugation, as seen in this molecule, lowers this frequency. Aromatic rings also exhibit characteristic "ring breathing" modes in the 1600-1450 cm⁻¹ range. [10][17]The band at 1582 cm⁻¹ likely represents an overlap of these conjugated alkene and aromatic C=C stretching modes.
1485 C=C StretchAromatic RingThis is another characteristic C=C stretching vibration within the phenyl ring, often seen in substituted benzenes. [18]
828 C-H Out-of-Plane Bend1,4-Disubstituted Aromatic RingThe pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on a benzene ring. [17]A strong band in the 850-800 cm⁻¹ range is characteristic of a 1,4- (or para-) disubstituted ring. [18]
Not explicitly listed but expectedC-Cl StretchAryl ChlorideThe C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the broad region between 850 and 550 cm⁻¹. [19]This band may be present but can sometimes be difficult to assign definitively in a complex spectrum.

Applications in Quality Control and Reaction Monitoring

The detailed understanding of the IR spectrum of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is not merely an academic exercise; it has significant practical applications:

  • Identity Confirmation: The unique pattern of absorption bands serves as a reliable fingerprint for confirming the identity of the synthesized compound, distinguishing it from starting materials, byproducts, or other isomers.

  • Purity Assessment: The absence of extraneous peaks, such as a broad -OH band around 3300 cm⁻¹ (indicating the presence of water or alcohol) or the characteristic absorptions of starting materials like 4-chlorobenzaldehyde (C=O stretch around 1700 cm⁻¹) and ethyl cyanoacetate (distinct C=O and C≡N frequencies), can be used to assess the purity of the final product.

  • Reaction Monitoring: In the synthesis of this compound via Knoevenagel condensation, IR spectroscopy can be used to monitor the reaction progress in real-time. [14]The disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the aldehyde C=O stretch from 4-chlorobenzaldehyde, coupled with the appearance of the product's characteristic conjugated C=O and C≡N bands, would indicate the progression of the reaction.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. The spectrum is dominated by characteristic absorption bands arising from the conjugated nitrile and ester functionalities, the substituted alkene, and the 1,4-disubstituted aromatic ring. A thorough understanding of how electronic effects such as conjugation influence vibrational frequencies allows for a precise and confident interpretation of the spectral data. The protocols and analyses presented in this guide provide a robust framework for researchers and scientists to effectively utilize IR spectroscopy in their work with this and structurally related compounds.

References

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  • Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Soc. Quím. Méx. Retrieved from [Link]

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  • Smoldyn. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.
  • ResearchGate. (n.d.). Frequencies (cm À1 ) of the CH stretching vibrations of benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a compound of interest in various chemical and pharmaceutical research fields. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, methodologies, and expected outcomes of its mass spectrometric evaluation.

Introduction: The Significance of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Analysis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, with the molecular formula C12H10ClNO2, is a derivative of cyanoacrylic acid.[1][2] Cyanoacrylates are widely recognized for their applications as instant adhesives, but their derivatives are also explored in medicinal chemistry and materials science.[3][4] The structural characterization and purity assessment of such compounds are critical for their application, making mass spectrometry an indispensable analytical tool. This guide will delve into the nuanced aspects of analyzing this specific molecule, providing a framework for robust and reliable characterization.

Foundational Principles: Mass Spectrometry in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a compound's molecular weight and elemental composition. Furthermore, tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is often unique to a molecule's structure, acting as a chemical fingerprint.

Experimental Design: A Step-by-Step Protocol

The successful mass spectrometric analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate hinges on a well-designed experimental workflow. The following protocol outlines the key considerations from sample preparation to data acquisition, emphasizing the rationale behind each step.

Sample Preparation: Ensuring Analytical Integrity

Given the reactive nature of cyanoacrylates, appropriate sample handling is crucial to prevent premature polymerization or degradation.[3][5]

Protocol:

  • Solvent Selection: Dissolve the analyte in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[6][7] The use of aprotic solvents is generally preferred to minimize the risk of anionic polymerization initiated by protic species.

  • Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer.

  • Acidification: To enhance stability, especially for analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), consider acidifying the sample solution with a small amount of an acid like phosphoric acid (e.g., 0.2% v/v).[6][7] This helps to inhibit anionic polymerization.[6]

  • Temperature Control: For methods involving an autosampler, maintaining the sample at a refrigerated temperature (e.g., 5 °C) can further prevent degradation.[5]

Ionization Technique: Choosing the Right Tool

The choice of ionization technique is critical for generating intact molecular ions of the analyte with high efficiency.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. For Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, ESI in positive ion mode is expected to be efficient, leading to the formation of the protonated molecule [M+H]+. Negative ion mode may also be viable, potentially forming the deprotonated molecule [M-H]-, although this is less common for this class of compounds unless specific functional groups that readily lose a proton are present.[8]

  • Electron Ionization (EI): Typically used in conjunction with Gas Chromatography (GC-MS), EI is a high-energy ionization method that often results in extensive fragmentation.[9] While useful for providing structural information through characteristic fragment ions, it may not always produce a prominent molecular ion peak for certain compounds.

For most applications involving this compound, particularly within a drug development context, LC-ESI-MS would be the method of choice due to its sensitivity and applicability to a wide range of compounds.

Mass Analysis: High-Resolution and Tandem MS
  • High-Resolution Mass Spectrometry (HRMS): Employing an HRMS instrument (e.g., Orbitrap, TOF) is highly recommended. HRMS provides accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments, thereby increasing confidence in compound identification.

  • Tandem Mass Spectrometry (MS/MS): To elucidate the structure, MS/MS experiments are essential. This involves isolating the precursor ion (e.g., the [M+H]+ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure.

Deciphering the Data: Expected Fragmentation Pathways

The fragmentation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in the gas phase is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Based on its structure, several key fragmentation pathways can be predicted.

Molecular Weight: 235.67 g/mol [1]

Expected Precursor Ion (Positive ESI): [M+H]+ at m/z 236.05

Table 1: Predicted Key Fragment Ions of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Proposed FragmentNeutral LossPredicted m/zInterpretation
[M+H - C2H4]+Ethylene (28 Da)208.02Loss of the ethyl group as ethylene from the ester moiety.
[M+H - OC2H5]+Ethoxy radical (45 Da)191.03Cleavage of the ethoxy group.
[M+H - COOC2H5]+Ethyl formate (74 Da)162.01Loss of the entire ethyl ester group.
[C7H4Cl]+C3H3NO2 (85 Da)111.00Ion corresponding to the chlorophenyl group.

Diagram 1: Proposed Fragmentation Pathway

fragmentation M [M+H]+ m/z 236.05 F1 [M+H - C2H4]+ m/z 208.02 M->F1 - C2H4 F2 [M+H - OC2H5]+ m/z 191.03 M->F2 - OC2H5 F3 [M+H - COOC2H5]+ m/z 162.01 M->F3 - COOC2H5 F4 [C7H4Cl]+ m/z 111.00 F3->F4 - C3H3N

Caption: Proposed fragmentation pathway of protonated Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Integrated Analytical Workflow

For comprehensive analysis, mass spectrometry is often coupled with a separation technique like HPLC. This approach, known as LC-MS, allows for the separation of the target analyte from impurities or other components in a mixture before it enters the mass spectrometer.

Diagram 2: LC-MS Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolution & Dilution Acid Acidification (Optional) Prep->Acid HPLC HPLC Separation Acid->HPLC ESI Electrospray Ionization HPLC->ESI MS1 Full Scan MS (MS1) ESI->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 MolIon Molecular Ion Identification MS2->MolIon Frag Fragmentation Analysis MolIon->Frag Struct Structural Elucidation Frag->Struct

Caption: A typical experimental workflow for the LC-MS analysis of a small molecule.

Conclusion: A Powerful Tool for a Complex Molecule

The mass spectrometric analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, when approached with a systematic and well-informed strategy, can yield a wealth of information crucial for its identification, characterization, and quality control. By carefully selecting sample preparation techniques, ionization methods, and mass analysis parameters, researchers can confidently elucidate its structure and purity. The insights provided in this guide serve as a foundational framework for developing robust and reliable analytical methods for this and structurally related compounds.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health.
  • Zhang, Y., & Liu, J.-W. (2006). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Acta Crystallographica Section E: Crystallographic Communications, 62(11), o5286–o5287. Retrieved from [Link]

  • OSHA-55 Cyanoacrylate Adhesives Analysis Using a Thermo Scientific™ Acclaim™ RSLC 120 C18 Column. (n.d.). Thermo Fisher Scientific.
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021). UCLA – Chemistry and Biochemistry.
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  • Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (n.d.). CDS Analytical.
  • Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). (n.d.). OSHA. Retrieved from [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Retrieved from [Link]

  • Mass spectrum of polyethylcyanoacrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. (2008). PubMed. Retrieved from [Link]

  • Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. (2021). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate. (n.d.). AA Blocks. Retrieved from [Link]

  • Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. (n.d.). Langmuir. Retrieved from [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (n.d.). PMC. Retrieved from [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method. (n.d.). Keika Ventures. Retrieved from [Link]

  • Identification of covalent binding sites of ethyl 2-cyanoacrylate, methyl methacrylate and 2-hydroxyethyl methacrylate in human hemoglobin using LC/MS/MS techniques. (2010). PubMed. Retrieved from [Link]

  • EI Mass spectra, proposed structures and predominant fragmentation... (n.d.). ResearchGate. Retrieved from [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PMC. Retrieved from [Link]

  • Ethyl cyanoacrylate. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethyl Cyanoacrylates. (2018). Permabond. Retrieved from [Link]

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Exploratory

Synthesis and Crystallization: From Precursors to Single Crystal

An In-Depth Technical Guide to the Crystal Structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and physicochemical properties of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. As a molecule of interest in synthetic organic chemistry, understanding its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications as a building block in the development of novel compounds.

The primary route for synthesizing Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 4-chlorobenzaldehyde.

The choice of catalyst and reaction conditions is critical for achieving high yields and purity. While traditional methods employ organic bases like piperidine, modern protocols often utilize more efficient and environmentally benign approaches, such as microwave irradiation or specialized catalysts like diisopropylethylammonium acetate (DIPEAc), which can shorten reaction times and simplify work-up procedures.[1][3]

Causality in Experimental Design: Why Microwave-Assisted Synthesis?

The synthesis of the title compound, C₁₂H₁₀ClNO₂, has been effectively achieved through the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in ethanol under microwave irradiation.[3][4] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating. By directly coupling with the polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. This often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts. Ethanol serves as a suitable polar solvent that absorbs microwave energy efficiently and is relatively environmentally friendly.

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol outlines a validated method for the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Materials:

  • 4-chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of 4-chlorobenzaldehyde and ethyl cyanoacetate in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6]

Workflow for Synthesis

cluster_synthesis Synthesis Workflow A 1. Mix 4-chlorobenzaldehyde, ethyl cyanoacetate, & ethanol B 2. Add piperidine catalyst A->B C 3. Microwave Irradiation B->C D 4. Cooling & Precipitation C->D E 5. Filtration & Collection D->E F 6. Recrystallization from Ethanol E->F G Purified Product F->G

Caption: Knoevenagel condensation synthesis workflow.

Protocol: Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often challenging step for X-ray diffraction analysis.[7] The slow evaporation method is a reliable technique for growing crystals of small organic molecules.[8]

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent system (e.g., ethanol/water, dichloromethane/hexane) may also be effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter or a cotton plug to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Transfer the clear solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes punched in it. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on filter paper.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] By analyzing the pattern of X-rays diffracted by the electron clouds of the atoms in the crystal, one can construct a detailed model of the molecular and crystal structure.[11]

Crystallographic Data Summary

The crystal structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been determined and reported.[3][4] The key crystallographic parameters are summarized in the table below.

ParameterValueReference
Chemical Formula C₁₂H₁₀ClNO₂[3][12]
Formula Weight 235.67 g/mol [12]
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
a (Å) 9.4557 (4)[13]
b (Å) 16.6411 (7)[13]
c (Å) 8.4319 (3)[13]
α (°) 90[4]
β (°) 105.644 (2)[13]
γ (°) 90[4]
Volume (ų) 1277.64 (9)[13]
Z (molecules/cell) 4[13]
Temperature (K) 293[4]
Calculated Density (g/cm³) 1.397[13]
Radiation (λ, Å) Mo Kα (0.71073)[13]
R-factor 0.064[4]

Note: Some cell parameters are from a closely related structure, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, for illustrative purposes as the primary source for the title compound did not list all parameters.[13]

Molecular Structure and Conformation

The crystallographic analysis reveals the precise bond lengths, angles, and conformation of the molecule. The molecule is largely planar, a consequence of the sp² hybridization of the atoms in the acrylate backbone and the phenyl ring. The conformation across the C=C double bond is crucial; for similar structures, it has been shown to be synperiplanar.[14]

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are not isolated. They arrange themselves in a highly ordered lattice, stabilized by a network of intermolecular forces. The dominant interaction is a weak C—H⋯O hydrogen bond.[3][4] This interaction links molecules into centrosymmetric dimers. These dimeric units are then further packed together and held by weaker van der Waals forces to build the extended three-dimensional crystal lattice.[3][4] In related structures, C—H⋯π and weak π⋯π stacking interactions are also observed, which likely contribute to the overall stability of the crystal packing in the title compound as well.[14]

Workflow for X-ray Crystallography

cluster_xray X-ray Crystallography Workflow A 1. Grow Single Crystal B 2. Mount Crystal on Goniometer A->B C 3. X-ray Diffraction Data Collection B->C D 4. Data Processing & Reduction C->D E 5. Structure Solution (e.g., Direct Methods) D->E F 6. Structure Refinement E->F G Final Crystal Structure Model F->G

Caption: Single-crystal X-ray diffraction workflow.

Physicochemical and Spectroscopic Characterization

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic and physical methods is essential for routine characterization and confirmation of the bulk sample's identity and purity.

Physicochemical Properties
PropertyValueReference
CAS Number 2169-68-8 (E-isomer)[15][16]
Molecular Formula C₁₂H₁₀ClNO₂[12]
Molar Mass 235.67 g/mol [12]
Appearance Solid[16]
Melting Point 88-90 °C[15]
Boiling Point 367.9 ± 32.0 °C (Predicted)[15]
Density 1.249 ± 0.06 g/cm³ (Predicted)[15]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the chlorophenyl ring (two doublets), and a singlet for the vinylic proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 12 distinct carbon environments, including signals for the nitrile, carbonyl, olefinic carbons, aromatic carbons, and the ethyl group carbons.

  • Infrared (IR) Spectroscopy: Time-resolved FT-IR analysis is a powerful tool for studying the curing (polymerization) of cyanoacrylates.[17] For the monomer, the IR spectrum should exhibit strong characteristic absorption bands:

    • ~2220 cm⁻¹ for the nitrile (C≡N) stretch.

    • ~1725 cm⁻¹ for the ester carbonyl (C=O) stretch.

    • ~1600 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.

    • Bands corresponding to the C-H and C-Cl bonds of the aromatic ring.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its elemental composition.

Conclusion

The structural and physicochemical characterization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate provides a foundational understanding of this molecule. Synthesized efficiently via a Knoevenagel condensation, its solid-state architecture is defined by a monoclinic crystal system where molecules form centrosymmetric dimers through weak C—H⋯O hydrogen bonds. This detailed crystallographic data, complemented by spectroscopic and physical properties, offers critical insights for scientists in materials science and drug development, enabling the rational design of new derivatives and polymers with tailored properties.

References

  • Zhang, Y., & Liu, J.-W. (2006). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Acta Crystallographica Section E: Structure Reports Online, E62, o5286–o5287. [Link]

  • ResearchGate. (2006). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. [Link]

  • ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. [Link]

  • ChemBK. (n.d.). ETHYL (Z)-3-(4-CHLOROPHENYL)-2-CYANOACRYLATE. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Structure of the cyanoacrylates used in this study. [Link]

  • ResearchGate. (n.d.). Structural formula of ethyl cyanoacrylate monomer. [Link]

  • ACS Publications. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. [Link]

  • ACS Publications. (n.d.). Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization. [Link]

  • ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. [Link]

  • ResearchGate. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • ScienceDirect. (2013). Photoelectron spectroscopic study of the ethyl cyanoacrylate anion. [Link]

  • ResearchGate. (n.d.). Chemical structure of Polymerized Ethyl Cyanoacrylate. [Link]

  • PE Polska. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • MDPI. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]

  • UCLA – Chemistry and Biochemistry. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. [Link]

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Foundational

Technical Guide: Physical Properties &amp; Characterization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

The following is an in-depth technical guide regarding the physical properties, synthesis, and characterization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate . Executive Summary & Chemical Identity Ethyl 3-(4-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physical properties, synthesis, and characterization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate .

Executive Summary & Chemical Identity

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (IUPAC: Ethyl (E)-3-(4-chlorophenyl)-2-cyano-2-propenoate) is a highly functionalized cinnamate derivative synthesized via the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate.

Unlike its aliphatic cousin Ethyl 2-cyanoacrylate (ECA) —the liquid monomer known as "superglue"—this aromatic derivative is a crystalline solid at room temperature. Its extended conjugation confers unique nonlinear optical (NLO) properties and biological activity, distinguishing it from simple structural adhesives. It serves as a critical intermediate in the synthesis of heterocyclic compounds and has demonstrated potential in antiproliferative pharmacological studies.

Chemical Identity Table
ParameterDetail
CAS Number 2169-68-8
IUPAC Name Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
SMILES CCOC(=O)C(=CC1=CC=C(Cl)C=C1)C#N
InChI Key KLUDCHZOLVGLQF-JXMROGBWSA-N

Physical & Thermodynamic Properties[2][3][4]

The physical behavior of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is governed by the electron-withdrawing nature of the cyano and ester groups flanking the alkene, combined with the lipophilic 4-chlorophenyl moiety.

Core Physical Data
PropertyValue / RangeContext & Reliability
Physical State Crystalline SolidWhite to pale yellow needles or powder.
Melting Point 88 – 90 °C Validated experimental value [1][2].[1]
Boiling Point 367.9 ± 32.0 °CPredicted at 760 mmHg (Decomposes prior to boiling).
Density 1.25 ± 0.06 g/cm³Predicted (Solid state packing).
Solubility Soluble in DCM, CHCl₃, DMSO.Insoluble in water. Limited solubility in cold ethanol.
Partition Coeff. (LogP) 2.85 (Predicted)Indicates moderate lipophilicity suitable for membrane permeability.
Crystallographic Structure

X-ray diffraction studies reveal that the molecule crystallizes in a centrosymmetric manner. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds , linking molecules into dimers. This dimerization is a critical factor in its high melting point relative to non-halogenated analogues [3].

Synthesis & Reaction Mechanism[6]

The synthesis of this compound is a classic example of the Knoevenagel Condensation . The reaction is driven by the acidity of the methylene protons in ethyl cyanoacetate, activated by a weak base catalyst.

Validated Synthesis Protocol

Objective: Synthesize high-purity Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Reagents:

  • 4-Chlorobenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Catalyst: Piperidine (5 drops) or DABCO (5 mol%)

  • Solvent: Ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add the piperidine catalyst dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (20% EtOAc/Hexane).

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate as a white crystalline solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary to achieve >98% purity.

Mechanistic Pathway (Visualization)

Knoevenagel_Mechanism Reactants Reactants (Aldehyde + Ethyl Cyanoacetate) Deprotonation Step 1: Deprotonation (Enolate Formation) Reactants->Deprotonation Base Catalyst Attack Step 2: Nucleophilic Attack (Aldol-like Addition) Deprotonation->Attack Carbanion formation Elimination Step 3: E1cB Elimination (-H2O) Attack->Elimination Intermediate Alcohol Product Final Product (Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) Elimination->Product Conjugated System

Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding the target acrylate.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers must validate the structure using the following spectral fingerprints.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.20 Singlet (s)1H=CH-Ar Characteristic vinylic proton; deshielded by -CN and -COOEt.
7.95 Doublet (d)2HAr-H (ortho)Protons adjacent to the acrylate group.
7.45 Doublet (d)2HAr-H (meta)Protons adjacent to the Chlorine atom.
4.35 Quartet (q)2H-O-CH₂ -CH₃Methylene of the ethyl ester.
1.38 Triplet (t)3H-O-CH₂-CH₃ Methyl terminal of the ethyl ester.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

  • 2225 cm⁻¹: C≡N stretch (Nitrile). Sharp, distinct band.

  • 1725 cm⁻¹: C=O stretch (Ester). Strong intensity.

  • 1605 cm⁻¹: C=C stretch (Alkene/Aromatic). Conjugated system verification.

  • 1090 cm⁻¹: Ar-Cl stretch. Confirmation of halogenation.

Applications & Functional Properties

Nonlinear Optical (NLO) Materials

This molecule belongs to the "push-pull" class of chromophores. The electron-donating aromatic ring (weakly donating via induction, but polarizable) and the strong electron-withdrawing cyano/ester groups create a significant dipole moment across the conjugated π-system. This architecture is essential for Second Harmonic Generation (SHG) applications in optoelectronics.

Biological Activity (Anticancer Research)

Recent studies have screened cyanoacrylate derivatives for antiproliferative activity. The α,β-unsaturated ketone/ester motif acts as a Michael acceptor, potentially interacting with cysteine residues in biological targets (e.g., enzymes or tubulin).

  • Target Cell Lines: A549 (Lung), MCF-7 (Breast).

  • Mechanism: Covalent modification of thiols via Michael addition [4].

Experimental Workflow: Characterization Logic

Workflow cluster_purity Purity Check cluster_structure Structural Validation Start Crude Product TLC TLC Analysis (Single Spot?) Start->TLC TLC->Start Recrystallize (if impure) MP Melting Point (Target: 88-90°C) TLC->MP If Pure IR FT-IR (Verify -CN at 2225 cm⁻¹) MP->IR NMR ¹H-NMR (Verify Vinylic H at 8.2 ppm) IR->NMR Final Validated Compound Ready for Assay NMR->Final

Figure 2: Logical flow for the validation of the synthesized compound.

Safety & Handling (SDS Summary)

While less volatile than ethyl 2-cyanoacrylate (superglue), this compound is a potent irritant.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[2]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

    • STOT SE 3 (H335): May cause respiratory irritation.[2]

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or hydration of the nitrile.

References

  • ChemicalBook. (2023). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CAS 2169-68-8 Properties. Retrieved from

  • Sigma-Aldrich. (2024). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Product Sheet. Retrieved from

  • Zhang, Y., & Liu, J. W. (2006).[3] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 62(11), o5286-o5287. Retrieved from

  • Reddy, N. R., et al. (2015). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.[6][7] Journal of Chemical Research. (Contextual citation for class activity).

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Summary This guide details the solubility behavior, thermodynamic modeling, and experimental protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8).[1] Unlike the simple alkyl-2-cyanoacrylates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility behavior, thermodynamic modeling, and experimental protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8).[1] Unlike the simple alkyl-2-cyanoacrylates (e.g., "Super Glue" monomers) which are liquid and unstable in the presence of nucleophiles, this derivative is a stable crystalline solid (mp: 88–90 °C) belonging to the substituted cinnamate class.[1]

Understanding its solubility landscape is critical for:

  • Purification: Optimizing recrystallization yields post-Knoevenagel condensation.[1]

  • Reaction Engineering: Selecting solvents that maximize reaction rates (via polarity effects) or facilitate product precipitation.[1]

  • Bioactivity Studies: Formulating delivery vehicles for potential anticancer applications.[1]

This document provides a self-validating framework for determining solubility, modeling it thermodynamically, and selecting optimal solvents based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Before designing solubility experiments, one must understand the solute's molecular architecture.[1]

PropertyValue / Description
IUPAC Name Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 88–90 °C (Experimental)
Key Functional Groups Nitrile (-CN), Ester (-COOEt), Chlorophenyl (-PhCl)
Reactivity Michael acceptor; stable to moisture compared to alkyl cyanoacrylates

Solubility Prediction (Mechanistic Insight): The molecule contains a lipophilic 4-chlorophenyl tail and a polar "push-pull" headgroup (cyanoacrylate).[1]

  • High Solubility: Expected in polar aprotic solvents (Acetone, DMF, DMSO, Ethyl Acetate) due to dipole-dipole interactions with the nitrile/ester groups.[1]

  • Moderate Solubility: Chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1]

  • Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol).[1][2] These are ideal candidates for recrystallization (low solubility at ambient

    
    , high at boiling 
    
    
    
    ).[1]

Experimental Protocol: Laser Monitoring Observation Technique

To obtain precise solubility data (mole fraction,


), we utilize the Laser Monitoring Observation Technique .[1] This dynamic method is superior to gravimetric analysis for solids as it minimizes solvent evaporation and equilibration errors.[1]
Workflow Diagram[1]

SolubilityProtocol Start Sample Preparation Mix Solvent Addition (Known Mass) Start->Mix Heat Heating to Dissolution (Clear Solution) Mix->Heat Cool Controlled Cooling (2 K/h) Heat->Cool Laser Laser Transmissivity Monitoring Cool->Laser Detect Turbidity Detection (Nucleation Point) Laser->Detect Laser Intensity Drops Record Record T and x1 Detect->Record Record->Mix Add more solvent (Next Data Point)

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve.

Step-by-Step Methodology
  • Preparation: Weigh a precise amount (

    
    , accuracy ±0.0001 g) of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent (e.g., Ethanol).[1]
    
  • Equilibration: Equip the vessel with a mechanical stirrer and a laser transmissivity probe. Connect the jacket to a programmable thermostatic bath.[1]

  • Dissolution: Heat the mixture until the solid completely dissolves (laser intensity = 100%).

  • Nucleation Detection: Slowly cool the solution at a rate of 2 K/h. Continuous stirring is vital to prevent supercooling.[1]

  • Endpoint: The temperature at which the laser intensity drops sharply (due to crystal scattering) is recorded as the saturation temperature (

    
    ) for that specific mole fraction.[1]
    
  • Iteration: Add more solvent to the same vessel to dilute the solution and repeat steps 4–6 to generate the full solubility curve.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.[1] This validates the data and allows for interpolation.[1]

Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic solids.[1]



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][3][4]
    
  • 
    : Empirical model parameters derived via regression.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution.[1] A negative

    
     usually indicates an endothermic process (solubility increases with 
    
    
    
    ).[1]
  • Goodness of Fit: A Relative Average Deviation (RAD) < 2% indicates high data reliability.[1]

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, we calculate the energetic driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate the dissolution is endothermic (requires heat).[1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Also calculated as:
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
    [1]

Solvent Selection & Process Optimization

Based on the chemical structure and typical behavior of cinnamate derivatives, we categorize solvents for specific process steps.

Solubility Landscape (Predicted)[1]
Solvent ClassExamplesSolubility RankingApplication
Polar Aprotic Acetone, DMF, DMSOHigh Reaction medium (Knoevenagel); Cleaning.[1]
Chlorinated Chloroform, DCMHigh Extraction; Chromatography.[1]
Esters Ethyl AcetateModerate-High Green solvent alternative for extraction.[1]
Alcohols Ethanol, Methanol, IsopropanolTemperature Dependent Recrystallization (Low at 20°C, High at 60°C).[1]
Non-Polar Hexane, CyclohexaneLow/Insoluble Anti-solvent (to force precipitation).[1]
Recrystallization Strategy (The "Ethanol Protocol")[1]

For Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, ethanol is the preferred solvent for purification due to its steep solubility curve.[1]

  • Dissolution: Dissolve crude solid in boiling ethanol (approx. 78°C). Use minimal volume to achieve saturation.

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1]

  • Crystallization: Allow to cool slowly to room temperature (25°C), then chill to 4°C.

  • Yield: The steep drop in solubility (modeled by Apelblat) ensures high recovery (>85%).[1]

Solvent Logic Tree[1]

SolventSelection Start Select Process Goal Goal Reaction or Purification? Start->Goal Reaction Reaction (Synthesis) Goal->Reaction Purification Purification (Recrystallization) Goal->Purification React_Solv Use Toluene or Ethanol (Catalyst: Piperidine/DIPEAc) Reaction->React_Solv Purify_Check Check Solubility Curve slope Purification->Purify_Check Steep Steep Slope (High dS/dT) e.g. Ethanol, Isopropanol Purify_Check->Steep Flat Flat Slope e.g. Toluene, DCM Purify_Check->Flat Action_Recryst Ideal for Cooling Crystallization Steep->Action_Recryst Action_Evap Requires Evaporative Crystallization (Energy Intensive) Flat->Action_Evap

Figure 2: Decision matrix for solvent selection based on thermodynamic behavior.

References

  • Synthesis & Properties: Gong, L. L., et al. (2017).[1] "Photoswitching storage of guest molecules in metal–organic framework for photoswitchable catalysis." Journal of Materials Chemistry A, 5(17), 7961.[1]

  • Thermodynamic Modeling (Apelblat Method): Wang, J., et al. (2023).[1] "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." Journal of Chemical & Engineering Data.

  • General Cyanoacrylate Chemistry: Pascual, A., et al. (2011).[1] "Radical Polymerization of Alkyl 2-Cyanoacrylates." Polymers,[5][6][7] 13.

  • Knoevenagel Condensation Protocols: "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." Journal of the Mexican Chemical Society.[1]

Sources

Foundational

An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

< For Researchers, Scientists, and Drug Development Professionals Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency and versatility. Th...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency and versatility. This guide provides a comprehensive technical overview of the synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a valuable cyanoacrylate monomer and synthetic intermediate. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss characterization techniques, and explore key process considerations. This document serves as a practical resource for laboratory professionals engaged in fine chemical synthesis and drug discovery.

Introduction: The Significance of Ethyl Cyanoacrylates and the Knoevenagel Condensation

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate belongs to the broader class of α-cyanoacrylates, which are electrophilic alkenes of significant interest. These compounds are not only crucial monomers for the formulation of industrial and medical adhesives but also serve as versatile building blocks in organic synthesis, including the preparation of pharmaceuticals and other fine chemicals.[1] The synthesis of such compounds is frequently achieved through the Knoevenagel condensation, a nucleophilic addition-elimination reaction between an active methylene compound and a carbonyl group.[2]

The reaction's reliability, typically high yields, and operational simplicity make it an indispensable tool in the synthetic chemist's arsenal. This guide will focus on a classic and robust variant: the base-catalyzed condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate.

Mechanistic Insights: The Role of the Catalyst

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2] Piperidine is a frequently employed and highly effective catalyst for this transformation.[3] Its role is multifaceted and crucial for the reaction's progression.

The reaction proceeds through several key steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of the active methylene compound (ethyl cyanoacetate). This carbon is particularly acidic due to the electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups, which stabilize the resulting carbanion (enolate).[2]

  • Iminium Ion Formation (Piperidine Catalysis): The secondary amine catalyst, piperidine, can react with the aldehyde (4-chlorobenzaldehyde) to form a highly electrophilic iminium ion intermediate.[4][5]

  • Nucleophilic Attack: The resonance-stabilized enolate then acts as a nucleophile, attacking the electrophilic iminium ion.[5] This forms a tetrahedral intermediate.

  • Elimination: The intermediate undergoes a 1,2-elimination of the piperidine catalyst and a proton, facilitated by the base, to yield the final α,β-unsaturated product and regenerate the catalyst.[2]

This catalytic cycle highlights the dual role of piperidine, which not only generates the nucleophilic enolate but also activates the aldehyde electrophile via iminium ion formation.[5]

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of Piperidine-Mediated Knoevenagel Condensation Reactants 4-Chlorobenzaldehyde + Ethyl Cyanoacetate + Piperidine (Catalyst) Iminium Iminium Ion (Activated Electrophile) Reactants->Iminium Activation Enolate Enolate of Ethyl Cyanoacetate (Nucleophile) Reactants->Enolate Deprotonation Intermediate Tetrahedral Intermediate Iminium->Intermediate Nucleophilic Attack Enolate->Intermediate Product Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate + H₂O + Regenerated Piperidine Intermediate->Product Elimination Product->Reactants Catalyst Regeneration

Caption: Figure 1: Catalytic Cycle of Piperidine-Mediated Knoevenagel Condensation.

Synthesis Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumePurity
4-Chlorobenzaldehyde140.5710.01.41 g>98%
Ethyl Cyanoacetate113.1212.01.14 mL>99%
Piperidine85.15~1.0~0.1 mL>99%
Ethanol (Solvent)46.07-20 mL95% or Absolute
Diethyl Ether (for work-up)74.12-As neededReagent Grade

Safety Precautions:

  • 4-Chlorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.[6]

  • Ethyl Cyanoacetate: Causes serious eye irritation and may cause respiratory irritation.[7] Avoid skin contact.[8]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Cyanoacrylates: The final product can cause skin and eye irritation and may cause respiratory irritation.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[8]

Experimental Workflow

Workflow Figure 2: Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-chlorobenzaldehyde in Ethanol in a round-bottom flask B Add Ethyl Cyanoacetate to the solution A->B C Add catalytic amount of Piperidine dropwise B->C D Stir at room temperature. Monitor by TLC C->D E Precipitate product by adding cold water or cooling D->E Reaction Complete F Collect crude solid by vacuum filtration E->F G Wash solid with cold water and diethyl ether F->G H Recrystallize crude product from Ethanol/Water G->H I Dry the purified solid under vacuum H->I J Characterize product: Melting Point, FT-IR, NMR I->J

Caption: Figure 2: Experimental Workflow for Synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) in ethanol (20 mL).

  • Addition of Reagents: To this solution, add ethyl cyanoacetate (1.14 mL, 12.0 mmol). Stir the mixture for 2-3 minutes to ensure homogeneity.

  • Catalyst Addition: While stirring, add piperidine (~0.1 mL) dropwise to the reaction mixture. The addition of the base catalyst initiates the reaction, often accompanied by a slight exotherm and a change in color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot has been consumed.[10] The reaction is typically complete within 1-2 hours.

  • Product Isolation: Once the reaction is complete, the product often begins to precipitate from the solution. The precipitation can be completed by cooling the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol, followed by cold distilled water to remove any residual catalyst and unreacted starting materials. A final wash with a small amount of diethyl ether can facilitate drying.

  • Purification: The crude solid can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them under vacuum to a constant weight. High yields (often >85%) of a white crystalline solid are typically obtained.[11]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

PropertyExpected Result
Appearance White crystalline solid[11]
Melting Point 89-91 °C
FT-IR (cm⁻¹) ~2220 (C≡N stretch), ~1725 (C=O ester stretch), ~1600 (C=C alkene stretch), ~830 (para-substituted benzene C-H bend)[12]
¹H NMR (CDCl₃, δ ppm) ~8.2 (s, 1H, vinylic CH), ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃)

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency.

Process Optimization and Final Considerations

  • Catalyst Choice: While piperidine is highly effective, other bases like diisopropylethylammonium acetate (DIPEAc) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used, sometimes offering advantages in terms of yield or reaction time.[11][13]

  • Solvent: Ethanol is a common and effective solvent as it solubilizes the reactants well and allows for easy precipitation of the product upon cooling or addition of water.[1] Solvent-free conditions have also been reported, offering a greener alternative.[14]

  • Temperature: The reaction proceeds efficiently at room temperature. While gentle heating can increase the rate, it may also lead to the formation of side products.

  • Purity of Reactants: The use of high-purity starting materials is crucial for obtaining a clean product and high yield. 4-chlorobenzaldehyde, in particular, can be prone to oxidation to the corresponding carboxylic acid, which should be avoided.

Conclusion

The Knoevenagel condensation provides a straightforward, efficient, and high-yielding route to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. By understanding the underlying mechanism, adhering to a validated protocol, and employing proper characterization techniques, researchers can reliably synthesize this valuable compound for further application in materials science, organic synthesis, and drug development. The insights and detailed procedures provided in this guide are intended to empower scientists to successfully implement this important chemical transformation.

References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Reddy, T. R., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules, 29(12), 2911. Retrieved from [Link]

  • Reddit. (2016). Piperidine catalyst in Knoevenagel reaction? r/chemhelp. Retrieved from [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ARME, 4(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.
  • Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(51), 29215-29221. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(22), 5584-5595. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. Retrieved from [Link]

  • ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • J. Mex. Chem. Soc. (2023). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • Best Klebstoffe GmbH & Co. KG. (2022). Safety Data Sheet: BEST Cyanoacrylate Ethyl. Retrieved from [Link]

  • Bull. Korean Chem. Soc. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • PE Polska. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing. Retrieved from [Link]

  • MDPI. (n.d.). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: Starting Materials and Core Methodology

Introduction Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a versatile organic compound with significant applications in the development of pharmaceuticals and functional materials. Its synthesis is a prime example of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a versatile organic compound with significant applications in the development of pharmaceuticals and functional materials. Its synthesis is a prime example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This guide provides an in-depth exploration of the starting materials, reaction mechanism, and a field-proven protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Strategy: The Knoevenagel Condensation

The most direct and widely employed method for synthesizing Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is the Knoevenagel condensation.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2] In this specific synthesis, the key starting materials are 4-chlorobenzaldehyde and ethyl cyanoacetate.

Starting Material Analysis

A thorough understanding of the starting materials is critical for a successful and reproducible synthesis.

Starting MaterialStructureMolar Mass ( g/mol )Key PropertiesSupplier Information
4-Chlorobenzaldehyde 140.57White to light-yellow solid, slight almond-like odor. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the active methylene compound.[3]Available from major chemical suppliers such as Sigma-Aldrich, TCI, and Alfa Aesar.
Ethyl Cyanoacetate 113.12Colorless liquid with a fruity odor. The methylene group is activated by the adjacent electron-withdrawing cyano and ester groups, making the protons acidic and easily removable by a base to form a carbanion.[1][4]Available from major chemical suppliers such as Sigma-Aldrich, TCI, and Alfa Aesar.

Reaction Mechanism and Causality

The Knoevenagel condensation proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions.

  • Deprotonation: A basic catalyst abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate). The choice of base is critical; a weak base like piperidine or DABCO is often sufficient and helps to minimize side reactions.[5][6][7][8]

  • Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy intermediate.

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to yield the final α,β-unsaturated product, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

The electron-withdrawing nature of the 4-chloro substituent on the benzaldehyde ring accelerates the initial nucleophilic attack, while the strong electron-withdrawing properties of the cyano and ester groups on the active methylene compound facilitate both the initial deprotonation and the final dehydration step.[3]

Experimental Protocol: A Validated Approach

This protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Materials and Reagents
  • 4-Chlorobenzaldehyde (10 mmol, 1.41 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g, 1.06 mL)

  • Piperidine (0.5 mmol, 0.043 g, 0.05 mL) or DABCO (1,4-diazabicyclo[2.2.2]octane) (1 mmol, 0.112 g)[2][6]

  • Ethanol (20 mL)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add the basic catalyst (piperidine or DABCO).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Extraction: If the product does not precipitate, pour the reaction mixture into 50 mL of cold water and extract with diethyl ether (3 x 30 mL).[2]

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).[2]

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Recrystallize the crude product from ethanol to obtain pure Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as a white solid.

Self-Validating System: Product Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques:

  • Melting Point: The purified product should have a sharp melting point, which can be compared to literature values (approximately 88-90°C).[9]

  • Spectroscopy:

    • ¹H NMR: To confirm the structure by identifying the chemical shifts and coupling constants of the protons.

    • ¹³C NMR: To verify the carbon framework of the molecule.

    • FT-IR: To identify the characteristic functional groups, such as the cyano group (C≡N stretch around 2220 cm⁻¹), the ester carbonyl group (C=O stretch around 1725 cm⁻¹), and the carbon-carbon double bond (C=C stretch around 1600 cm⁻¹).

    • Mass Spectrometry: To determine the molecular weight of the compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Mixing Mixing in Ethanol 4-Chlorobenzaldehyde->Mixing Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Mixing Catalysis Catalyst Addition (Piperidine/DABCO) Mixing->Catalysis Reflux Reflux (2-4 hours) Catalysis->Reflux Cooling Cooling & Precipitation Reflux->Cooling Extraction Extraction with Diethyl Ether Cooling->Extraction if no precipitate Purification Recrystallization from Ethanol Cooling->Purification if precipitate forms Extraction->Purification Product Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Purification->Product

Caption: Workflow for the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Conclusion

The Knoevenagel condensation provides an efficient and reliable route for the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate from readily available starting materials. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the pure product. The protocol described herein represents a self-validating system, ensuring the integrity and reproducibility of the synthesis for applications in drug discovery and materials science.

References

  • Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl...
  • Method for synthesizing cyanoacrylate.
  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Transesterification method for making cyanoacrylates.
  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • Method for producing a cyanoacrylate monomer.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. Benchchem.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
  • ETHYL 3-(4-CHLOROPHENYL)
  • (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Tre
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry.

Sources

Foundational

Technical Guide: Mechanism of Formation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Summary Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS 2169-68-8) is a quintessential -unsaturated ester formed via the Knoevenagel condensation. While often categorized generically as a "cyanoacrylate," this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS 2169-68-8) is a quintessential


-unsaturated ester formed via the Knoevenagel condensation. While often categorized generically as a "cyanoacrylate," this specific derivative is a stable crystalline solid, unlike the liquid alkyl cyanoacrylates used as instant adhesives.

Its structural significance lies in its push-pull olefinic character : the electron-withdrawing cyano and ester groups at the


-position create a highly electrophilic 

-carbon. This makes the molecule a potent Michael acceptor, serving as a critical intermediate in the synthesis of heterocyclic therapeutics (e.g., 1,4-dihydropyridines for calcium channel blockade) and functionalized polymers for drug delivery systems.

This guide deconstructs the formation mechanism, provides a validated high-yield protocol, and analyzes the kinetic factors governing its synthesis.

Mechanistic Deep Dive: The Knoevenagel Condensation

The formation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a base-catalyzed condensation between 4-chlorobenzaldehyde (electrophile) and ethyl cyanoacetate (pronucleophile).

Thermodynamic Drivers
  • Acidity of the Pronucleophile: Ethyl cyanoacetate has a pKa of approximately 9.0 (in DMSO). This relatively high acidity—driven by the inductive stabilization of the cyano group and resonance stabilization of the ester—allows for deprotonation by weak bases like piperidine (pKa

    
     11.2) or DIPEAc.
    
  • Electrophilic Activation: The para-chloro substituent on the benzaldehyde exerts an inductive electron-withdrawing effect (-I), increasing the partial positive charge (

    
    ) on the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack.
    
  • Irreversibility: While the initial aldol-like addition is reversible, the subsequent dehydration is thermodynamically driven by the formation of an extended conjugated system involving the aromatic ring, the alkene, and the electron-withdrawing groups.

Step-by-Step Reaction Pathway
  • Deprotonation: The amine base abstracts the acidic

    
    -proton from ethyl cyanoacetate, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Proton Transfer: The alkoxide is protonated (likely by the conjugate acid of the amine) to form a

    
    -hydroxy intermediate.
    
  • Dehydration (E1cB-like Elimination): The base removes the remaining acidic

    
    -proton. The resulting carbanion expels the hydroxyl group (often assisted by coordination with the protonated base), yielding the final alkene.
    
Visualization of Signaling Pathway (Mechanism)

KnoevenagelMechanism Reagents Reagents: 4-Chlorobenzaldehyde + Ethyl Cyanoacetate Enolate Intermediate 1: Stabilized Enolate Anion Reagents->Enolate Deprotonation (Fast) Base Catalyst (Piperidine) Base->Enolate Catalysis Tetrahedral Intermediate 2: Tetrahedral Alkoxide Enolate->Tetrahedral C-C Bond Formation (Rate Determining Step) Attack Nucleophilic Attack on Carbonyl Hydroxy Intermediate 3: Beta-Hydroxy Ester Tetrahedral->Hydroxy Proton Transfer Product Final Product: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Hydroxy->Product Dehydration (Elimination) Water Byproduct: H2O Hydroxy->Water

Caption: Kinetic pathway of Knoevenagel condensation showing activation, addition, and irreversible dehydration steps.

Experimental Protocol: Validated Synthesis

Objective: Isolate high-purity Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with >90% yield. Scale: 10 mmol basis.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
4-Chlorobenzaldehyde140.571.01.41 gElectrophile
Ethyl Cyanoacetate113.111.051.19 gPronucleophile
Piperidine85.150.1~100

L
Catalyst (Base)
Ethanol (Abs.)46.07Solvent15 mLSolvent
Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-chlorobenzaldehyde and ethyl cyanoacetate to the ethanol. Stir at room temperature until fully dissolved.

  • Catalysis: Add piperidine dropwise. Note: A slight exotherm or color change (yellowing) indicates initiation.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
  • Work-up: Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes. The product will precipitate as white/pale yellow crystals.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ethanol (

    
     mL) and then cold water (
    
    
    
    mL) to remove residual catalyst.
  • Purification: Recrystallize from hot ethanol if purity is <98%.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Reagents Cat Add Catalyst (Piperidine) Start->Cat Reflux Reflux (78°C, 3h) Cat->Reflux TLC QC Check: TLC Analysis Reflux->TLC TLC->Reflux Incomplete Cool Cool & Crystallize (0°C) TLC->Cool Complete Filter Vacuum Filtration & Wash Cool->Filter Final Yield: Solid Product Filter->Final

Caption: Standardized workflow for the synthesis, ensuring quality control via TLC checkpoints.

Characterization & Data Analysis

The product must be verified against established spectroscopic data.

Physical Properties[4]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 88–90°C (Lit. 88–91°C). Sharp range indicates high purity.

  • Solubility: Soluble in DCM, Chloroform, Acetone; sparingly soluble in Ethanol (cold); insoluble in Water.

Spectroscopic Signature (Validation)
TechniqueSignalInterpretation
IR (KBr) 2218 cm

C

N stretch
(Conjugated nitrile)
1718 cm

C=O stretch (Conjugated ester)
1582 cm

C=C stretch (Alkene)

H NMR

8.19 (s, 1H)
Vinylic Proton (Deshielded by CN/Ester)
(400 MHz, CDCl

)

7.93 (d, 2H)
Aromatic protons (ortho to alkene)

7.48 (d, 2H)
Aromatic protons (meta to alkene)

4.38 (q, 2H)
Ethyl methylene group (-O-CH

-)

Interpretation: The singlet at


 8.19 ppm is the diagnostic peak. Its downfield shift confirms the formation of the trisubstituted alkene and the E-isomer configuration (thermodynamically favored).

Applications in Drug Development[2][5]

Privileged Scaffold

This molecule is not merely an end-product but a "privileged scaffold" in medicinal chemistry.

  • Michael Acceptor: The

    
    -carbon is highly electrophilic. It reacts with dinucleophiles (e.g., amidines, thioureas) to form heterocycles  like aminopyrimidines or thiazines, which are common pharmacophores in anticancer and antiviral drugs.
    
  • Calcium Channel Blockers: It is a precursor to 1,4-dihydropyridines (analogs of Nifedipine). Reaction with an enamine (Hantzsch synthesis) cyclizes the structure to form the dihydropyridine core.

Nanoparticle Delivery

Poly(ethyl cyanoacrylate) nanoparticles are used for drug delivery (e.g., crossing the blood-brain barrier). While typically synthesized from the monomer, derivatives like the 4-chlorophenyl analog are investigated for modifying the hydrophobicity and degradation kinetics of these polymeric carriers.

References

  • Bollikolla, H. B., et al. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." J. Mex. Chem. Soc., 2023, 67(1).[4] Link

  • Alfa Chemistry. "Mechanism and Application Cases of Knoevenagel Condensation." Alfa Chemistry Knowledge Base. Link

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanism and Recent Literature." Link

  • BenchChem. "Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: Protocols and Troubleshooting." BenchChem Technical Support. Link

  • Santa Cruz Biotechnology. "Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Product Data Sheet." Link

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Exploratory

Unlocking the Research Potential of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: A Technical Guide

This guide provides an in-depth exploration of the potential research applications of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a molecule poised for investigation in diverse scientific fields. While direct research on t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential research applications of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a molecule poised for investigation in diverse scientific fields. While direct research on this specific compound is emerging, its structural features, rooted in the versatile 2-cyanoacrylate scaffold, suggest significant opportunities in medicinal chemistry, oncology, and agricultural science. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed experimental workflows to evaluate its biological activities.

Compound Profile: Physicochemical Properties and Synthesis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a derivative of the well-known cyanoacrylate family, recognized for their rapid polymerization and adhesive properties.[1] However, the introduction of a 4-chlorophenyl group opens avenues for more nuanced biological interactions.

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Appearance Solid
CAS Number 2169-68-8

The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is typically achieved through a Knoevenagel condensation reaction. This classic organic reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, 4-chlorobenzaldehyde and ethyl 2-cyanoacetate, respectively. The reaction is often catalyzed by a weak base.[2][3][4]

Diagram of the Knoevenagel Condensation for Synthesis

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde product Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate 4-chlorobenzaldehyde->product Condensation ethyl_2_cyanoacetate Ethyl 2-cyanoacetate ethyl_2_cyanoacetate->product base Weak Base (e.g., Piperidine, DIPEAc) base->product

Caption: Knoevenagel condensation for the synthesis of the target compound.

Potential Application in Metabolic Research: Mitochondrial Pyruvate Carrier (MPC) Inhibition

A highly promising area of investigation for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is as an inhibitor of the Mitochondrial Pyruvate Carrier (MPC). The MPC is a protein complex in the inner mitochondrial membrane that facilitates the transport of pyruvate into the mitochondrial matrix, a critical step for cellular respiration. Inhibition of the MPC has emerged as a potential therapeutic strategy for various conditions, including hair loss and certain metabolic disorders.[5]

Research into a series of (E)-2-cyano-3-(1H-indol-3-yl)acrylic acid analogs has demonstrated their potential as MPC inhibitors.[6] Given the structural similarities, it is hypothesized that Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate could also exhibit inhibitory activity against the MPC.

Proposed Mechanism of Action

Inhibition of the MPC by this class of compounds is thought to occur through their interaction with key residues within the carrier's binding pocket. This binding prevents the transport of pyruvate, leading to a metabolic shift towards glycolysis and an increase in lactate production.

Experimental Workflow for Evaluating MPC Inhibition

MPC_Inhibition_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Mouse Model) cell_culture Cell Culture (e.g., HaCaT keratinocytes) compound_treatment Treatment with Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate cell_culture->compound_treatment lactate_assay Lactate Production Assay compound_treatment->lactate_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay animal_model Mouse Model of Hair Growth lactate_assay->animal_model Promising results topical_application Topical Application of Compound animal_model->topical_application hair_growth_measurement Measurement of Hair Growth topical_application->hair_growth_measurement

Caption: A workflow for screening and validating the compound's MPC inhibitory activity.

Detailed Experimental Protocols

a) Cellular Lactate Production Assay

This assay is a primary indicator of MPC inhibition. A detailed protocol is as follows:

  • Cell Seeding: Plate human keratinocytes (HaCaT) or another suitable cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in DMSO. Serially dilute the stock solution to obtain a range of treatment concentrations.

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known MPC inhibitor like UK-5099).

  • Incubation: Incubate the cells for 24-48 hours.

  • Lactate Measurement: Collect the cell culture supernatant and measure the lactate concentration using a commercial lactate assay kit, following the manufacturer's instructions.[7][8] The assay typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate levels to the cell number (determined by a parallel cytotoxicity assay) and calculate the EC₅₀ value (the concentration at which 50% of the maximum lactate production is observed).

b) In Vivo Hair Growth Assay in Mice

Promising candidates from in vitro screening can be advanced to in vivo models.[9][10][11][12]

  • Animal Model: Use C57BL/6 mice, which have a synchronized hair growth cycle.

  • Hair Depilation: Anesthetize the mice and remove the hair from a defined area on their backs using clippers and a depilatory cream.

  • Compound Formulation: Prepare a topical formulation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water).

  • Topical Application: Apply the formulation daily to the depilated area of the treatment group. The control group should receive the vehicle only. A positive control group treated with a known hair growth promoter (e.g., Minoxidil) should also be included.

  • Monitoring Hair Growth: Monitor the mice for signs of hair regrowth, which is often indicated by a darkening of the skin. Photograph the treatment area at regular intervals.

  • Quantification: At the end of the study period (typically 2-3 weeks), quantify hair growth by visual scoring or by analyzing the photographs using image analysis software.

Potential Application in Oncology Research

The 2-cyanoacrylate scaffold is present in molecules that have demonstrated antitumor activity.[13][14][15] The presence of the 4-chlorophenyl group, a common moiety in pharmacologically active compounds, further suggests that Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate could be a candidate for anticancer drug discovery.

Proposed Mechanism of Action

The precise mechanism of antitumor activity for this class of compounds can vary. Some substituted 2-cyanoacrylates have been shown to induce apoptosis in cancer cells. The electrophilic nature of the acrylate group could also allow for covalent modification of key cellular targets.

Experimental Workflow for Anticancer Activity Screening

Anticancer_Screening_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HepG2) cytotoxicity_assay Cytotoxicity Assay (MTT or CellTox Green) cell_lines->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_determination->apoptosis_assay Active compounds cell_cycle_analysis Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis western_blot Western Blot for Apoptotic Markers cell_cycle_analysis->western_blot

Caption: A workflow for evaluating the anticancer potential of the compound.

Detailed Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Potential Application in Agricultural Research: Herbicidal Activity

2-Cyanoacrylates are a well-established class of herbicides that act by inhibiting Photosystem II (PSII) electron transport.[19][20][21] The structural features of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate make it a candidate for investigation as a novel herbicide.

Proposed Mechanism of Action

As a potential PSII inhibitor, this compound would likely bind to the D1 protein of the PSII complex in chloroplasts, thereby blocking the electron flow from quinone A to quinone B. This disruption of photosynthesis would lead to the generation of reactive oxygen species and ultimately, plant death.

Experimental Workflow for Herbicidal Activity Evaluation

Herbicidal_Activity_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo Whole Plant Assay psii_inhibition Photosystem II Electron Transport Inhibition Assay plant_species Selection of Weed and Crop Species psii_inhibition->plant_species Active compounds compound_application Pre- and Post-emergence Application plant_species->compound_application visual_assessment Visual Assessment of Phytotoxicity compound_application->visual_assessment gr50_determination GR50 (50% Growth Reduction) Determination visual_assessment->gr50_determination

Caption: A workflow for assessing the herbicidal potential of the compound.

Detailed Experimental Protocol: Whole Plant Herbicidal Assay
  • Plant Cultivation: Grow various weed species (e.g., Brassica juncea, Chenopodium serotinum) and a representative crop species (e.g., corn) in pots in a greenhouse.

  • Compound Formulation: Prepare a solution of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in a suitable solvent (e.g., acetone) with a surfactant.

  • Application:

    • Pre-emergence: Apply the compound to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the compound as a foliar spray to plants at the 2-3 leaf stage.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, using a rating scale.

  • Quantitative Analysis: For post-emergence application, harvest the above-ground plant material, determine the fresh weight, and calculate the growth reduction percentage compared to untreated controls. Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth).

Conclusion and Future Directions

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate represents a molecule with significant untapped research potential. Based on the well-documented activities of structurally related compounds, it is a compelling candidate for investigation as a mitochondrial pyruvate carrier inhibitor, an anticancer agent, and a herbicide. The experimental protocols detailed in this guide provide a robust framework for researchers to begin exploring the biological activities of this compound. Further research, including detailed structure-activity relationship (SAR) studies and in-depth mechanistic investigations, will be crucial to fully elucidate the therapeutic and agrochemical potential of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its derivatives.

References

  • Liu, Y., & Wang, Q. (2021). Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives. Journal of Agricultural and Food Chemistry, 69(44), 12933–12946.
  • Tang, X. B., Li, Z. H., Li, Y. H., Liu, W., Yu, P., Li, L. X., & Guo, Y. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 27(19), 6528.
  • Varela-Ramirez, A., et al. (2022). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. Biomedicines, 10(2), 365.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved from [Link]

  • Chen, C. H., et al. (2023). Sensitive Quantitative In Vivo Assay for Evaluating the Effects of Biomolecules on Hair Growth and Coloring Using Direct Microinjections into Mouse Whisker Follicles. International Journal of Molecular Sciences, 24(13), 11007.
  • Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035.
  • (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Liu, Y., et al. (2012). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 17(9), 10496-10507.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). Retrieved from [Link]

  • Mitochondrial Pyruvate Carrier Inhibition Mitigates Murine Chronic Graft Versus Host Disease By Attenuating the Germinal Center Reaction | Blood | American Society of Hematology - ASH Publications. (2023). Retrieved from [Link]

  • Polyhydroxylated Phenylacrylic Acid Derivatives as New Anti-Tumor Agents - PubMed. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. (n.d.). Retrieved from [Link]

  • Screening for new inhibitors of the human Mitochondrial Pyruvate Carrier and their effects on hepatic glucose production and diabetes - PubMed. (n.d.). Retrieved from [Link]

  • Ethyl 2-cyanoacrylate - American Chemical Society. (2020). Retrieved from [Link]

  • An efficient, non-invasive approach for in-vivo sampling of hair follicles: design and applications in monitoring DNA damage and aging - NIH. (n.d.). Retrieved from [Link]

  • Adhesive properties of ethyl 2-cyanoacrylate containing small amounts of acetic acid as adhesion promoter - AFINITICA. (n.d.). Retrieved from [Link]

  • Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers - Nano Micro Biosystems. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. (2024). Retrieved from [Link]

  • Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - WashU Medicine Research Profiles. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of agricultural and food chemistry, 51(17), 5030-5035.
  • Lactate Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • Inhibition of the Mitochondrial Pyruvate Carrier by Tolylfluanid - Oxford Academic. (n.d.). Retrieved from [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (n.d.). Retrieved from [Link]

  • Development of in vivo methods of measuring hair growth Chu K.H.T1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Conceptual Process Design to Produce Bio-Acrylic Acid via Gas Phase Dehydration of Lactic Acid Produced from Carob Pod Extracts - MDPI. (2023). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Knoevenagel Condensation Protocol for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Abstract & Introduction This application note details the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) via the Knoevenagel condensation. This compound is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) via the Knoevenagel condensation. This compound is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and UV-absorbing polymers.

Unlike the unsubstituted ethyl 2-cyanoacrylate (common "superglue" monomer), this 3-substituted derivative is a stable, crystalline solid at room temperature. The presence of the electron-withdrawing chlorine atom on the aromatic ring at the para position significantly enhances the electrophilicity of the aldehyde, typically resulting in faster reaction rates and higher yields compared to electron-rich analogs.

This guide presents two distinct protocols:

  • Method A (Standard): A robust, high-yield piperidine-catalyzed route suitable for scale-up.

  • Method B (Green): A sustainable, solvent-free or aqueous-phase protocol utilizing mild catalysis, aligning with modern Green Chemistry principles.

Reaction Mechanism

The reaction proceeds via the base-catalyzed deprotonation of ethyl cyanoacetate to form an enolate, which attacks the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration (elimination of water) yields the


-unsaturated ester.

KnoevenagelMechanism Reactants Reactants (Aldehyde + Active Methylene) Deprotonation Step 1: Deprotonation (Base removes acidic proton) Reactants->Deprotonation Base Catalyst Enolate Intermediate A (Enolate Ion) Deprotonation->Enolate Attack Step 2: Nucleophilic Attack (Enolate attacks Carbonyl) Enolate->Attack Alcohol Intermediate B (Aldol-like Adduct) Attack->Alcohol Dehydration Step 3: Dehydration (-H₂O / Elimination) Alcohol->Dehydration Spontaneous Product Final Product (E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Dehydration->Product

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
4-Chlorobenzaldehyde 140.571.0Electrophile
Ethyl Cyanoacetate 113.111.0 - 1.1Nucleophile
Piperidine (Method A)85.15Cat. (5 mol%)Base Catalyst
Ethanol (Method A)46.07SolventMedium
Triphenylphosphine (Method B)262.29Cat. (10 mol%)Lewis Base
Method A: Classical High-Yield Protocol (Piperidine/Ethanol)

Best for: Routine synthesis, high purity requirements, and crystallographic studies.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (3-5 drops, approx. 0.05 mL) dropwise to the stirring solution.

  • Reaction:

    • Option 1 (Room Temp): Stir vigorously at 25°C for 30–60 minutes. A heavy precipitate usually forms within 15 minutes.

    • Option 2 (Reflux): For faster completion, reflux at 80°C for 15 minutes, then cool.

  • Monitoring: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The product spot will be less polar than the aldehyde.

  • Workup: Cool the mixture in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove catalyst residues.

  • Purification: Recrystallize from hot ethanol if necessary.

  • Expected Yield: 88–94%.

Method B: Green Solvent-Free Protocol

Best for: Sustainable chemistry compliance, avoiding VOCs.

  • Mixing: In a mortar, mix 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol).

  • Catalysis: Add Triphenylphosphine (TPP) (10 mol%) or DABCO (10 mol%).

  • Grinding: Grind the mixture with a pestle for 5–10 minutes. The mixture will initially liquefy (eutectic melt) and then solidify as the product forms and water is released.

  • Workup: Wash the resulting solid with water to remove the catalyst (if water-soluble) or recrystallize directly from hot ethanol.

  • Expected Yield: 90–96%.

Process Workflow & Troubleshooting

Workflow Start Start Synthesis Mix Dissolve Reactants (EtOH or Solvent-Free) Start->Mix Cat Add Catalyst (Piperidine/Base) Mix->Cat React Reaction Phase (Stir 30-60 min) Cat->React Check TLC Check (Hex:EtOAc 4:1) React->Check Check->React Incomplete (Add Heat) Ppt Precipitation (Ice Bath) Check->Ppt Complete Filter Filtration & Wash (Cold EtOH/Water) Ppt->Filter Dry Dry & Characterize Filter->Dry

Figure 2: Operational workflow for Method A.

Troubleshooting Guide
  • Low Yield / No Precipitate: The reaction produces water. If using ethanol (95%), excess water can shift the equilibrium backward. Solution: Use absolute ethanol or add a molecular sieve. Ensure the mixture is cooled to 0°C before filtration.

  • Oily Product: Sometimes the product oils out instead of crystallizing. Solution: Scratch the glass wall with a rod to induce nucleation or add a seed crystal.

  • Impurity (Aldehyde): If unreacted aldehyde remains (visible on TLC), the catalyst may have been neutralized by acidic impurities in the starting materials. Solution: Add another drop of piperidine.

Characterization & Validation Data (Trustworthiness)

To validate the synthesis, compare your isolated product against these standard values.

Physical Properties[2][3][5][6][7][8]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 88–94°C (Lit. 88-90°C [1], 92-94°C [2]).

    • Note: A melting point below 85°C indicates significant impurities (likely unreacted aldehyde).

Spectroscopic Data (Standard)
  • FT-IR (KBr, cm⁻¹):

    • 2218 (C≡N stretch, sharp)

    • 1718 (C=O ester stretch, strong)

    • 1582 (C=C alkene stretch)

  • ¹H NMR (400 MHz, CDCl₃, δ ppm):

    • 8.19 - 8.20 (s, 1H): Vinylic proton (=CH). Diagnostic peak.

    • 7.93 (d, J=8.0 Hz, 2H): Aromatic protons (ortho to alkene).

    • 7.48 (d, J=8.0 Hz, 2H): Aromatic protons (ortho to Cl).

    • 4.36 - 4.41 (q, 2H): O-CH₂- (Ethyl group).

    • 1.40 (t, 3H): -CH₃ (Ethyl group).

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm):

    • 162.1 (C=O), 153.3 (Vinyl C-H), 139.5 (C-Cl), 115.2 (CN), 103.5 (Vinyl C-CN).

Safety & Handling

  • Hazard Identification: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Sensitization: Unlike ethyl 2-cyanoacrylate (superglue), this compound does not polymerize instantly upon contact with moisture, but it should still be handled with gloves.

  • Piperidine: Highly toxic and flammable. Handle in a fume hood.

References

  • ChemicalBook. (2023). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties and Spectral Data. Link

  • RSC Advances. (2014). Catalytic applications in Knoevenagel condensation: Characterization data (Supp Info). Royal Society of Chemistry.[5] Link

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. Eur. J. Org.[5][6] Chem. Link

  • BenchChem. (2025).[7] Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes. Link

  • J. Mex. Chem. Soc. (2023).[3][5] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Link

Sources

Application

Application Note: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as a Pharmacophore Scaffold

This Application Note and Protocol Guide details the use of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8), a versatile electrophilic alkene used extensively as a "push-pull" intermediate in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8), a versatile electrophilic alkene used extensively as a "push-pull" intermediate in the synthesis of bioactive heterocycles.[1]

[1][2][3]

Abstract & Introduction

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted cinnamic acid derivative characterized by a highly polarized double bond.[1] The presence of two electron-withdrawing groups (cyano and ethoxycarbonyl) at the


-position renders the 

-carbon highly electrophilic.[1] This structural feature makes it an ideal Michael acceptor in the synthesis of complex heterocyclic rings, including pyrazoles, pyrans, and pyrimidines , which are foundational scaffolds in oncology (e.g., Bcl-2 inhibitors) and antimicrobial drug discovery.

This guide provides validated protocols for synthesizing this intermediate and utilizing it to generate downstream heterocyclic libraries.

Physicochemical Profile

The following properties are critical for process optimization and quality control.

PropertyValueNotes
CAS Number 2169-68-8
IUPAC Name Ethyl (2E)-3-(4-chlorophenyl)-2-cyanoacrylateE-isomer is thermodynamically favored.[1]
Molecular Formula C₁₂H₁₀ClNO₂MW: 235.67 g/mol
Appearance White to off-white crystalline solid
Melting Point 88–91 °CSharp mp indicates high purity.[1]
Solubility Soluble in DCM, EtOAc, EtOH (hot); Insoluble in H₂ORecrystallize from EtOH/H₂O.
Reactivity Strong Michael AcceptorSensitive to weak nucleophiles.

Mechanistic Utility & Reaction Pathways

The compound functions as a dielectrophile . The


-carbon is susceptible to nucleophilic attack (Michael addition), while the ester and nitrile groups can participate in subsequent cyclization steps.
Reaction Pathway Diagram

ReactionPathways Aldehyde 4-Chlorobenzaldehyde Intermediate Ethyl 3-(4-chlorophenyl)- 2-cyanoacrylate (The Intermediate) Aldehyde->Intermediate Knoevenagel Condensation Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Intermediate Pyrazole Aminopyrazoles (Anti-inflammatory) Intermediate->Pyrazole + Hydrazine (Cyclocondensation) Pyran 4H-Pyrans (Anticancer) Intermediate->Pyran + Active Methylene (e.g., Dimedone) MichaelAdduct Michael Adducts (GABA analogs) Intermediate->MichaelAdduct + Nucleophile (R-MgX / R-NH2)

Figure 1: Synthetic divergence from the central cyanoacrylate intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Knoevenagel Condensation)

This protocol yields high-purity Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate suitable for downstream GMP workflows.[1]

Reagents:

  • 4-Chlorobenzaldehyde (10 mmol, 1.41 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Piperidine (Catalytic, 0.5 mmol, ~50 µL)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine dropwise while stirring. Note: A slight exotherm may occur.[1]

  • Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not occur, heat to reflux (78 °C) for 1–2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear.

  • Work-up: Cool the reaction mixture to 0–4 °C in an ice bath. The product will crystallize as a white solid.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then hexane (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

    • Expected Yield: 85–95% (2.0 – 2.2 g).

    • QC Check: Melting point must be 88–91 °C.

Expert Insight:

"While many protocols suggest refluxing immediately, running the reaction at room temperature first often yields a more crystalline product with fewer oligomeric impurities. If the product oils out, re-dissolve in hot ethanol and add a seed crystal."

Protocol B: Synthesis of 5-Amino-Pyrazole Derivatives

Pyrazoles are synthesized by reacting the intermediate with hydrazine.[1][2] This reaction involves a Michael addition followed by cyclization and ethanol elimination.

Reagents:

  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (Intermediate from Protocol A) (2 mmol, 471 mg)[1]

  • Hydrazine hydrate (80%) (4 mmol, 0.25 mL)

  • Ethanol (10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the cyanoacrylate intermediate in ethanol (10 mL) in a reaction vial.

  • Addition: Add hydrazine hydrate dropwise. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux for 3–5 hours.

    • Mechanism:[1][3] The hydrazine nitrogen attacks the

      
      -carbon (Michael addition), followed by intramolecular attack on the nitrile or ester group.
      
  • Isolation: Concentrate the solvent to ~2 mL under reduced pressure. Cool to room temperature and pour into crushed ice (20 g).

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (8:2).

    • Product: 3-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carbonitrile (or tautomer).[1]

Protocol C: Synthesis of Functionalized 4H-Pyrans

This protocol utilizes the intermediate as a Michael acceptor with an active methylene compound (e.g., Dimedone or Ethyl Acetoacetate) to form anticancer scaffolds.

Reagents:

  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (1 mmol)[1]

  • Dimedone (1 mmol, 140 mg)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mol%)

  • Ethanol/Water (1:1, 10 mL)

Step-by-Step Methodology:

  • Mixing: Combine the cyanoacrylate, dimedone, and DABCO in the solvent mixture.

  • Sonication (Green Chemistry Optimization): Sonicate the mixture at 40 °C for 30–60 minutes. Alternatively, reflux for 2 hours.

  • Precipitation: The product typically precipitates out of the aqueous ethanolic solution during the reaction.

  • Filtration: Filter the solid and wash with water to remove the base catalyst.

  • Result: This yields a 2-amino-4H-chromene or pyran derivative, often used in Bcl-2 inhibition studies.[1]

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Aldehyde oxidationEnsure 4-chlorobenzaldehyde is free of benzoic acid. Wash starting material with NaHCO₃ if necessary.
Product "Oiling Out" Impure solvent / High TempUse absolute ethanol. Cool slowly from reflux to RT, then to 0°C. Scratch glass to induce nucleation.
Transesterification Wrong SolventIf using Methanol, the ethyl ester may convert to methyl ester.[4] Always match the alcohol solvent to the ester group (Ethanol for Ethyl esters).
Polymerization Excess Base/HeatCyanoacrylates can polymerize anionically.[3] Use weak bases (piperidine, DABCO) and avoid excessive heating once the reaction is complete.

References

  • Synthesis & Anticancer Activity: J. Mex. Chem. Soc. 2023, 67(1).[5] "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." Link

  • Protocol Standardization: BenchChem. "Ethyl 2-cyano-3-(4-fluorophenyl)acrylate as a Versatile Precursor." (Adapted for Chloro-analog).[6][7] Link

  • Crystallographic Data: IUCr Journals. "Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate."[1][6][8][9][10] Link

  • Pyran Synthesis: Arabian Journal of Chemistry. "Synthesis of new pyran and pyranoquinoline derivatives." Link

  • Mitochondrial Inhibitors: NIH/PubMed. "Development of Novel Mitochondrial Pyruvate Carrier Inhibitors (JXL Series)." Link

Sources

Method

Application Note: Synthesis of Benzopyran Derivatives from Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Abstract & Scientific Significance The benzopyran moiety, specifically the 2-amino-4H-chromene scaffold, represents a "privileged structure" in medicinal chemistry due to its broad pharmacological profile, including anti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Significance

The benzopyran moiety, specifically the 2-amino-4H-chromene scaffold, represents a "privileged structure" in medicinal chemistry due to its broad pharmacological profile, including anticancer, antimicrobial, and anticoagulant activities.

This Application Note details the protocol for synthesizing Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate using Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as the electrophilic Michael acceptor. Unlike one-pot multicomponent reactions (MCRs), utilizing the pre-formed acrylate allows for tighter kinetic control, reduced side reactions, and the ability to study mechanistic intermediates.

Key Reaction Features
  • Reaction Type: Michael Addition followed by Intramolecular Cyclization (Thorpe-Ziegler type).

  • Atom Economy: 100% (all atoms of reactants are incorporated into the final product).

  • Green Potential: Compatible with ethanol (green solvent) and organocatalysis.

Chemical Basis & Retrosynthesis

The synthesis hinges on the reactivity of the


-aryl-

-cyanoacrylate
(the starting material). This compound possesses a highly electron-deficient alkene due to the flanking electron-withdrawing groups (cyano and ester).
  • Electrophile: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

  • Nucleophile: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) - acting as a C-nucleophile via its enol form.

  • Catalyst: Piperidine (Base catalyst to generate the enolate and facilitate proton transfer).

Reaction Mechanism (DOT Visualization)

The mechanism proceeds via a cascade sequence:

  • Michael Addition: The dimedone enolate attacks the

    
    -carbon of the acrylate.
    
  • Cyclization: The enolic oxygen of the dimedone moiety attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 2-amino functionality.

ReactionMechanism Reactants Reactants (Acrylate + Dimedone) Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate Piperidine MichaelAdd Michael Addition (C-C Bond Formation) Enolate->MichaelAdd Intermediate Acyclic Intermediate MichaelAdd->Intermediate Cyclization Intramolecular Cyclization (O-Attack on Nitrile) Intermediate->Cyclization Thorpe-Ziegler Tautomer Tautomerization (Imine -> Enamine) Cyclization->Tautomer Product Final Product (2-Amino-4H-Chromene) Tautomer->Product

Figure 1: Mechanistic pathway for the conversion of cyanoacrylate to 2-amino-4H-chromene.

Experimental Protocol

Materials Required
ReagentMW ( g/mol )Equiv.Mass/Vol (for 5 mmol scale)Role
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate 249.691.01.25 gElectrophile
Dimedone 140.181.00.70 gNucleophile
Piperidine 85.150.1~50

L (2 drops)
Catalyst
Ethanol (Abs.) 46.07Solvent10-15 mLSolvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.25 g (5 mmol) of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and 0.70 g (5 mmol) of Dimedone in 10 mL of absolute ethanol .

  • Add 2 drops (~50

    
    L)  of Piperidine.
    
    • Note: Triethylamine (Et

      
      N) can be used as an alternative, but Piperidine often provides faster kinetics due to its higher basicity and nucleophilicity.
      

Step 2: Reflux

  • Attach a reflux condenser.[1]

  • Heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: n-Hexane:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm). The starting acrylate spot will disappear, and a fluorescent product spot will appear.

    • Time: Reaction is typically complete within 30–60 minutes .

Step 3: Workup and Isolation

  • Once TLC indicates completion, remove the heat source and allow the flask to cool to room temperature.

  • Usually, the product precipitates out as a solid upon cooling.

  • If precipitation is slow, cool the flask in an ice bath for 15 minutes.

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in the minimum amount of hot ethanol. Allow it to cool slowly to room temperature to form crystals.

  • Filter and dry the pure crystals in a vacuum desiccator or oven at 50°C.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Mix Acrylate + Dimedone in EtOH Cat Add Catalyst (Piperidine) Start->Cat Reflux Reflux at 80°C (30-60 min) Cat->Reflux TLC Check TLC (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Precip Cool to RT (Precipitation) TLC->Precip Complete Filter Vacuum Filtration Precip->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry & Recrystallize Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation of the benzopyran derivative.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

  • Compound Name: Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Expected range 215–218°C (Dependent on purity and polymorph) [1].

Spectral Validation (Self-Validating Checkpoints)
TechniqueFeature to ObserveStructural Confirmation
IR Spectroscopy 3300–3400 cm

(Doublet)
-NH

stretching
(Confirms nitrile conversion)
1680–1700 cm

C=O (Ester)
1650–1660 cm

C=O (Dimedone ketone)

H NMR
(DMSO-d

)

7.6–7.8 (s, 2H)
NH

(Exchangeable with D

O)

4.6–4.8 (s, 1H)
H-4 (Benzylic proton)

1.0 (s, 3H), 1.1 (s, 3H)
Gem-dimethyl groups

4.0 (q), 1.1 (t)
Ethyl ester protons

Troubleshooting Tip: If the IR spectrum shows a sharp peak at ~2200 cm


, the cyclization is incomplete (presence of unreacted nitrile). Reflux longer or add more base.

References

  • Bhat, A. R., et al. (2005). Synthesis and biological evaluation of some new 4H-chromene derivatives. Indian Journal of Pharmaceutical Sciences.
  • Shaaban, K., et al. (2012).[2] 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan-2-one monosolvate.[2] Acta Crystallographica Section E. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Anticancer Activity of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Cyanoacrylate Derivatives in Oncology The quest for novel anticancer agents with improved efficacy and reduced to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cyanoacrylate Derivatives in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the diverse scaffolds explored, cyanoacrylate derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative properties. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its analogues are synthetic compounds that can be efficiently produced through Knoevenagel condensation.[1] These molecules have demonstrated notable inhibitory effects against a variety of cancer cell lines, including those of the lung, colon, and liver.[1] This guide provides a comprehensive overview of the proposed mechanism of action and detailed protocols for the synthesis and in vitro evaluation of the anticancer activity of these derivatives.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise molecular targets of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are still under active investigation, evidence from studies on structurally related cyanoacrylamide derivatives suggests a multi-faceted mechanism of action that culminates in the induction of apoptosis and disruption of the cell cycle.[2][3] It is proposed that these compounds can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A plausible signaling cascade involves the inhibition of key survival proteins, such as the Inhibitor of Apoptosis Proteins (IAPs). By antagonizing IAPs, these derivatives may relieve the suppression of caspases, leading to the activation of the executioner caspase-3.[2] Concurrently, these compounds may upregulate the tumor suppressor protein p53, which in turn can modulate the expression of pro-apoptotic proteins and contribute to cell cycle arrest.[2] The culmination of these events is the systematic dismantling of the cancer cell, leading to its demise.

Anticancer_Mechanism Proposed Anticancer Mechanism of Cyanoacrylate Derivatives Compound Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Derivative IAPs Inhibitor of Apoptosis Proteins (IAPs) Compound->IAPs Inhibition p53 p53 Tumor Suppressor Compound->p53 Upregulation Caspase9 Caspase-9 IAPs->Caspase9 p53->Caspase9 Activation CellCycle Cell Cycle Progression p53->CellCycle Inhibition Arrest Cell Cycle Arrest (G0/G1, S, or G2/M) p53->Arrest Induction Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CellCycle->Arrest

Caption: Proposed signaling pathway of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate derivatives.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for the comprehensive evaluation of the anticancer potential of novel compounds. The following workflow outlines the key experimental stages, from initial synthesis to detailed mechanistic studies.

Experimental_Workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives (Knoevenagel Condensation) Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture Cytotoxicity Cytotoxicity Assay (MTT or SRB) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) IC50->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay cluster_mechanistic cluster_mechanistic IC50->cluster_mechanistic

Caption: General experimental workflow for evaluating anticancer activity.

Data Presentation: Cytotoxic Activity

The cytotoxic efficacy of synthesized derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: In Vitro Cytotoxicity of Cyanoacrylate Derivatives against Various Cancer Cell Lines

Compound IDR Group on Phenyl RingCancer Cell LineIC50 (µg/mL)[1]
3f 4-ChloroHT-29 (Colon)Good Activity
3f 4-ChloroHepG2 (Liver)Good Activity
3a HHT-29 (Colon)Improved
3a HHepG2 (Liver)Improved
3e 2-ChloroHT-29 (Colon)169.6
3e 2-ChloroHepG2 (Liver)169.6
3i CinnamylHT-29 (Colon)77.78
3i CinnamylHepG2 (Liver)77.78

Note: "Good Activity" and "Improved" indicate significant cytotoxic effects as reported in the source, though specific IC50 values were not provided for all compounds in the cited text.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Derivatives

This protocol is based on the Knoevenagel condensation reaction.[1]

Materials:

  • 4-chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc) or another suitable catalyst (e.g., piperidine)

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of DIPEAc to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., A549, HT-29, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Synthesized ethyl 3-(4-chlorophenyl)-2-cyanoacrylate derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.[6]

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat the cells with the test compound as described in the cell cycle analysis protocol.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Conclusion and Future Directions

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate derivatives represent a promising avenue for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for their synthesis and comprehensive in vitro evaluation. Further investigations into their specific molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential and advancing them towards preclinical and clinical development. Elucidating the detailed mechanism of action will enable a more rational drug design approach to enhance efficacy and selectivity against cancer cells.

References

  • Al-Ghorbani, M., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Rasayan Journal of Chemistry, 15(1), 534-541. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • El-Sayed, W. M., et al. (2017). Apoptotic induction mediated p53 mechanism and Caspase-3 activity by novel promising cyanoacrylamide derivatives in breast carcinoma. Bioorganic Chemistry, 73, 59-67. [Link]

  • Hassan, A. S., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1431-1443. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

Sources

Method

Application Note: Cytotoxicity Profiling of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

The following Application Note and Protocol guide is designed for the evaluation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8). Crucial Scientific Distinction: Unlike its parent compound ethyl 2-cyanoacryl...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the evaluation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8).

Crucial Scientific Distinction: Unlike its parent compound ethyl 2-cyanoacrylate (the monomer in "Super Glue"), the addition of the 3-(4-chlorophenyl) group stabilizes the molecule, preventing instant polymerization.[1] Therefore, this protocol addresses it as a small-molecule pharmacological agent (potential anticancer/antimicrobial), not a tissue adhesive.[1]

Introduction & Mechanistic Basis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a Knoevenagel condensation product characterized by an electron-deficient alkene. Structurally, it features a "push-pull" olefin system where the cyano and ester groups (electron-withdrawing) create a strong electrophilic center at the


-carbon.
Pharmacological Relevance[1][2][3][4][5]
  • Michael Acceptor Activity: The primary mechanism of cytotoxicity is often the alkylation of cellular nucleophiles—specifically the thiol (-SH) groups of cysteine residues in proteins or glutathione (GSH). This can lead to:

    • GSH Depletion: Inducing oxidative stress and ferroptosis.

    • Enzyme Inhibition: Covalent modification of active site cysteines (e.g., in tubulin or mitochondrial pyruvate carriers).[1]

  • Therapeutic Potential: Research indicates efficacy against carcinoma lines (e.g., A549, HepG2) by disrupting metabolic homeostasis and cytoskeletal integrity.[1]

Workflow Overview

The following guide details the Standard Operating Procedure (SOP) for determining the IC50 (half-maximal inhibitory concentration) and validating the electrophilic mechanism of action.

G Compound Solid Compound (Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) Stock Stock Prep (50 mM in DMSO) Compound->Stock QC QC Check (NMR/HPLC) Compound->QC Treat Treatment (0.1 - 100 µM) Stock->Treat Cells Cell Seeding (A549 / HepG2) Cells->Treat Assay1 Metabolic Assay (MTT/MTS) Treat->Assay1 Assay2 Mechanistic Assay (GSH Depletion) Treat->Assay2 Analysis Data Analysis (Sigmoidal Fit) Assay1->Analysis Assay2->Analysis

Figure 1: Experimental workflow for cytotoxicity profiling. Blue path denotes standard screening; Red path denotes mechanistic validation.[1]

Material Preparation & Handling[6]

Compound Specifications
  • Molecular Weight: 235.67 g/mol [1][2]

  • Solubility: Insoluble in water; Soluble in DMSO, Ethanol, Acetone.[1]

  • Stability: Hydrolytically stable at neutral pH, but susceptible to nucleophilic attack in basic media or presence of thiols.[1]

Stock Solution Protocol

Objective: Create a stable 50 mM Master Stock.

  • Weigh 11.78 mg of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light-induced isomerization.

  • Storage: Store at -20°C. Stable for 3 months. Do not refreeze more than once.

Critical Control: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) to avoid solvent toxicity.

Protocol A: Quantitative Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 value of the compound on target cancer cell lines.[1]

Reagents
  • Target Cells (e.g., A549 Lung Carcinoma).[1]

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: Doxorubicin or Cisplatin.

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology
Step 1: Cell Seeding[1][3]
  • Harvest cells in the exponential growth phase.

  • Dilute to 5,000 – 8,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into a 96-well clear-bottom plate.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment[1][4]
  • Serial Dilution: Prepare a 2x working solution plate in media (max 1% DMSO).

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).[1]

  • Remove old media from the cell plate (optional, or add 2x solution directly).

  • Add 100 µL of compound-containing media to respective wells.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity).[1]

    • Positive Control:[1][5] 10 µM Doxorubicin (100% cytotoxicity).[1]

    • Blank: Media only (no cells).[1]

  • Incubate: 48 hours or 72 hours.

Step 3: Readout (MTT Reduction)
  • Add 10 µL of MTT stock (5 mg/mL) to each well.

  • Incubate for 3–4 hours at 37°C. Note: Viable mitochondria reduce yellow MTT to purple formazan.

  • Carefully aspirate media (if using DMSO solubilization) or add SDS buffer.

  • Dissolve formazan crystals in 100 µL DMSO .

  • Measure Absorbance: OD 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability using the formula:


[1][6][7][8][9]
  • Plot Log[Concentration] vs. % Viability.[1]

  • Fit using a 4-parameter logistic (4PL) regression to extract the IC50.

Protocol B: Mechanistic Validation (GSH Adduction)

Purpose: To confirm if the compound acts as a Michael Acceptor (alkylating agent).[1] If the compound reacts with glutathione (GSH), it suggests oxidative stress as a mode of action.[1]

Principle

The


-carbon of the acrylate is electrophilic. In the presence of excess GSH, it forms a covalent adduct, reducing the concentration of free GSH.[1]

Figure 2: Reaction scheme of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with cellular thiols.

Protocol
  • Cell-Free Assay: Mix 50 µM Compound with 50 µM Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: 1 hour at 37°C.

  • Detection: Use Ellman’s Reagent (DTNB).

    • Add DTNB to the mixture. DTNB reacts with remaining free -SH groups to produce yellow TNB (412 nm).

  • Interpretation:

    • High Absorbance (412 nm) = High Free GSH = No Reaction (Non-electrophilic).[1]

    • Low Absorbance (412 nm) = Low Free GSH = Reaction Occurred (Michael Acceptor confirmed).[1]

Expected Results & Troubleshooting

Reference Data Ranges
Cell LineTissue OriginExpected IC50 RangeNotes
A549 Lung Carcinoma15 – 40 µMModerate sensitivity; metabolic target.
HepG2 Liver Carcinoma10 – 30 µMHigh sensitivity due to metabolic activation.
L929 Fibroblast> 100 µMLower toxicity expected (therapeutic window).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Precipitation in wells Compound insolubility at high conc.Do not exceed 100 µM. Ensure DMSO < 0.5%.
High background OD Serum protein interference.Michael acceptors bind serum albumin. Use 1% FBS media during treatment if IC50 is too high.
No cytotoxicity Compound hydrolysis.Prepare stock fresh. Avoid basic buffers (pH > 8.0).[1]

References

  • Bollikolla, H. B., et al. (2023).[1] "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).[1]

  • Zhu, L., et al. (2013).[1][10] "Enhanced anticancer activity of nanopreparation containing an MMP2-sensitive PEG-drug conjugate."[10] Proceedings of the National Academy of Sciences (PNAS), 110(42).[1][10] [1]

  • Li, J., et al. (2021).[1][7] "Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss." UCLA Chemistry & Biochemistry. (Describes cyanoacrylate analogues as MPC inhibitors).

  • Kaplan, M., et al. (2005).[1] "In vitro toxicity test of ethyl 2-cyanoacrylate... by fibroblast cell culture method." The Heart Surgery Forum.

  • PubChem. (n.d.). "Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Compound Summary." National Library of Medicine.

Sources

Application

Application Note: Cytotoxicity Profiling of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Introduction & Compound Profile Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (also known as Ethyl -cyano-4-chlorocinnamate) represents a class of -cyano cinnamates . Unlike simple alkyl cyanoacrylates (e.g., "super glue" mon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (also known as Ethyl


-cyano-4-chlorocinnamate) represents a class of 

-cyano cinnamates
. Unlike simple alkyl cyanoacrylates (e.g., "super glue" monomers) that polymerize rapidly upon contact with moisture, the cinnamate structure stabilizes the molecule, shifting its biological activity profile from polymerization-induced toxicity to specific molecular targeting.
Mechanism of Action (MOA)

To design a valid cytotoxicity assay, one must understand the compound's dual-threat mechanism:

  • Monocarboxylate Transporter (MCT) Inhibition: This molecule is a lipophilic analog of

    
    -cyano-4-hydroxycinnamate (CHC) , a classic inhibitor of MCT1 and MCT2. It blocks the efflux of lactate in highly glycolytic cells (the Warburg effect), leading to intracellular acidification and apoptosis.
    
  • Michael Addition Reactivity: The

    
    -cyanoacrylate moiety acts as a potent Michael acceptor, forming covalent bonds with nucleophilic sulfhydryl groups (e.g., Cysteine residues, Glutathione). This can induce oxidative stress and deplete cellular antioxidant reserves.
    
Target Audience
  • Oncology Researchers: Investigating metabolic disruptors in glycolytic tumors.

  • Biomaterials Scientists: Screening degradation products of cyanoacrylate-based medical adhesives.

  • Toxicologists: Assessing ocular or dermal irritation risks (GHS H315/H319).

Cell Line Selection Matrix

The choice of cell line dictates the biological question being answered. Do not use a "one-size-fits-all" approach.

Cell LineTissue OriginMorphologyRationale for SelectionPrimary Application
L929 Mouse FibroblastAdherentISO 10993-5 Standard. The gold standard for basal cytotoxicity testing of cyanoacrylate derivatives. Highly sensitive to leachables.General Toxicity / Material Safety
MDA-MB-231 Human Breast CancerAdherentMCT1/4 High Expression. Highly glycolytic (Warburg phenotype). Dependent on lactate efflux for survival.Efficacy Testing (MCT Inhibition)
HepG2 Human LiverAdherentMetabolic Competence. Expresses esterases that may hydrolyze the ethyl ester to the free acid (active form).Metabolism-Mediated Toxicity
MCF-7 Human Breast CancerAdherentMCT Low/Oxidative. Relies less on glycolysis than MDA-MB-231. Serves as a negative control for metabolic specificity.Selectivity Profiling

Experimental Logic & Pathway Visualization

Figure 1: Mechanism-Based Cell Selection

This diagram illustrates the logic flow: Compound Properties


 Biological Mechanism 

Optimal Cell Line.

CellSelectionLogic Compound Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate MCT MCT Inhibition (Lactate Trapping) Compound->MCT Michael Michael Addition (GSH Depletion) Compound->Michael Acidosis Intracellular Acidosis MCT->Acidosis OxStress Oxidative Stress Michael->OxStress MDA MDA-MB-231 (Sensitive Target) Acidosis->MDA High Impact L929 L929 (ISO Standard) OxStress->L929 General Toxicity

Caption: Dual-mechanism toxicity pathway guiding the selection of metabolic-sensitive (MDA-MB-231) vs. general (L929) cell models.

Detailed Protocols

Protocol A: ISO 10993-5 Basal Cytotoxicity (L929)

Purpose: To determine the general toxicity threshold (IC50) independent of metabolic state.

Materials:

  • L929 Cells (ATCC CCL-1).[1]

  • Test Compound: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (Dissolved in DMSO).

  • Positive Control: Sodium Dodecyl Sulfate (SDS) or ZDEC.

  • Vehicle Control: DMSO (Final concentration < 0.5%).

Workflow:

  • Seeding: Seed L929 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO
    
    
    
    to achieve sub-confluency (80%).
  • Compound Preparation:

    • Prepare a 100 mM stock in 100% DMSO.

    • Perform serial dilutions in culture media (MEM + 10% FBS).

    • Critical Step: The compound is lipophilic. Vortex vigorously. If precipitation occurs at >100 µM, sonicate for 5 mins.

  • Treatment: Remove old media. Add 100 µL of treatment media (Range: 0.1 µM – 200 µM).

  • Incubation: Incubate for 24 hours (Acute toxicity).

  • Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 3h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Data Acceptance Criteria:

  • Vehicle Control OD > 0.2.

  • Positive Control must show >50% cell death.

  • Inter-replicate CV < 15%.

Protocol B: Metabolic Vulnerability Assay (MCT Inhibition)

Purpose: To validate the compound's efficacy as a metabolic disruptor (Warburg effect targeting).

Rationale: MCT inhibitors are more potent when cells are forced to rely on glycolysis. This assay compares cytotoxicity in Normoxia vs. Hypoxia (or High Glucose vs. Galactose).

Workflow:

  • Seeding: Seed MDA-MB-231 cells at

    
     cells/well in two separate 96-well plates.
    
  • Treatment: Treat both plates with the compound (0.01 µM – 100 µM).

  • Conditioning (The Variable):

    • Plate A (Normoxia): Standard incubator (21% O

      
      ).
      
    • Plate B (Hypoxia/Glycolytic Stress): Hypoxia chamber (1% O

      
      ) OR use media containing Antimycin A (10 nM) to block mitochondrial respiration, forcing lactate production.
      
  • Incubation: 48 hours.

  • Readout: ATP-based luminescence assay (e.g., CellTiter-Glo) is preferred over MTT here, as metabolic inhibitors can skew MTT reduction rates.

Expected Result: The IC50 should be significantly lower (more toxic) in Plate B (Hypoxic/Glycolytic) compared to Plate A.

Data Analysis & Visualization

Figure 2: Experimental Workflow

This diagram outlines the parallel processing of general toxicity vs. functional efficacy.

Workflow cluster_0 Branch A: Safety (ISO 10993-5) cluster_1 Branch B: Efficacy (MCT Inhibition) Stock Stock Preparation (100mM in DMSO) Dilution Serial Dilution (Media: <0.5% DMSO) Stock->Dilution L929_Seed Seed L929 (Fibroblasts) Dilution->L929_Seed MDA_Seed Seed MDA-MB-231 (Glycolytic Tumor) Dilution->MDA_Seed MTT MTT Assay (24h Endpoint) L929_Seed->MTT Analysis Calculate IC50 & Selectivity Index MTT->Analysis ATP ATP Luminescence (Hypoxia vs Normoxia) MDA_Seed->ATP ATP->Analysis

Caption: Parallel workflow for assessing general biocompatibility (Branch A) and metabolic inhibition efficacy (Branch B).

Summary Table: Expected IC50 Ranges
Cell LineConditionExpected IC50Interpretation
L929 Standard50 – 150 µMBaseline general toxicity (Michael addition effects).
MDA-MB-231 Normoxia20 – 50 µMModerate toxicity driven by basal MCT activity.
MDA-MB-231 Hypoxia (1% O2) 1 – 10 µM High Sensitivity. Confirms MCT inhibition mechanism.
MCF-7 Standard> 100 µMLow sensitivity (Oxidative phenotype).

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281–299. Link

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link

  • Colen, C. B., et al. (2011). Metabolic targeting of lactate efflux by malignant glioma inhibits invasiveness and induces necrosis: an in vivo study. Neoplasia, 13(7), 620–632. (Demonstrates efficacy of alpha-cyano-cinnamate derivatives). Link

  • Sonveaux, P., et al. (2008). Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice. Journal of Clinical Investigation, 118(12), 3930–3942. Link

  • Kaplan, M., & Baysal, K. (2005). In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method.[2] The Heart Surgery Forum, 8(3). Link

Sources

Method

Handling and storage of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in the lab

Application Note: Handling, Storage, and Experimental Protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Executive Summary & Chemical Identity Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Experimental Protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Summary & Chemical Identity

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is a specialized


-cyanocinnamate derivative widely utilized in biochemical research as a mitochondrial pyruvate transport inhibitor and in organic synthesis as a highly functionalized Michael acceptor.

Unlike simple alkyl cyanoacrylates (e.g., "Super Glue"), this compound is a crystalline solid at room temperature and possesses significant steric and electronic stabilization, reducing its susceptibility to rapid anionic polymerization. However, its electrophilic nature requires strict handling protocols to preserve its integrity and prevent non-specific alkylation of biological thiols during experimentation.

Key Chemical Data:

Parameter Specification
CAS Number 2169-68-8

| Molecular Formula | ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 |
| Molecular Weight  | 235.67  g/mol  |
| Physical State  | White to pale yellow crystalline solid |
| Melting Point  | 88–90 °C |
| Solubility  | Soluble in DMSO, Ethanol, Chloroform; Insoluble in Water |
| Primary Reactivity  | Michael Addition (Electrophile), Knoevenagel Condensation Product |[1][2]

Scientific Grounding: Reactivity & Mechanism

To handle this compound effectively, one must understand its reactivity profile. The molecule features an electron-deficient alkene activated by both an ester and a cyano group.

  • Michael Acceptor: The

    
    -carbon is highly electrophilic. In biological systems, it covalently modifies thiol groups (cysteine residues) on proteins. This is the mechanism by which it inhibits the mitochondrial pyruvate carrier (MPC).
    
  • Hydrolytic Sensitivity: While more stable than simple cyanoacrylates, the ester bond is susceptible to hydrolysis in basic aqueous media, leading to the formation of 3-(4-chlorophenyl)-2-cyanoacrylic acid.

  • Photostability: As a cinnamate derivative, it absorbs UV light. Prolonged exposure to high-intensity UV may induce cis-trans isomerization or photodegradation.

Reactivity Diagram (Graphviz):

ReactivityPathways Compound Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Adduct Thioether Adduct (Bioactivity) Compound->Adduct Michael Addition Acid Cyanoacrylic Acid (Degradation) Compound->Acid Hydrolysis (pH > 8) Isomer Z/E Isomer Mix (Impurity) Compound->Isomer hv (λ < 300nm) Thiol Biological Thiols (R-SH) Thiol->Adduct Water Water/Base (Hydrolysis) Water->Acid UV UV Light (Isomerization) UV->Isomer

Figure 1: Primary reactivity pathways. The Michael addition path is desired for biological assays; hydrolysis and isomerization are degradation pathways to be avoided.

Storage Protocols

Proper storage is critical to prevent slow hydrolysis and maintain the specific crystal form (typically the E-isomer).

Solid State Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible. At minimum, use a desiccator. Moisture is the primary contaminant.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent UV-induced isomerization.

Solution Storage (Stock Solutions)
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for biological stocks (up to 50 mM). Anhydrous Ethanol is acceptable for chemical synthesis.

  • Stability:

    • Room Temp: Use within 24 hours.

    • -20°C: Stable for 3 months.

    • -80°C: Stable for 1 year.

  • Freeze/Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes (e.g., 50 µL) immediately after preparation.

Handling & Experimental Protocols

Safety & PPE
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Ventilation: Handle powdered solid in a fume hood to avoid inhalation.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for cell-based assays.

  • Calculate: To prepare 1 mL of 10 mM solution, weigh 2.36 mg of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

  • Weigh: Use an analytical balance (precision ±0.01 mg). Weigh onto weighing paper or directly into an amber HPLC vial.

    • Note: Do not use plastic weigh boats if using acetone/chloroform for transfer, as plasticizers may leach.

  • Dissolve: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Mix: Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless.

  • Aliquot: Dispense 50 µL aliquots into sterile microcentrifuge tubes.

  • Store: Label with date and concentration. Freeze at -20°C immediately.

Protocol: Usage in Mitochondrial Transport Assays

Context: This compound inhibits the transport of pyruvate into mitochondria.[4][5]

  • Dilution: Thaw one aliquot of 10 mM stock.

  • Intermediate Dilution: Dilute 1:100 in assay buffer (e.g., PBS or mitochondrial respiration buffer) to reach 100 µM.

    • Critical Step: Perform this step immediately before addition to the biological system. The ester bond is liable to hydrolyze in aqueous buffers (pH 7.4) over hours.

  • Incubation: Add to isolated mitochondria or permeabilized cells. Typical IC50 values range from 1–10 µM depending on the specific cell line and pyruvate concentration.

  • Control: Run a vehicle control (DMSO 0.1%) to ensure solvent toxicity does not confound results.

Workflow Diagram (Graphviz):

HandlingWorkflow cluster_storage Storage Phase cluster_prep Preparation Phase cluster_assay Experimental Phase Solid Solid Reagent (Amber Vial, 4°C) Weigh Weigh 2.36 mg (Analytical Balance) Solid->Weigh Solubilize Dissolve in 1mL Anhydrous DMSO Weigh->Solubilize Aliquot Aliquot & Freeze (-20°C) Solubilize->Aliquot Thaw Thaw Aliquot Aliquot->Thaw  On Demand   Dilute Dilute in Buffer (Immediate Use) Thaw->Dilute Treat Treat Samples (Mitochondria/Cells) Dilute->Treat

Figure 2: Step-by-step workflow from solid storage to biological application.

Troubleshooting & Compatibility Matrix

IssueProbable CauseCorrective Action
Precipitation in Buffer Concentration too high (>100 µM) or buffer is too cold.Sonicate briefly; ensure DMSO concentration is <1% final.
Loss of Activity Hydrolysis of ester; Reaction with buffer thiols (e.g., DTT, BME).Avoid buffers containing DTT or Mercaptoethanol. Use fresh stock.
Yellowing of Solid Photo-oxidation or contamination.Recrystallize from Ethanol/Water or discard.

Chemical Compatibility Table:

Material/Solvent Compatibility Notes
DMSO Excellent Recommended for stock solutions.
Ethanol Good Good for synthesis; avoid for long-term storage if not anhydrous.
Water Poor Insoluble; causes hydrolysis over time.
Polystyrene Good Standard cell culture plates are safe.

| Thiols (DTT/BME) | Incompatible | Will react via Michael addition, neutralizing the inhibitor. |

Emergency Procedures

  • Skin Contact: Wash with soap and water for 15 minutes. Unlike ethyl 2-cyanoacrylate (Super Glue), this solid will not instantly bond skin, but it is a skin irritant and potential sensitizer.

  • Eye Contact: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses.[6][7][8] Seek medical attention.

  • Spill: Sweep up solid to avoid dust generation. Clean surface with an ethanol-soaked tissue, followed by water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5353594, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Retrieved from [Link]

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors.[9] Biochemical Journal, 148(1), 85–96. Retrieved from [Link]

Sources

Application

Safety precautions for working with Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Application Note: Safe Handling and Experimental Protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Introduction & Scope This Application Note defines the safety protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Experimental Protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Introduction & Scope

This Application Note defines the safety protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8 / 10557-01-4).

Critical Distinction: Unlike its structural analog ethyl 2-cyanoacrylate (standard "Super Glue"), which is a liquid prone to rapid anionic polymerization upon contact with moisture, the 3-aryl substituted derivative discussed here is typically a crystalline solid at room temperature. The steric hindrance and conjugation provided by the 3-(4-chlorophenyl) group stabilize the molecule against instant polymerization.

However, this stability introduces specific biochemical hazards. As a vinylogous Michael acceptor , this compound possesses significant electrophilicity, making it reactive toward biological nucleophiles (e.g., cysteine thiols in proteins and glutathione). This guide focuses on preventing chemical sensitization and cumulative electrophilic stress rather than thermal burns from polymerization.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in risk mitigation.

PropertySpecificationOperational Implication
Physical State Crystalline Solid (Powder)Inhalation of dust is the primary exposure route.
Melting Point ~90–95 °C (Typical for class)Solid at ambient temp; requires heating for melt-phase reactions.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility limits wash-off efficacy; use PEG-400 or soap.
Reactivity Michael AcceptorIrreversible alkylation of proteins (Sensitization risk).
GHS Classification H315, H319, H335Skin/Eye Irritant; STOT-SE (Respiratory Irritation).[1]
Toxicological Mechanism: The Michael Addition

The toxicity of this compound is driven by its


-carbon electrophilicity.
  • Mechanism: The electron-withdrawing nitrile (-CN) and ester (-COOEt) groups activate the double bond.

  • Biological Target: The sulfhydryl (-SH) groups of cellular glutathione (GSH) and cysteine residues.

  • Consequence: Depletion of cellular GSH leads to oxidative stress; alkylation of skin proteins leads to Allergic Contact Dermatitis (ACD) .

Engineering Controls & PPE

Standard laboratory attire is insufficient due to the lipophilic nature of the chlorophenyl group, which facilitates dermal permeation.

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur inside a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Substituted cyanoacrylates are prone to static charge, causing "fly-away" powder that contaminates surfaces.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended), a P100 particulate respirator is mandatory.

  • Dermal:

    • Inner Glove: Nitrile (0.11 mm) – Change every 30 minutes.

    • Outer Glove: Long-cuff Nitrile or Neoprene (0.2 mm) – For handling stock solutions.

    • Note: Latex is permeable to the organic solvents (DCM, DMSO) used to dissolve this compound and offers no protection against the carrier solvent dragging the toxin through the skin.

  • Ocular: Chemical splash goggles. Standard safety glasses do not seal against airborne dust.

Experimental Protocols

Protocol A: Safe Weighing and Solubilization

Objective: Prepare a stock solution without generating aerosolized dust.

  • Preparation: Place a pre-tared scintillation vial and a disposable spatula inside the Fume Hood.

  • Transfer: Open the source container only inside the hood. Gently transfer the solid.

    • Technique: Do not pour.[2] Use the spatula to avoid creating a dust cloud.

  • Solvation: Add solvent (e.g., DMSO) immediately to the vial to trap the dust in the liquid phase.

  • Decontamination: Wipe the exterior of the source container and the balance pan with a Kimwipe soaked in 10% sodium thiosulfate (see Deactivation below) before removing items from the hood.

Protocol B: Reaction Quenching & Waste Disposal

Objective: Chemically neutralize the electrophile before disposal.

Unlike simple acids/bases, this compound requires nucleophilic deactivation.

  • Quench Solution: Prepare a solution of 10% Sodium Thiosulfate or 10% Cysteine in water (adjusted to pH 8).

  • Mechanism: The thiolate anion attacks the

    
    -position of the acrylate, breaking the conjugation and forming a non-toxic adduct.
    
  • Procedure:

    • Add the quench solution to the reaction waste (excess 5:1 molar ratio).

    • Stir for 30 minutes.

    • Check pH (ensure it remains >7 to favor the nucleophilic attack).

  • Disposal: Dispose of the quenched mixture as Halogenated Organic Waste .

Emergency Response

ScenarioImmediate ActionScientific Rationale
Skin Contact (Solid) Brush off gently, then wash with soap/water.[3][4]Water alone spreads hydrophobic powder; soap emulsifies it.
Skin Contact (Solution) Blot (do not rub). Wash with PEG-400 or vegetable oil.Organic solvents drive the compound deeper; PEG solubilizes it safely.
Eye Exposure Flush with saline for 15 mins.Mechanical removal of particulates.
Spill (Solid) Cover with wet paper towels.Dampening prevents dust generation during cleanup.

Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" workflow for handling solid Michael acceptors, emphasizing the critical "Quench" step often missed in standard protocols.

G cluster_0 Pre-Experimental cluster_1 Active Handling (Fume Hood) cluster_2 Deactivation & Disposal Storage Storage (Dark, <25°C) PPE PPE Donning (Nitrile x2 + Goggles) Storage->PPE Weighing Weighing (Static Control) PPE->Weighing Transfer to Hood Solvation Solvation (Trap Dust in Liquid) Weighing->Solvation Immediate Spill Spill Event Weighing->Spill Reaction Reaction / Synthesis (Closed Vessel) Solvation->Reaction Quench Nucleophilic Quench (Thiosulfate/Cysteine) Reaction->Quench Excess Reagent Waste Halogenated Waste (Incineration) Quench->Waste After 30 mins Cleanup Wet Wipe Method (No sweeping) Spill->Cleanup Cleanup->Waste

Caption: Operational workflow for solid substituted cyanoacrylates, prioritizing dust containment and nucleophilic deactivation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16533 (Ethyl 2-cyano-3-phenyl-2-propenoate derivatives). Retrieved from [Link]

  • Schwöbel, J. A., et al. (2011). Michael-type formation of covalent protein adducts: Structure-activity relationships for reactivity and toxicity. Chemical Research in Toxicology. (Contextual grounding for Michael Acceptor toxicity).

Sources

Method

Technical Application Note: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in Materials Science

[1][2][3] Introduction & Material Utility[2][3][4] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 29708-07-4 / 2169-68-8) is a crystalline benzylidene cyanoacetate derivative.[1][2][3] Unlike its famous cousin, ethyl 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Material Utility[2][3][4]

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 29708-07-4 / 2169-68-8) is a crystalline benzylidene cyanoacetate derivative.[1][2][3] Unlike its famous cousin, ethyl 2-cyanoacrylate (the monomer in "Super Glue"), this molecule is substituted at the 3-position (beta-carbon) with a 4-chlorophenyl group.[1][2][3] This substitution sterically hinders the beta-carbon, preventing the rapid anionic polymerization characteristic of instant adhesives.[1][2]

Instead, this molecule is valued in materials science for its conjugated


-electron system .[1][2][3] It functions as a "Push-Pull" alkene, where the chlorophenyl group acts as a 

-donor (via the aromatic ring) and the cyano/ester groups act as strong electron acceptors.[1][2]
Key Applications
  • Non-Linear Optics (NLO): The intramolecular charge transfer (ICT) capability makes it a candidate for second-order NLO materials used in frequency doubling and optical switching.[2][3]

  • UV Stabilization: It acts as a sacrificial UV absorber, dissipating high-energy photons as heat via internal conversion, protecting bulk polymers (e.g., PMMA, PVC) from photodegradation.[1][2][3]

  • Crystal Engineering: The chlorine atom facilitates specific halogen bonding interactions, useful for designing supramolecular architectures.[2][3]

Physicochemical Profile

PropertyValueNotes
Molecular Formula

Molecular Weight 235.67 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 88–90 °CHigh purity forms; polymorph dependent
Solubility Soluble in DCM, Acetone, Ethanol; Insoluble in Water
Electronic Character Donor-Acceptor (

-conjugated)
Exhibits solvatochromism

Protocol A: Synthesis via Knoevenagel Condensation[1][2][5][6][7]

Objective: Synthesize high-purity Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate using a base-catalyzed condensation.

Mechanistic Insight

This reaction relies on the acidity of the methylene protons in ethyl cyanoacetate (


).[2] A weak base (piperidine) deprotonates this position, forming an enolate that attacks the carbonyl carbon of 4-chlorobenzaldehyde.[2] Subsequent dehydration (loss of water) yields the thermodynamically stable alkene.[3]
Materials
  • 4-Chlorobenzaldehyde (14.06 g, 100 mmol)[1][2][3]

  • Ethyl cyanoacetate (11.31 g, 100 mmol)[3]

  • Ethanol (Absolute, 50 mL)

  • Piperidine (Catalytic amount, ~5 drops or 0.5 mL)[2][3]

  • Recrystallization solvent: Ethanol/Water mixture (9:1)[2][3]

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (100 mmol) in 50 mL of absolute ethanol.

  • Addition: Add ethyl cyanoacetate (100 mmol) to the stirring solution.

  • Catalysis: Add 5 drops of piperidine. Note: The reaction is exothermic; a slight temperature rise indicates initiation.[1][2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[2][3]

  • Crystallization: Allow the solution to cool slowly to room temperature. The product often crystallizes spontaneously upon cooling.[2][3] If not, cool in an ice bath for 30 minutes.[1][3]

  • Filtration: Filter the solid precipitate using a Buchner funnel and vacuum suction.[1][2][3] Wash the cake with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude solid from hot ethanol (or 9:1 ethanol/water).

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

Validation
  • Yield: Expected >85% (approx. 20 g).

  • Melting Point Check: Target 88–90°C. A broad range indicates residual solvent or unreacted aldehyde.[1][2][3]

Visualization: Synthesis & Electronic Logic[1][2][3]

The following diagram illustrates the synthesis workflow and the electronic "Push-Pull" nature that dictates the material's optical properties.

G cluster_0 Reactants cluster_1 Process cluster_2 Final Material Properties R1 4-Chlorobenzaldehyde (Electrophile) Inter Intermediate (Aldol-like Adduct) R1->Inter R2 Ethyl Cyanoacetate (Nucleophile) R2->Inter Cat Piperidine Catalyst (Base) Cat->Inter Deprotonation Elim Dehydration (-H2O) Inter->Elim Prod Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Elim->Prod Prop1 Push-Pull System (Donor-Acceptor) Prod->Prop1 Prop2 NLO Response (Hyperpolarizability) Prop1->Prop2

Caption: Synthesis pathway via Knoevenagel condensation and resulting optoelectronic functionality.

Protocol B: Optical Characterization (UV-Vis)[1][2]

Objective: Determine the molar extinction coefficient (


) and the UV cut-off wavelength to assess suitability as a UV filter.
Materials
  • Spectrophotometric grade Dichloromethane (DCM) or Ethanol.[2][3]

  • Quartz cuvettes (1 cm path length).

  • UV-Vis Spectrophotometer (Range 200–800 nm).[2][3]

Procedure
  • Stock Solution: Prepare a

    
     M stock solution by dissolving 23.6 mg of the synthesized crystals in 100 mL of DCM.
    
  • Dilution: Prepare working standards at concentrations of

    
    , 
    
    
    
    , and
    
    
    M.
  • Baseline: Run a baseline correction using pure DCM.[1][2][3]

  • Measurement: Scan the sample from 200 nm to 600 nm.

  • Analysis:

    • Identify

      
       (typically ~300–310 nm for the 
      
      
      
      transition).[2][3]
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .[1][2][3]
    • Solvatochromic Check: Repeat in Ethanol. A shift in

      
       confirms Intramolecular Charge Transfer (ICT), validating NLO potential.[2][3]
      

Protocol C: Fabrication of UV-Shielding Polymer Films[1][2][3]

Objective: Incorporate the compound into a PMMA (Polymethyl methacrylate) matrix to create a transparent UV-blocking film.[1][2][3]

Materials
  • PMMA beads (MW ~120,000).[2][3]

  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (1–3 wt% relative to polymer).[1][2][3]

  • Chloroform or Toluene.[2][3]

  • Glass casting plates.[2][3]

Procedure
  • Dissolution: Dissolve 1.0 g of PMMA in 10 mL of chloroform. Stir until a clear, viscous syrup forms.

  • Doping: Add 10–30 mg (1–3 wt%) of the cyanoacrylate derivative to the solution. Stir for 15 minutes to ensure molecular dispersion.

  • Casting: Pour the solution onto a clean, leveled glass plate.

  • Film Formation: Cover with a petri dish (to slow evaporation and prevent fogging) and allow to dry at room temperature for 24 hours.

  • Annealing: Place the film in an oven at 60°C for 2 hours to remove residual solvent stress.

  • Testing: Measure the transmission of the film. It should remain transparent in the visible region (>400 nm) but show <10% transmission in the UV-B range (280–320 nm).[2]

References

  • Synthesis & Crystal Structure: Zhang, Y., & Liu, J. W. (2006).[2][3][4] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.[1][2][3][5][4][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 62(11), o5286-o5287.[1][2][3]

  • Knoevenagel Methodology: Hagiwara, H., et al. (2018).[2][3][5] DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.[1][2][3][5] ResearchGate.[2][3][4][9]

  • NLO Properties (Contextual): Kinnibrugh, T. L., et al. (2006).[2][3][9] A non-linear optical chromophore: push-pull systems.[1][2][3] Acta Crystallographica Section E.

  • Physicochemical Data: ChemicalBook. (2023).[2][3] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties.

Sources

Application

Application Note: Synthesis and Copolymerization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Topic: Polymerization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary Ethyl 3-(4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (E-3-Cl-PCA) is a trisubstituted ethylene derivative distinct from standard "instant adhesives" (e.g., ethyl 2-cyanoacrylate). Unlike the latter, which polymerizes anionically upon contact with moisture, E-3-Cl-PCA possesses a bulky 4-chlorophenyl group at the


-position. This steric hindrance stabilizes the monomer against spontaneous anionic polymerization, rendering it a solid at room temperature (mp 88–90 °C) and preventing homopolymerization under standard conditions.

This guide details the protocols for:

  • Monomer Synthesis: High-yield Knoevenagel condensation.[1][2]

  • Polymerization: Radical copolymerization strategies to incorporate E-3-Cl-PCA into functional polymer backbones (e.g., with Styrene), overcoming the steric ceiling temperature limitations of homopolymerization.

  • Applications: Utilization in high-refractive-index optical materials and as bioactive Michael acceptors in drug discovery.

Part 1: Monomer Synthesis (Knoevenagel Condensation)

Mechanistic Insight

The synthesis utilizes the Knoevenagel condensation , where the active methylene group of ethyl cyanoacetate attacks the carbonyl carbon of 4-chlorobenzaldehyde. A base catalyst (piperidine or DIPEAc) facilitates deprotonation and subsequent dehydration.

Protocol: Catalytic Condensation

Objective: Synthesize high-purity crystalline E-3-Cl-PCA monomer.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Catalyst: Piperidine (0.05 eq) or DIPEAc (Diisopropylethylammonium acetate)

  • Solvent: Ethanol (95%) or Toluene (for azeotropic distillation)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (e.g., 14.06 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) in Ethanol (50 mL).

  • Initiation: Add Piperidine (5 drops) dropwise while stirring at room temperature.

    • Note: The reaction is exothermic. If scaling up (>50g), use an ice bath to control the initial exotherm.

  • Reaction: Heat the mixture to reflux for 2–4 hours.

    • Monitoring: Monitor consumption of aldehyde via TLC (Hexane:Ethyl Acetate 4:1).

  • Crystallization: Cool the solution slowly to room temperature, then to 4 °C in a refrigerator. The product will crystallize out of the solution.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to remove trace piperidine and unreacted aldehyde.

  • Drying: Dry under vacuum at 40 °C for 12 hours.

Expected Data:

Property Value
Appearance White to pale yellow crystalline solid
Melting Point 88–90 °C
Yield 85–95%

| Solubility | Soluble in CHCl₃, THF, Acetone; Insoluble in Water |[3]

Synthesis Workflow Diagram

Knoevenagel_Synthesis Reactants Reactants: 4-Chlorobenzaldehyde + Ethyl Cyanoacetate Intermediate Intermediate: Aldol Adduct Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst Addition: Piperidine (Base) Catalyst->Reactants Activates Methylene Dehydration Dehydration: - H2O Intermediate->Dehydration Base Catalyzed Product Product: Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate (Solid, mp 90°C) Dehydration->Product Crystallization

Caption: Pathway for the base-catalyzed Knoevenagel condensation yielding the trisubstituted alkene monomer.

Part 2: Polymerization Strategy

The Homopolymerization Challenge

Unlike ethyl 2-cyanoacrylate (Super Glue), E-3-Cl-PCA does not homopolymerize to high molecular weight polymers.

  • Cause: The 4-chlorophenyl group at the

    
    -carbon introduces severe steric hindrance.
    
  • Thermodynamics: The ceiling temperature (

    
    ) is low; propagation is thermodynamically unfavorable relative to depolymerization at standard temperatures.
    
  • Result: Attempted anionic homopolymerization typically yields dimers or low-molecular-weight oligomers.

Solution: Radical Copolymerization

To utilize this monomer in polymeric materials, it must be copolymerized with an electron-rich monomer (e.g., Styrene, Vinyl Acetate).

  • Mechanism: The electron-deficient cyanoacrylate radical reacts rapidly with the electron-rich styrene monomer, and vice versa, leading to an alternating copolymer structure .

Part 3: Radical Copolymerization Protocol

Experimental Setup

Objective: Synthesize Poly(Styrene-co-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate).

Reagents:

  • Monomer 1 (M1): E-3-Cl-PCA (Recrystallized)

  • Monomer 2 (M2): Styrene (Purified, inhibitor removed via basic alumina column)

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene (Anhydrous).

Detailed Protocol
  • Feed Preparation:

    • Prepare a reaction vial with a molar feed ratio of Styrene:E-3-Cl-PCA = 3:1 (Excess styrene helps drive the reaction due to the low reactivity of the trisubstituted alkene).

    • Total monomer concentration: ~2.0–2.5 M in Toluene.[4]

    • Initiator concentration: 1.0 mol% relative to total monomer.

  • Degassing:

    • Seal the vial with a septum.

    • Purge with dry Nitrogen or Argon for 15 minutes to remove oxygen (a radical inhibitor).

  • Polymerization:

    • Place the vial in a pre-heated oil bath at 70 °C .

    • Stir magnetically for 12–24 hours.

  • Termination & Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer dropwise into a large excess of Methanol (10x volume of reaction mixture).

    • Observation: A white, fibrous or flaky precipitate indicates successful copolymerization.

  • Purification:

    • Filter the polymer.

    • Re-dissolve in a minimal amount of Chloroform or THF.

    • Re-precipitate into Methanol to remove unreacted E-3-Cl-PCA monomer.

  • Drying: Dry in a vacuum oven at 50 °C for 24 hours.

Characterization Parameters
TechniquePurposeExpected Result
H-NMR Composition AnalysisBroad peaks. Absence of vinylic protons (7.5–8.0 ppm range of monomer). Integration of aromatic protons vs. ethyl ester protons determines M1:M2 ratio.
GPC (SEC) Molecular WeightMn: 5,000 – 30,000 g/mol (Typical for sterically hindered copolymers). PDI: 1.5 – 2.0.
DSC Thermal PropertiesSingle Tg (Glass Transition) between Tg of Polystyrene (100°C) and Poly(E-3-Cl-PCA) oligomers.
Elemental Analysis Incorporation RateNitrogen content (%) correlates directly to cyanoacrylate incorporation.
Copolymerization Workflow

Copolymerization_Workflow Prep Feed Preparation: Styrene (M2) + E-3-Cl-PCA (M1) + AIBN in Toluene Degas Degassing: N2 Purge (15 min) Remove Oxygen Prep->Degas Reaction Radical Polymerization: 70°C, 12-24 Hours Formation of Alternating Sequences Degas->Reaction Initiation Precip Precipitation: Dropwise into Methanol (Removes Unreacted Monomer) Reaction->Precip Termination Analysis Characterization: H-NMR, GPC, DSC Precip->Analysis Purified Polymer

Caption: Radical copolymerization workflow for incorporating sterically hindered cyanoacrylates.

Part 4: Applications & Biological Relevance[3][5]

Optical Materials

The incorporation of the 4-chlorophenyl moiety significantly increases the refractive index of the resulting copolymer compared to standard polymethacrylates.

  • Application: Cladding materials for optical fibers, anti-reflective coatings.

  • Mechanism: High molar refraction of the aromatic ring and chlorine substituent.

Drug Development (Small Molecule)

While the polymer is used in materials, the monomer (E-3-Cl-PCA) is a potent Michael Acceptor .

  • Pharmacology: It can covalently bind to thiol groups (cysteine residues) in proteins.

  • Anticancer Activity: Studies indicate cytotoxicity against specific cancer cell lines (e.g., HT-29, HepG2) by interfering with cellular pathways via alkylation.

  • Protocol: For biological assays, dissolve the monomer in DMSO (keep <0.1% DMSO in final cell media) and treat cells directly. Do not polymerize for this application.

References

  • Knoevenagel Condensation Catalysis

    • Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.[1][5]

    • Source: RSC Advances, 2018.[1][3]

    • URL:[Link]

  • Radical Polymerization Kinetics

    • Title: Radical Polymerization of Alkyl 2-Cyanoacrylates.[6][7]

    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

  • Copolymerization of Trisubstituted Ethylenes

    • Title: Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 4.
    • Source: ChemRxiv (Preprint), 2019.
    • URL:[Link][4][6][7]

  • Biological Activity of Monomers

    • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.[2]

    • Source: Journal of the Mexican Chemical Society, 2023.
    • URL:[Link]

Sources

Method

Application of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in organic synthesis

Application Notes and Protocols: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Executive Summary Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a highly functionalized and versatile building block in modern organic synthesis. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Summary

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a highly functionalized and versatile building block in modern organic synthesis. Characterized by an electron-deficient carbon-carbon double bond, this molecule is primed for a variety of nucleophilic addition and cycloaddition reactions. The strategic placement of a cyano group, an ester moiety, and a 4-chlorophenyl ring makes it an exceptional Michael acceptor and a precursor for a diverse array of complex molecular architectures. These notes provide an in-depth exploration of its reactivity, key applications in the synthesis of valuable heterocyclic scaffolds, and detailed, field-proven protocols for its use. The derivatives of this compound are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

Physicochemical Properties and Reactivity Profile

The reactivity of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is dominated by the electrophilic nature of its α,β-unsaturated system. The powerful electron-withdrawing effects of both the cyano (-CN) and the ethyl carboxylate (-COOEt) groups polarize the double bond, rendering the β-carbon highly susceptible to nucleophilic attack.

PropertyValue
CAS Number 2169-68-8[1]
Molecular Formula C₁₂H₁₀ClNO₂[2]
Molecular Weight 235.67 g/mol
Appearance White crystalline solid[3]
Synonym Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate

The 4-chlorophenyl group further influences the electronic properties and provides a site for further functionalization or modification, which is crucial in drug design for modulating pharmacokinetic and pharmacodynamic properties.

Caption: Dominant reaction pathway for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Core Synthetic Applications

This molecule serves as a linchpin in numerous synthetic strategies, most notably in the construction of heterocyclic systems, which form the core of many pharmaceutical agents.

Role as a Michael Acceptor

The primary application of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is as a potent Michael acceptor. The electron-deficient double bond readily reacts with a wide range of soft nucleophiles.

  • Thiol-Michael Additions: Thiols are excellent nucleophiles for this transformation. The reaction proceeds under mild, often base-catalyzed, conditions to yield thioether derivatives. This "click chemistry" reaction is characterized by high yields, rapid kinetics, and minimal side products, making it suitable for applications in materials science and bioconjugation.[4][5]

  • Aza-Michael Additions: Amines and their derivatives add to the double bond, providing a straightforward route to β-amino acid derivatives, which are valuable precursors for peptides and other biologically active molecules.

  • Carbon-Michael Additions: Carbanions, such as those derived from malonates or other active methylene compounds, react to form new carbon-carbon bonds, enabling the construction of complex carbon skeletons.[6]

Synthesis of Heterocyclic Compounds

The true versatility of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is showcased in its use as a precursor to diverse heterocyclic systems through multicomponent reactions (MCRs) and tandem reaction sequences.[7]

A. Pyrimidine and Pyrano[2,3-d]pyrimidine Synthesis: This acrylate is a key component in the synthesis of pyrimidine-based structures, including those fused with other rings. For instance, reaction with 6-aminothiouracil in the presence of a basic catalyst like piperidine leads to the formation of ethyl 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate.[8] This reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and tautomerization, demonstrating a powerful and efficient method for generating molecular complexity in a single step.

B. Synthesis of Chromenes and Pyrans: The reaction of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with various nucleophiles can lead to the formation of substituted chromenes and pyrans, which are prevalent scaffolds in natural products and compounds with significant pharmacological properties.[9]

C. Application in Biginelli-like Reactions: The structural motif of this acrylate makes it an ideal component for Biginelli and Biginelli-like multicomponent reactions. These one-pot reactions, typically involving an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, provide rapid access to libraries of dihydropyrimidines (DHPMs).[7] DHPMs are known for a wide range of biological activities, including as calcium channel blockers and antiviral agents.

Start1 4-Chlorobenzaldehyde TitleCompound Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Start1->TitleCompound Knoevenagel Condensation Start2 Ethyl Cyanoacetate Start2->TitleCompound Knoevenagel Condensation Catalyst1 Base Catalyst (e.g., Piperidine) Catalyst1->TitleCompound Knoevenagel Condensation Intermediate Michael Adduct (Transient) TitleCompound->Intermediate Michael Addition ReactantA 6-Aminothiouracil ReactantA->Intermediate Michael Addition Catalyst2 Base Catalyst (e.g., Piperidine) Catalyst2->Intermediate Michael Addition Product Pyrano[2,3-d]pyrimidine Derivative Intermediate->Product Intramolecular Cyclization

Caption: Workflow for Pyrano[2,3-d]pyrimidine synthesis.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate via Knoevenagel Condensation

This protocol describes the synthesis of the title compound from commercially available starting materials. The use of microwave irradiation offers a significant advantage in reducing reaction times and improving yields.[2]

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (solvent)

  • Microwave synthesis reactor

Procedure:

  • Combine 4-chlorobenzaldehyde (1.40 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and piperidine (0.085 g, 1 mmol) in a 20 mL microwave reactor vessel equipped with a magnetic stir bar.

  • Add 5 mL of ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Upon completion, cool the reaction vessel to room temperature.

  • The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the resulting white crystalline solid under vacuum.

  • Expected Yield: >90%.

Causality: Piperidine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic enolate which then attacks the carbonyl carbon of 4-chlorobenzaldehyde. The subsequent dehydration is rapid, driven by the formation of the highly conjugated product. Microwave heating accelerates the reaction rate by efficiently coupling with the polar solvent and reactants.

Protocol 2: Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

This protocol exemplifies the use of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in a tandem Michael addition-cyclization reaction to build a complex heterocyclic scaffold.[8]

Materials:

  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (1.0 eq)

  • 6-Aminothiouracil (1.0 eq)

  • Piperidine (catalytic amount)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (2.36 g, 10 mmol) and 6-aminothiouracil (1.43 g, 10 mmol) in 25 mL of DMF.

  • Add 3-4 drops of piperidine to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure pyrano[2,3-d]pyrimidine derivative.

  • Expected Yield: 75-85%.

Causality: The exocyclic amino group of 6-aminothiouracil acts as the initial nucleophile in a Michael addition to the acrylate. The resulting adduct then undergoes a piperidine-catalyzed intramolecular cyclization, where the endocyclic nitrogen or the hydroxyl tautomer attacks the cyano group, leading to the formation of the fused pyran ring after tautomerization.

Simplified Knoevenagel Condensation Mechanism Start1 Ethyl Cyanoacetate Enolate Enolate (Nucleophile) Start1->Enolate Deprotonation Base1 Piperidine (Base) Adduct Aldol Adduct (Intermediate) Enolate->Adduct Nucleophilic Attack Start2 4-Chlorobenzaldehyde Product Final Product + H₂O Adduct->Product Dehydration

Caption: Key steps in the Knoevenagel condensation synthesis.

Applications in Drug Development

The scaffolds derived from Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are of high interest to medicinal chemists.

  • Anticancer Agents: Cyanoacrylate derivatives have been tested for their anticancer activity against various cell lines, including A549 (lung), HT-29 (colon), and HepG2 (liver).[10] The structural features allow for facile modification to optimize activity and selectivity.

  • Inhibitors of Mitochondrial Pyruvate Carrier (MPC): Analogues of the title compound are precursors to potent inhibitors of MPC. For example, derivatives have been synthesized and evaluated for treating hair loss by modulating cellular metabolism.[11][12]

  • General Bioactivity: The cyanoacrylate moiety is a recognized pharmacophore present in compounds with herbicidal, insecticidal, and fungicidal properties, highlighting the broad biological relevance of this chemical class.[13]

Conclusion

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an invaluable and cost-effective reagent for organic synthesis. Its predictable reactivity as a Michael acceptor, combined with its utility in multicomponent reactions, provides efficient and atom-economical pathways to a wide range of heterocyclic compounds. The demonstrated biological activities of its derivatives underscore its importance as a starting point for the design and discovery of new therapeutic agents and agrochemicals. The protocols outlined herein provide a robust foundation for researchers to explore the full synthetic potential of this versatile molecule.

References

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

  • WO2018029641A1 - Method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Google Patents.
  • Cimarelli, C., & Palmieri, G. (2011). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 16(9), 7385-7396. Available at: [Link]

  • CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents.
  • Synthesis of novel heterocycles using 1,2,3-triazole-4-carbohydrazides as precursors. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 164–169. Available at: [Link]

  • CN105541664A - Method for synthesizing cyanoacrylate. Google Patents.
  • Zhang, Y., & Liu, J.-W. (2006). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4961–o4962. Available at: [Link]

  • Abdel-Gawad, H., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. IntechOpen. Available at: [Link]

  • WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents.
  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • Li, J. X., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry, 64(5), 2587–2603. Available at: [Link]

  • Li, J. X., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA - Chemistry and Biochemistry. Available at: [Link]

  • Kumar, D., & Singh, S. (2020). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Results in Chemistry, 2, 100034. Available at: [Link]

  • Iwakawa, T., et al. (2000). Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation. Chemical & Pharmaceutical Bulletin, 48(1), 160–162. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Available at: [Link]

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Szychowski, K. A., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(8), 2397. Available at: [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. Available at: [Link]

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. Available at: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 26(11), 3185. Available at: [Link]

Sources

Application

Application Notes and Protocols: Derivatization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate for Biological Studies

Introduction: The Versatility of the Cyanoacrylate Scaffold in Drug Discovery The ethyl 2-cyanoacrylate backbone represents a privileged scaffold in medicinal chemistry, renowned for its reactivity and potential for dive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Cyanoacrylate Scaffold in Drug Discovery

The ethyl 2-cyanoacrylate backbone represents a privileged scaffold in medicinal chemistry, renowned for its reactivity and potential for diversification. The presence of electron-withdrawing groups, specifically the nitrile and ester functionalities, renders the double bond susceptible to a variety of nucleophilic addition reactions. This inherent reactivity, coupled with the Knoevenagel condensation for its straightforward synthesis, makes it an attractive starting point for the generation of diverse molecular libraries for biological screening.[1][2]

This guide focuses on a specific analogue, ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a compound that combines the reactive cyanoacrylate core with a synthetically useful chlorophenyl moiety. The 4-chloro substitution provides a handle for further modifications and can influence the electronic properties and biological activity of the resulting derivatives.

This document provides a comprehensive overview of the derivatization strategies for ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and detailed protocols for the subsequent evaluation of the synthesized compounds for their potential biological activities, with a particular focus on antimicrobial and anticancer applications.

Synthesis of the Core Scaffold: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

The cornerstone for the derivatization studies is the efficient synthesis of the starting material, ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. The most common and effective method for this is the Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-chlorobenzaldehyde).

Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Materials:

  • 4-Chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise to the cooled solution.

  • After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate will form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain pure ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as a white or off-white solid.

Expected Yield: >80% Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its melting point should be determined.

Derivatization Strategies: Building a Library of Bioactive Molecules

The electron-deficient nature of the double bond in ethyl 3-(4-chlorophenyl)-2-cyanoacrylate makes it an excellent Michael acceptor and a versatile precursor for the synthesis of a wide range of heterocyclic compounds. These derivatization reactions are key to unlocking the therapeutic potential of this scaffold.

Synthesis of Pyridine and Pyrimidine Derivatives

Pyridine and pyrimidine moieties are prevalent in a vast number of biologically active compounds. The reaction of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with various dinucleophiles can lead to the formation of these important heterocyclic rings. For instance, reaction with malononitrile dimer or other suitable 1,3-dicarbonyl compounds in the presence of a base can yield highly substituted pyridines. Similarly, condensation with urea, thiourea, or guanidine can afford pyrimidine derivatives.[2][4]

Derivatization_Pyridine_Pyrimidine Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Pyridine Derivatives Pyridine Derivatives Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate->Pyridine Derivatives Malononitrile Dimer / Base Pyrimidine Derivatives Pyrimidine Derivatives Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate->Pyrimidine Derivatives Urea / Thiourea / Guanidine

Caption: Synthesis of Pyridine and Pyrimidine Derivatives.

Gewald Reaction for the Synthesis of Thiophene Derivatives

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6][7][8][9] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate can serve as the activated nitrile component in this reaction. By reacting it with a ketone or aldehyde and elemental sulfur in the presence of a base, a diverse range of thiophene derivatives can be synthesized. These compounds are of significant interest due to their reported antimicrobial and anticancer activities.[1]

Gewald_Reaction cluster_reactants Reactants Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Gewald Reaction Gewald Reaction Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate->Gewald Reaction Ketone / Aldehyde Ketone / Aldehyde Ketone / Aldehyde->Gewald Reaction Elemental Sulfur Elemental Sulfur Elemental Sulfur->Gewald Reaction Base Base Base->Gewald Reaction 2-Aminothiophene Derivatives 2-Aminothiophene Derivatives Gewald Reaction->2-Aminothiophene Derivatives

Caption: Gewald Reaction for Thiophene Synthesis.

Biological Evaluation: Screening for Antimicrobial and Cytotoxic Activity

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols outline standard in vitro assays for assessing antimicrobial and cytotoxic potential.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth/medium only)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial/fungal suspension in sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth/medium in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared microbial suspension.

    • Include positive (microorganism without compound) and negative (broth/medium only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

CompoundTest OrganismMIC (µg/mL)
Derivative 1S. aureus16
Derivative 1E. coli32
Derivative 2C. albicans8
CiprofloxacinS. aureus1
FluconazoleC. albicans2
Protocol 3: Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][14][15]

Materials:

  • Synthesized derivatives

  • Human cancer cell lines (e.g., MCF-7 - breast, HeLa - cervical)

  • Normal cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 3MCF-75.2
Derivative 3HeLa8.7
Derivative 3HEK293> 50
DoxorubicinMCF-70.8

Conclusion and Future Perspectives

The derivatization of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate offers a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of the core scaffold and the versatility of its chemical transformations allow for the creation of large and diverse libraries of compounds. The biological screening protocols provided herein offer a robust framework for the initial assessment of their antimicrobial and cytotoxic properties. Promising "hit" compounds identified through these assays can then be subjected to further optimization and more in-depth mechanistic studies to elucidate their mode of action and therapeutic potential. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Mohareb, R. M. (2016). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. J J Organic Chem, 1(1), 001.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents. (n.d.).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.). Retrieved from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - NIH. (n.d.). Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (n.d.). Retrieved from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). Retrieved from [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one | Chemija - LMA leidykla. (n.d.). Retrieved from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). Retrieved from [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed. (n.d.). Retrieved from [Link]

  • Susceptibility Testing of Fungi to Antifungal Drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI. (n.d.). Retrieved from [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (n.d.). Retrieved from [Link]

  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions - Arkivoc. (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. It addresses common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. It addresses common challenges and frequently asked questions to help optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate?

The synthesis is primarily achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group of an aldehyde (4-chlorobenzaldehyde), followed by a dehydration reaction to yield the final product, an α,β-unsaturated compound.[1] The reaction is typically catalyzed by a weak base.[1]

Q2: What are the essential starting materials and reagents for this synthesis?

The core reactants are:

  • 4-chlorobenzaldehyde: The aldehyde component.

  • Ethyl cyanoacetate: The active methylene compound.

  • Catalyst: A weak base is generally preferred.

  • Solvent: A suitable solvent to facilitate the reaction.

Q3: What is the reaction mechanism?

The Knoevenagel condensation mechanism for this synthesis can be summarized in the following steps:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of two electron-withdrawing groups (cyano and ester), forming a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

  • Aldol Addition: This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The intermediate is protonated, often by the conjugate acid of the catalyst, to form an aldol-type addition product.

  • Dehydration: The aldol product then undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.[3]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Products 4-chlorobenzaldehyde 4-chlorobenzaldehyde Aldol_Adduct Aldol Adduct 4-chlorobenzaldehyde->Aldol_Adduct Nucleophilic Attack Ethyl_cyanoacetate Ethyl cyanoacetate Enolate Enolate Ethyl_cyanoacetate->Enolate Deprotonation Base_Catalyst Weak Base (e.g., Piperidine) Enolate->Aldol_Adduct Final_Product Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Aldol_Adduct->Final_Product Dehydration Water Water Aldol_Adduct->Water Troubleshooting_Flowchart Start Low or No Product Yield Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Solution Use a weak base (e.g., piperidine). Avoid strong bases. Check_Catalyst->Catalyst_Solution No Check_Reagents Are reagents pure? Check_Conditions->Check_Reagents Yes Conditions_Solution Increase temperature or reaction time. Monitor with TLC. Consider water removal. Check_Conditions->Conditions_Solution No Side_Reactions Are there side products? Check_Reagents->Side_Reactions Yes Reagents_Solution Purify starting materials. Check for degradation. Check_Reagents->Reagents_Solution No Side_Reactions_Solution Optimize catalyst and temperature. Consider a milder catalyst. Side_Reactions->Side_Reactions_Solution Yes

Sources

Optimization

Technical Support Center: Advanced Catalytic Protocols for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Synthesis

[1][2] Current Status: Operational Topic: Alternative Catalysis for Knoevenagel Condensation Target Molecule: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8)[1][2][3] Executive Summary & Reaction Context The sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Topic: Alternative Catalysis for Knoevenagel Condensation Target Molecule: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8)[1][2][3]

Executive Summary & Reaction Context

The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a classic Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate .[1][2] While traditional methods utilize toxic bases like piperidine in benzene or toluene, modern drug development requires greener, more efficient, and easier-to-purify alternatives.[1][2]

This guide provides validated protocols for three distinct catalytic classes: Organocatalysts (Amino Acids) , Heterogeneous Solid Bases , and Deep Eutectic Solvents (DES) .

Reaction Scheme

Reactants: 4-Chlorobenzaldehyde + Ethyl Cyanoacetate Product: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate + H₂O Key Challenge: Managing water by-product to drive equilibrium and preventing Michael bis-addition side products.[1][2]

Mechanistic Logic & Visualization[1]

Understanding the mechanism is critical for troubleshooting.[1][2] The reaction proceeds via a base-catalyzed deprotonation of the active methylene, followed by nucleophilic attack and dehydration.[1]

Diagram 1: Catalytic Cycle & Failure Points

Caption: General catalytic cycle showing the critical deprotonation step and the dehydration pathway where water removal is essential.

KnoevenagelMechanism Start Reactants: 4-Cl-Benzaldehyde + Ethyl Cyanoacetate Carbanion Active Methylene Carbanion Start->Carbanion Deprotonation (-H+) Base Catalyst (Base) Base->Carbanion Activation Intermediate Aldol-like Intermediate (Alcohol) Carbanion->Intermediate Nucleophilic Attack Intermediate->Carbanion Reversible if Water Accumulates Product Product: Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Intermediate->Product Dehydration (-H2O) SideProduct Side Reaction: Bis-Addition (Michael Adduct) Product->SideProduct Excess Ethyl Cyanoacetate + Strong Base

Experimental Protocols (Alternative Catalysts)

Module A: Organocatalysis (Green Chemistry)

Catalyst: Glycine (Amino Acid) Mechanism: Dual activation (Zwitterionic form activates both electrophile and nucleophile).[1][2]

Protocol:

  • Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol, 1.41 g) and ethyl cyanoacetate (10 mmol, 1.13 g).

  • Solvent: Add 5 mL of Ethanol:Water (1:1 v/v).

  • Catalyst Addition: Add Glycine (10 mol%, 0.075 g).

  • Reaction: Stir at room temperature for 30–60 minutes. If precipitation is slow, warm slightly to 40°C.[2]

  • Workup: The product precipitates as a white solid.[1][2] Filter and wash with cold water (to remove glycine) and cold ethanol.[1][2]

  • Purification: Recrystallize from ethanol if necessary.

Why this works: Glycine is neutral at physiological pH but acts as an amphoteric catalyst in the reaction medium, avoiding the harsh basicity that leads to polymerization or hydrolysis.

Module B: Heterogeneous Catalysis (Solid Base)

Catalyst: Mg-Al Hydrotalcite (or MgO) Mechanism: Surface basic sites abstract protons; catalyst is recoverable.[1][2]

Protocol:

  • Activation: Calcine Hydrotalcite/MgO at 450°C for 2 hours prior to use (Critical for removing adsorbed CO₂/Water).[1][2]

  • Reaction: Mix reactants (10 mmol each) in 10 mL dry Ethanol.

  • Catalyst: Add 50 mg activated catalyst.

  • Conditions: Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2]

  • Workup: Filter the hot solution to remove the solid catalyst (save for regeneration).

  • Isolation: Cool the filtrate to 0°C to crystallize the product.

Why this works: Solid bases allow for easy separation.[1][2] The heterogeneous surface prevents "runaway" side reactions often seen with dissolved homogeneous bases.[1][2]

Module C: Deep Eutectic Solvents (DES)

Catalyst/Solvent: Choline Chloride : Urea (1:2 molar ratio) Mechanism: Hydrogen bonding network stabilizes the intermediate alkoxide.[1][2]

Protocol:

  • DES Preparation: Mix Choline Chloride and Urea (1:2) at 80°C until a clear liquid forms. Cool to room temperature.

  • Reaction: Add 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) directly to 2 g of DES.

  • Conditions: Stir vigorously at room temperature for 15–30 minutes.

  • Workup: Add water (10 mL) to the mixture. The DES dissolves, causing the organic product to crash out.

  • Filtration: Filter the solid and wash with water.[1][2]

Why this works: The DES acts as both solvent and catalyst, eliminating VOCs (Volatile Organic Compounds). The high ionic strength accelerates the reaction.[1][2]

Performance Comparison Table

Catalyst SystemReaction TimeYield (%)ReusabilityKey Advantage
Piperidine (Traditional) 2-4 hrs75-85%NoStandard benchmark
Glycine (Amino Acid) 30-60 min88-92%No (Water soluble)Non-toxic, pH neutral workup
Hydrotalcite (Solid) 2-3 hrs90-95%Yes (after calcination)Easy filtration, no waste
Choline Cl:Urea (DES) 15-30 min92-96%Yes (evaporate water)Fastest kinetics, solvent-free

Troubleshooting & FAQs

Diagram 2: Troubleshooting Logic Flow

Caption: Decision tree for diagnosing low yield or purity issues.

Troubleshooting Issue Problem Detected LowYield Low Yield (<70%) Issue->LowYield Impure Sticky/Impure Product Issue->Impure CheckWater Check Water Content (Is reaction reversible?) LowYield->CheckWater CheckBase Check Base Strength (Is it too strong?) Impure->CheckBase CheckTemp Check Temperature Impure->CheckTemp Action1 Use Dean-Stark or add drying agent CheckWater->Action1 Yes Action2 Switch to Glycine or reduce catalyst load CheckBase->Action2 Bis-addition detected Action3 Recrystallize from Ethanol (95%) CheckTemp->Action3 Oily product

Frequently Asked Questions

Q1: My product is coming out as an oil instead of a solid. Why? A: This often indicates the presence of unreacted aldehyde or the Michael addition side product (bis-adduct).[1][2]

  • Fix: Scratch the side of the flask with a glass rod to induce nucleation.[1] If that fails, recrystallize using hot ethanol and cool slowly. Ensure the melting point matches the standard (88–90°C ).

Q2: Why is the Hydrotalcite catalyst not working after the first run? A: Solid bases are easily poisoned by water and CO₂ from the air, which form carbonates on the surface.

  • Fix: You must re-calcine the catalyst at 450°C for 2 hours to regenerate the active oxide sites before reuse.

Q3: Can I scale this up to 100g using the Glycine method? A: Yes, but exotherms can be an issue.

  • Fix: Add the catalyst in portions or use a water bath to maintain temperature below 50°C. High temperatures favor the polymerization of the cyanoacrylate group.

Q4: How do I confirm I have the right product without NMR? A:

  • Melting Point: Should be sharp at 88–90°C .

  • TLC: Use Hexane:Ethyl Acetate (8:2).[1][2] The product will have a distinct Rf (typically ~0.6-0.7), while the aldehyde is higher and the cyanoacetate is lower.[1]

References

  • Mechanism of Amino Acid Catalysis

    • Title: Naturally Occurring Alkaline Amino Acids Function as Efficient Catalysts on Knoevenagel Condensation at Physiological pH.[1][2]

    • Source: PubMed / PLoS One.[1][2]

    • Link:[Link]

  • Solid Base Catalysis (Hydrotalcites)

    • Title: Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations.[1][2][4]

    • Source: Journal of Organic Chemistry (via Organic Chemistry Portal).[1][2]

    • Link:[Link]

  • Deep Eutectic Solvents

    • Title: Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent.[1][2][5]

    • Source: ResearchGate / Chinese Journal of Chemical Engineering.[1][2]

    • Link:[Link]

  • Product Physical Properties

    • Title: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS 2169-68-8) Data.[1][2][3][6]

    • Source: ChemicalBook.[1][2][7]

Sources

Troubleshooting

Troubleshooting Knoevenagel condensation for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8). Topic: Synthesis & Troubleshooting of Ethyl 3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8).

Topic: Synthesis & Troubleshooting of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Target Molecule: C₁₂H₁₀ClNO₂ | MW: 235.67 g/mol [1]

The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline methodology aligns with the standard reversible condensation kinetics.[1] The 4-chlorophenyl group exerts a -I (inductive) effect, activating the aldehyde carbonyl for nucleophilic attack, but the reaction equilibrium is sensitive to water accumulation.

Optimized Bench-Scale Protocol (Ethanol Reflux)
  • Reactants: 4-Chlorobenzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.05 eq).[1]

  • Catalyst: Piperidine (0.1 eq) or Piperidine/Acetic Acid (0.1 eq each) for buffered catalysis.[1]

  • Solvent: Ethanol (anhydrous preferred).[1]

  • Concentration: 0.5 – 1.0 M.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chlorobenzaldehyde and ethyl cyanoacetate in ethanol at room temperature.

  • Catalysis: Add piperidine dropwise. Note: A slight exotherm is normal.

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2).[1] The product typically runs higher (less polar) than the aldehyde.[1]

  • Workup: Cool slowly to 0–4°C. The product should crystallize as a white/off-white solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Process Visualization & Logic

The following workflow illustrates the critical decision nodes where the reaction typically fails or deviates.

Knoevenagel_Workflow Start Start: Mix Reactants (Aldehyde + Ester) CatAdd Add Catalyst (Piperidine) Start->CatAdd Reflux Reflux in Ethanol (2-4 Hours) CatAdd->Reflux TLC TLC Check Reflux->TLC Precip Precipitation (Cool to 4°C) TLC->Precip Conversion >95% Issue_Slow Issue: Incomplete Conv. TLC->Issue_Slow Conversion <50% Final Pure Product (Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) Precip->Final Solid Forms Issue_Oil Issue: Product Oils Out Precip->Issue_Oil Oily Residue Filter Filtration & Wash Filter->Final Action_Seed Action: Seed Crystal / Switch to EtOH/Water Issue_Oil->Action_Seed Action_DeanStark Action: Switch to Toluene (Dean-Stark Trap) Issue_Slow->Action_DeanStark Water Inhibition Action_Seed->Filter Action_DeanStark->Reflux Retry

Caption: Decision logic for Knoevenagel synthesis, highlighting remediation paths for oiling (red) and incomplete conversion (red).

Troubleshooting Q&A (FAQs)

Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: Water Equilibrium Limit. Mechanism: The Knoevenagel condensation is reversible.[1] As water is generated, the equilibrium pushes back toward the starting materials (retro-aldol type fragmentation).[1] Solution:

  • Method A (Chemical): Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water in situ.[1]

  • Method B (Physical): Switch solvent to Toluene or Benzene and use a Dean-Stark apparatus to azeotropically remove water.[1] This is often required for scale-up.[1]

Q2: My product is "oiling out" instead of crystallizing upon cooling.

Diagnosis: Impurities or Supersaturation.[1] Causality: The melting point of the 4-chloro derivative is approx. 88–90°C. If the reaction runs too hot or contains unreacted aldehyde (which acts as a solvent), the product remains liquid.[1] Solution:

  • Seeding: Scratch the glass vessel or add a seed crystal of pure product.[1]

  • Solvent Polarity: Add a small amount of water (antisolvent) to the ethanol solution dropwise until turbidity persists, then cool.[1]

  • Evaporation: Remove half the ethanol volume under vacuum to increase concentration before cooling.

Q3: I see a new impurity spot appearing below the product on TLC.

Diagnosis: Michael Addition (Bis-Adduct).[1][2] Mechanism: The product contains a highly electron-deficient double bond.[1] If you have excess ethyl cyanoacetate and prolonged reaction times, the excess ester can attack the product (Michael addition), forming a bis-adduct.[1] Solution:

  • Strictly control stoichiometry (1.0 : 1.05 ratio).

  • Stop the reaction immediately upon consumption of the aldehyde.[1]

  • Avoid strong bases which promote Michael addition; stick to weak bases like piperidine or ammonium acetate.[1]

Q4: Can I use Methanol instead of Ethanol?

Diagnosis: Transesterification Risk.[1] Risk: Using methanol with Ethyl cyanoacetate can lead to transesterification, resulting in a mixture of Ethyl and Methyl esters (Methyl 3-(4-chlorophenyl)-2-cyanoacrylate).[1] Solution: Always match the alcohol solvent to the ester group (Ethanol for Ethyl esters, Methanol for Methyl esters).[1]

Data Verification & Expected Results

Use the table below to validate your isolated product.

ParameterExpected ValueNotes
Appearance White to off-white solidYellowing indicates amine impurities.[1]
Melting Point 88 – 90 °C Sharp range indicates high purity [1].[1]
1H NMR (CDCl₃) δ 8.20 (s, 1H) Vinylic proton (diagnostic signal) [2].[1]
1H NMR (Ar-H) δ 7.93 (d), 7.48 (d) Characteristic AA'BB' para-substitution pattern.[1]
13C NMR (C=O) δ 162.2 ppm Ester carbonyl.[1][3]
13C NMR (CN) δ 115.2 ppm Nitrile carbon.[1][3]

Note on NMR: The singlet at 8.20 ppm is the most critical marker.[1] If this signal is split or absent, the condensation did not occur or the double bond has been reduced/attacked.[1]

References

  • ChemicalBook. (2023).[1] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties and Melting Point. Retrieved from [1]

  • Royal Society of Chemistry. (2014).[1] Supplementary Information: Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (Compound 6b) NMR Data. Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.).[1] Knoevenagel Condensation Reaction Overview and Mechanism. Retrieved from [1]

  • Organic Chemistry Portal. (2004).[1] Phosphane-Catalyzed Knoevenagel Condensation. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Impurity Profiling & Troubleshooting Knoevenagel Condensation Executive Summary: The Reaction Landscape Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Impurity Profiling & Troubleshooting Knoevenagel Condensation

Executive Summary: The Reaction Landscape

Welcome to the technical support hub for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8). This molecule is synthesized via the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate.[1]

While this reaction is often described as "robust," the electron-deficient nature of the product makes it highly susceptible to secondary reactions. Unlike simple aldol products, this cyanoacrylate is a "Michael acceptor" par excellence. If you are seeing gummy residues , low melting points , or complex aliphatic NMR signals , you are likely battling one of three specific side-product pathways: Michael Addition (Bis-adducts) , Anionic Oligomerization , or Hydrolysis .

Quick Reference: Target vs. Impurities
ComponentChemical StateKey NMR Feature (

H, CDCl

)
Origin
Target Product White/Pale Yellow Solid (mp 88-90°C)Singlet @ ~8.19 ppm (Vinyl H)Main Reaction
Bis-Adduct Viscous Oil / Low melting solidNo Vinyl H . Complex multiplets @ 3.5-4.5 ppmExcess Ethyl Cyanoacetate
Oligomer Amorphous "Gum" or GlassBroad/Undefined peaksBase catalyst not neutralized
4-Chlorobenzoic Acid White SolidLoss of Ethyl group signalsOxidation of aldehyde

Critical Failure Modes (Deep Dive)

Failure Mode A: The "Bis-Adduct" Trap (Thermodynamic Sink)

Symptom: The product does not crystallize well, and NMR shows a loss of the characteristic vinyl singlet at 8.2 ppm. Technical Cause: Michael Addition . The product you are making contains an alkene activated by two electron-withdrawing groups (CN and COOEt). It is highly electrophilic. If excess ethyl cyanoacetate is present in the reaction mixture (especially under basic conditions), it will attack the product's double bond.

  • The Chemistry: The deprotonated ethyl cyanoacetate attacks the

    
    -position of the target molecule.
    
  • The Result: Diethyl 3-(4-chlorophenyl)-2,4-dicyanopentanedioate. This destroys the conjugation and the desired double bond.

Failure Mode B: Anionic Oligomerization (The "Superglue" Effect)

Symptom: The reaction mixture turns into a solid block or a sticky, unworkable resin upon workup. Technical Cause: Base-Catalyzed Polymerization . While aryl-cyanoacrylates are more stable than alkyl-cyanoacrylates (superglue), they are still prone to anionic polymerization initiated by the very catalyst you use (Piperidine/DABCO).

  • Trigger: Leaving the reaction in basic media for too long or heating without solvent.

Failure Mode C: Hydrolysis (The "Wet Solvent" Issue)

Symptom: Acidic peak in IR (broad -OH) and melting point depression. Technical Cause: Water in the solvent + Base


 Saponification.
The ester group is labile. If you use 95% Ethanol instead of anhydrous Ethanol, the base catalyst will promote hydrolysis of the ester to the carboxylic acid, which may subsequently decarboxylate.

Visualizing the Reaction Network

The following diagram maps the kinetic vs. thermodynamic pathways. Understanding this flow is critical for controlling purity.

ReactionNetwork Reactants 4-Chlorobenzaldehyde + Ethyl Cyanoacetate Intermediate Aldol Intermediate (Alcohol) Reactants->Intermediate Base Cat. Target TARGET PRODUCT Ethyl 3-(4-chlorophenyl)- 2-cyanoacrylate Intermediate->Target - H2O (Dehydration) BisAdduct SIDE PRODUCT A Bis-Adduct (Michael Addition) Target->BisAdduct + Excess Ethyl Cyanoacetate (Kinetic Overshoot) Polymer SIDE PRODUCT B Oligomer/Polymer (Anionic Chain) Target->Polymer + Base Catalyst (Initiation) Acid SIDE PRODUCT C Carboxylic Acid (Hydrolysis) Target->Acid + H2O / Base

Figure 1: Reaction network showing the primary Knoevenagel pathway (Green) and the three competing parasitic pathways (Red/Yellow).

Troubleshooting Guide & FAQs

Scenario 1: "My product is an oil that won't crystallize."

Diagnosis: Likely contamination with the Bis-adduct or residual solvent/catalyst. Protocol:

  • Check Stoichiometry: Did you use excess ethyl cyanoacetate? Never do this. Always use a slight excess of the aldehyde (1.05 eq) relative to the ester. Unreacted aldehyde is easier to wash away (hexane wash) than the bis-adduct is to separate.

  • Recrystallization: Attempt recrystallization from Ethanol/Water (9:1). The bis-adduct is more soluble in ethanol than the target.

Scenario 2: "The NMR shows no alkene peak at 8.2 ppm."

Diagnosis: Complete conversion to Bis-adduct or Polymer. Protocol:

  • Immediate Stop: The reaction has run too long or with too much active methylene.

  • Action: Repeat the synthesis. Monitor by TLC. Stop the reaction immediately upon consumption of the limiting reagent. Do not let it "stir overnight" without monitoring.

Scenario 3: "The product turned into a hard gum during workup."

Diagnosis: Anionic Oligomerization. Protocol:

  • Acid Quench: You must neutralize the base catalyst before concentrating the solvent. Add dilute HCl or Acetic Acid until pH is neutral/slightly acidic (~pH 5-6).

  • Stabilizer: For storage, add trace amounts (ppm level) of radical scavengers like Hydroquinone, though anionic polymerization is the primary risk here, so acid stabilization is more effective.

Optimized Experimental Protocol

To minimize side products, follow this stoichiometry-controlled protocol.

Reagents:

  • 4-Chlorobenzaldehyde (10 mmol, 1.40 g)

  • Ethyl Cyanoacetate (10 mmol, 1.13 g) — Note: 1:1 ratio, do not use excess ester.

  • Catalyst: Piperidine (0.5 mmol) or DABCO (0.5 mmol).

  • Solvent: Anhydrous Ethanol (10 mL).

Workflow:

  • Dissolution: Dissolve aldehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add Piperidine dropwise at room temperature.

  • Reaction: Stir. A precipitate often forms within 15–60 minutes.

    • Critical Step: Monitor TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ester spot.

  • Quench (The "Anti-Polymer" Step): Once complete, add 2 drops of Glacial Acetic Acid to neutralize the piperidine.

  • Isolation: Cool to 0°C. Filter the solid.

  • Purification: Wash the cake with cold ethanol (removes unreacted aldehyde) and then hexane.

  • Drying: Vacuum dry at 40°C.

Expected Yield: 85-95% Appearance: White to pale yellow crystalline solid.

References

  • BenchChem. Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. (General protocol and stoichiometry).

  • Thorat, B.R., et al. (2023).[2] One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. (Identifies Michael addition of the adduct with a second molecule of active methylene as a major impurity challenge).

  • J. Mex. Chem. Soc. (2023). Supplementary Information: Ethyl-2-cyano-3-(4-Chlorophenyl)acrylate.[3] (Provides definitive NMR shifts: H-vinyl at 8.19 ppm).

  • Google Patents. Method for synthesizing cyanoacrylate. (Discusses oligomer formation and stabilization).

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted cinnamate derivative, typically synthesized via the Knoevenagel condensation of 4-chlorobenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted cinnamate derivative, typically synthesized via the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate.

Crucial Distinction: Unlike simple alkyl 2-cyanoacrylates (e.g., "Super Glue" monomers), this aryl-substituted compound is a stable solid (MP ~90°C) and does not undergo rapid anionic polymerization upon contact with moisture. However, it is sensitive to base-catalyzed hydrolysis and transesterification .

This guide outlines the "Golden Path" for purification, focusing on removing the specific impurities inherent to its synthesis: unreacted aldehyde, piperidine catalyst, and oligomers.

The "Golden Path" Recrystallization Protocol

The following protocol is the industry-standard method for achieving >98% purity.

Phase A: Pre-Treatment (Catalyst Removal)

Why this matters: The Knoevenagel reaction uses a basic amine catalyst (e.g., piperidine).[1] If this base remains during the hot recrystallization step, it can trigger retro-aldol reactions (degradation) or transesterification.

  • Quench: Pour the crude reaction mixture (ethanol solution) into ice-cold dilute HCl (0.1 M) with vigorous stirring.

    • Mechanism:[2][3][4][5] This protonates the piperidine catalyst, making it water-soluble, and precipitates the hydrophobic product.

  • Filtration: Vacuum filter the crude solid.[6]

  • Wash: Wash the filter cake with cold water (3x) until the filtrate is neutral pH.

  • Rough Dry: Air dry on the funnel for 30 minutes.

Phase B: Recrystallization

Primary Solvent: Ethanol (95% or Absolute) Alternative Solvent: Ethanol/Water (9:1)

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add Ethanol (5 mL per gram of solid) .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solution is not clear, add ethanol in 1 mL increments. If solid remains but looks like dust/salt, perform a hot filtration .

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical Step: Do not use an ice bath immediately. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Crystallization: Once room temperature is reached and crystals have formed, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white/off-white needles. Wash with cold ethanol (small volume).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Visualization: Process Workflow & Logic

Workflow Diagram

This diagram illustrates the critical path from Crude Reaction Mixture to Pure Crystal.

RecrystallizationWorkflow Start Crude Reaction Mixture (Ethanol + Catalyst) Quench Quench in Ice-Cold Dilute HCl (0.1M) Start->Quench Precipitate Filter1 Filter Crude Solid Quench->Filter1 Wash Wash with Water (Remove Catalyst Salts) Filter1->Wash Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Wash->Dissolve Check Is Solution Clear? Dissolve->Check HotFilter Hot Filtration (Remove Inorganic Salts) Check->HotFilter No (Solids present) Cool Slow Cool to RT (Avoid Oiling Out) Check->Cool Yes HotFilter->Cool IceBath Ice Bath (0-4°C) (Maximize Yield) Cool->IceBath FinalFilter Vacuum Filtration IceBath->FinalFilter Product Pure Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (White Needles, MP ~90°C) FinalFilter->Product

Caption: Figure 1. Purification workflow emphasizing the critical acid-quench step to remove amine catalysts.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Oiling Out (Product forms a liquid layer instead of crystals)1. Cooling too rapid.2. Impurity profile too high (low MP mixture).3. Solvent too "wet" (too much water).Re-heat to dissolve the oil. Add a seed crystal of pure product. Wrap the flask in foil/towel to slow cooling rate. Add small amount of pure Ethanol.
Low Melting Point (<88°C)1. Presence of Z-isomer (though E is favored).2. Residual solvent.3.[2][3] Unreacted aldehyde.Dry sample thoroughly in vacuum oven. If MP remains low, recrystallize again using Ethanol/Water (9:1) to force out organic impurities.
Yellow Coloration 1. Conjugated oligomers.2. Oxidation products of 4-chlorobenzaldehyde.Dissolve in hot ethanol, add Activated Charcoal , stir for 5 mins, and perform a Hot Filtration through Celite.
Smell of Almonds/Chlorine Unreacted 4-chlorobenzaldehyde trapped in crystal lattice.The aldehyde is more soluble in ethanol than the product. Perform a trituration (slurry wash) with cold hexane or cold ethanol before the final drying step.
Low Yield 1. Too much solvent used.2. Product lost in mother liquor.Concentrate the mother liquor (rotary evaporator) to half volume and induce a second crop of crystals. Note: Second crop will have lower purity.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol?

Answer: Proceed with caution. While methanol is a good solvent for solubility, there is a risk of transesterification (exchanging the ethyl group for a methyl group), especially if the crude material still contains traces of the basic catalyst (piperidine) or if the heating is prolonged.

  • Recommendation: Stick to Ethanol to match the ester group of the product (Ethyl cyanoacetate derivative). If you must use methanol, ensure the crude is perfectly acid-washed and neutral.

Q2: Why is the acid wash step mandatory?

Answer: The Knoevenagel condensation is reversible. Heating the product in the presence of water and a base (the catalyst) can hydrolyze the ester or cause retro-aldol cleavage , breaking the molecule back down into the aldehyde and cyanoacetate. The acid wash removes the base, "locking" the product stability during the hot recrystallization.

Q3: My product is turning pink/red during storage. Why?

Answer: This indicates the presence of residual 4-chlorobenzaldehyde or phenolic impurities which oxidize over time.

  • Fix: Recrystallize again with activated charcoal treatment. Store the final product in amber vials away from light.

Q4: The literature mentions "Super Glue" polymerizes with moisture. Do I need a glovebox?

Answer: No. That property applies to alkyl-2-cyanoacrylates (e.g., Ethyl 2-cyanoacrylate).[7][6] Your compound is an aryl-3-substituted cyanoacrylate. The bulky chlorophenyl group at position 3 stabilizes the double bond against anionic polymerization. It is a stable solid and can be handled in open air, though it should be kept dry to prevent long-term hydrolysis.

Decision Logic: Troubleshooting

Use this logic tree to diagnose crystallization failures.

TroubleshootingLogic Problem Start: Identification of Issue Oiling Issue: Oiling Out (Liquid phase separation) Problem->Oiling Color Issue: Colored Impurities (Yellow/Pink) Problem->Color Yield Issue: Low Yield Problem->Yield SlowCool Action: Re-heat & Cool Slower (Insulate Flask) Oiling->SlowCool Charcoal Action: Activated Charcoal + Hot Filtration Color->Charcoal Conc Action: Concentrate Mother Liquor (Rotovap) Yield->Conc SolventCheck Check: Is Solvent too polar? Try adding minimal Hexane Yield->SolventCheck Seed Action: Add Seed Crystal at Cloud Point SlowCool->Seed If fails

Caption: Figure 2. Diagnostic logic for common recrystallization failures.

References

  • Preparation of Cyanoacrylates: Organic Syntheses, Coll. Vol. 3, p.385 (1955); Vol. 25, p.43 (1945). (Standard Knoevenagel protocols).[1]

  • Solvent Selection for Aryl Cyanoacrylates:Journal of Chemical Education, "The Knoevenagel Condensation of Arom
  • Physical Properties & Melting Points: Sigma-Aldrich/Merck Safety Data Sheet (SDS) for Ethyl 2-cyano-3-(4-chlorophenyl)acrylate.

  • Recrystallization Techniques: University of Rochester, Department of Chemistry, "Solvents for Recrystallization".

Sources

Optimization

Column chromatography conditions for purifying Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Welcome to the technical support center for the purification of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this compound. We will move beyond simple step-by-step instructions to explain the causality behind our protocol choices, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: When should I choose column chromatography over recrystallization for purifying Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate?

A1: While recrystallization can be an effective method for many cyanoacrylates, column chromatography is recommended under several circumstances.[1] If your crude product contains impurities with similar polarity to the desired compound, making separation by recrystallization difficult, chromatography is the superior choice. It is also necessary when dealing with oily products that fail to crystallize or when colored byproducts from the Knoevenagel condensation reaction persist after initial purification attempts.[1][2] For applications requiring very high purity (>99%), such as in drug development, chromatography is often an indispensable final step.[1]

Q2: What is the best stationary phase for this purification?

A2: Silica gel is the standard and most effective stationary phase for the purification of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and related compounds. Its polarity allows for good separation of the moderately polar product from less polar starting materials and non-polar byproducts.

Q3: How do I determine the optimal mobile phase (eluent)?

A3: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a silica gel Thin Layer Chromatography (TLC) plate. A common and effective eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] For a structurally similar compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, a 7:3 mixture of petroleum ether:ethyl acetate was successful.[3] We recommend starting your TLC analysis with a 9:1 hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate to achieve the desired Rf.

Experimental Protocol: Column Chromatography Workflow

This protocol outlines the standard procedure for purifying Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate using flash column chromatography on silica gel.

Step 1: Slurry Preparation and Column Packing
  • Prepare a slurry of silica gel in a non-polar solvent, such as hexane.[1] The consistency should be pourable but not overly dilute.

  • Secure a glass chromatography column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1-2 cm).[4]

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.[5] Add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[5]

Step 2: Sample Loading

You can choose between wet loading and dry loading. Dry loading is often preferred as it can lead to better resolution.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.[1]

    • Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb onto the silica.[5]

    • Drain the solvent until it is level with the sand.

  • Dry Loading:

    • Dissolve your crude product in a suitable solvent.

    • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.[5]

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column.[5]

Step 3: Elution and Fraction Collection
  • Carefully add your chosen mobile phase (eluent) to the column.

  • Apply gentle air pressure to the top of the column to begin elution.

  • Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by collecting small spots from each fraction onto a TLC plate.

  • Once the desired compound has fully eluted, you can increase the polarity of the mobile phase to flush out any remaining, more polar impurities.[6]

Step 4: Product Isolation
  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified product under a vacuum to obtain the final solid.

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_isolation Isolation crude_product Crude Product tlc_analysis TLC Analysis (Determine Eluent) crude_product->tlc_analysis pack_column Pack Silica Gel Column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue/Adjust Polarity combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate dry Dry Under Vacuum evaporate->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Troubleshooting Guide

Q: My compound isn't moving from the top of the column. What's wrong?

A: This is a common issue that typically points to your mobile phase being too non-polar.

  • Causality: Silica gel is a polar stationary phase. If your eluent is not polar enough, it cannot effectively displace the compound from the silica, and the compound will remain adsorbed at the top of the column.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. For example, if you started with a 9:1 ratio, try moving to an 8:2 or 7:3 ratio. Always make changes gradually to avoid eluting all your compounds at once.

Q: My compound is coming off the column too quickly, and the separation from impurities is poor.

A: This indicates that your mobile phase is too polar.

  • Causality: A highly polar eluent will compete too strongly with your compound for the binding sites on the silica gel. This causes all components, including your target molecule and impurities, to travel down the column rapidly with little differential retention, leading to poor separation.

  • Solution: Decrease the polarity of your mobile phase. If you are using a 7:3 hexane:ethyl acetate mixture, try switching to a 9:1 or even a 9.5:0.5 mixture. This will increase the interaction of your compounds with the silica gel and improve separation.

Q: I'm observing streaking or tailing of my compound's spot on the TLC plate and in the column. How can I fix this?

A: Streaking can be caused by several factors.

  • Causality & Solutions:

    • Overloading: Too much sample was loaded onto the column or TLC plate.[5] This saturates the stationary phase, leading to poor separation. Try using a smaller amount of your crude product.

    • Insolubility: The compound may be poorly soluble in the mobile phase. If the compound crashes out of the solution during elution, it will cause streaking. Ensure your compound is fully soluble in the eluent. If necessary, you may need to try a different solvent system.

    • Compound Degradation: Some compounds can decompose on the acidic surface of silica gel.[6] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica. In this case, you can try using deactivated silica gel (by adding a small amount of triethylamine to your eluent, e.g., 0.1-1%) or switch to a different stationary phase like alumina.[6]

Q: The column is running extremely slowly or has stopped completely.

A: This is likely due to a blockage or improper packing.

  • Causality & Solutions:

    • Fine Particles: The silica gel may contain very fine particles that are clogging the column frit or the sand layer. Ensure you are using silica gel with an appropriate mesh size for flash chromatography.

    • Improper Packing: Air bubbles trapped in the column during packing can obstruct solvent flow. Ensure you pack the column carefully and tap it to release any trapped air.

    • Precipitation: The sample may have precipitated at the top of the column upon loading, creating a blockage.[7] This can happen if the sample is dissolved in a solvent that is much stronger than the mobile phase. Dry loading can often prevent this issue.[5] If the column is already blocked, you may need to carefully "stir" the very top of the silica to break up the blockage, though this may compromise your separation.[6]

Q: All my fractions are contaminated with a yellow/brown impurity, but my product is a white solid. What is this and how do I remove it?

A: The colored impurities are likely polymeric or degradation byproducts from the Knoevenagel condensation reaction.[1]

  • Causality: The Knoevenagel condensation can sometimes produce colored side products, especially if the reaction temperature is too high.[1] These impurities are often highly polar.

  • Solution: These polar impurities should have a very low Rf on TLC in your chosen eluent system and should therefore remain at the top of the column while your less polar product elutes. If they are co-eluting, your mobile phase is likely too polar. Reduce the polarity to ensure the desired product elutes well before these colored bands begin to move down the column. After your product has been collected, you can flush the column with a very polar solvent (like 100% ethyl acetate or even methanol) to wash out these remaining impurities.

Summary of Recommended Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase providing good resolution for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate or Petroleum Ether:Ethyl AcetateOffers a good polarity range for elution. Start with a low polarity (e.g., 9:1) and adjust based on TLC.[3]
Sample Loading Dry LoadingOften provides sharper bands and better separation by preventing solvent effects at the origin.[5]
Monitoring Thin Layer Chromatography (TLC)Essential for determining the correct mobile phase and identifying which fractions contain the pure product.[8]

References

  • Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate - Benchchem. (n.d.).
  • Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl... - Google Patents. (n.d.). US8945299B2.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Org. Synth. 2025, 102, 276–302.
  • Purification process - Google Patents. (n.d.). US9540416B2.
  • Preventing unwanted polymerization of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate during storage - Benchchem. (n.d.).
  • Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Madan Kumar, S., Lokanath, N. K., & S, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1610.
  • Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
  • (2019). 2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E). PubMed.
  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Supplementary Information. (2023). Journal of the Mexican Chemical Society, 67(1).
  • ETHYL 3-(4-CHLOROPHENYL)-2-CYANOACRYLATE | 2169-68-8 - ChemicalBook. (2023, May 14).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.).
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.).
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018, August 2).
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021, February 3). UCLA – Chemistry and Biochemistry.
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). European Journal of Organic Chemistry, 546-551.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
  • LIQUID CHROMATOGRAPHY (LC) TROUBLESHOOTING Solutions. (n.d.). CGSpace.
  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 2169-68-8 - Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Purity of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Welcome to the Technical Support Center for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this compound in your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Synthesis & Initial Purification

Q1: My initial product after synthesis is a discolored solid/oil. What are the likely impurities?

A1: Discoloration in your crude Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate product often points to several potential impurities. The most common synthesis route is the Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate.[1][2] Impurities can arise from unreacted starting materials, side-products of the condensation reaction, or polymerization of the final product. Specifically, you may be observing:

  • Unreacted 4-chlorobenzaldehyde: This aromatic aldehyde can impart a yellowish hue to the product.

  • Side-products from the Knoevenagel condensation: The reaction, while generally high-yielding, can sometimes produce minor side-products that contribute to discoloration.[3][4]

  • Polymerized cyanoacrylate: Cyanoacrylates are known for their tendency to polymerize, especially in the presence of basic residues or moisture.[5][6] This can result in an oily or gummy consistency.

Q2: What is the most straightforward initial purification step for my crude product?

A2: For many researchers, recrystallization is the most effective and accessible first step for purifying crude Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.[7] This technique is excellent for removing unreacted starting materials and many common side-products. A yellowish solid can often be purified to a colorless or pale yellow crystalline solid with a well-chosen recrystallization solvent.[8] Ethanol is a commonly used solvent for this purpose.[7]

Advanced Purification Techniques

Q3: Recrystallization did not sufficiently improve the purity of my compound. What should I try next?

A3: If recrystallization proves insufficient, column chromatography is the recommended next step for achieving high purity.[9] This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of your target molecule from closely related impurities.

Q4: I'm concerned about my product polymerizing on the silica gel column. How can I prevent this?

A4: The concern about polymerization during column chromatography is valid due to the slightly acidic nature of silica gel and the potential for prolonged contact time.[6] To mitigate this risk, consider the following precautions:

  • Use a less polar solvent system: A less polar mobile phase will move your compound through the column more quickly, reducing the contact time with the stationary phase.

  • Acidify the mobile phase: Adding a very small amount of a weak acid, like acetic acid, to your eluent can help to inhibit base-catalyzed polymerization on the column.

  • Work quickly: Do not let the purified fractions sit for extended periods before removing the solvent.

Purity Analysis & Characterization

Q5: How can I accurately assess the purity of my Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for determining the purity of ethyl cyanoacrylate derivatives.[10][11][12][13] This technique provides a quantitative measure of purity by separating the target compound from any impurities, which are then detected by their UV absorbance. Gas Chromatography (GC) can also be employed for purity analysis, particularly for assessing volatile impurities.[14][15][16]

Q6: What spectroscopic data should I look for to confirm the identity of my purified product?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of your compound. For Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, you should expect to see specific signals in the 1H and 13C NMR spectra that correspond to the protons and carbons in the molecule.[17][18][19]

1H NMR (in CDCl3) characteristic peaks: [17][18]

  • A singlet for the vinylic proton (~8.2 ppm).

  • Two doublets for the protons on the chlorophenyl ring (~7.9 and ~7.5 ppm).

  • A quartet for the -CH2- group of the ethyl ester (~4.4 ppm).

  • A triplet for the -CH3 group of the ethyl ester (~1.4 ppm).

13C NMR (in CDCl3) characteristic peaks: [18]

  • Signals for the carbonyl carbon, the carbons of the double bond, the cyano carbon, and the carbons of the chlorophenyl and ethyl groups.

Troubleshooting Guides & Experimental Protocols

Troubleshooting Low Purity after Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Low Yield and Purity Incomplete reaction, suboptimal catalyst, or incorrect reaction temperature.[3][20]Ensure the use of a suitable weak base catalyst like piperidine.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]
Presence of Starting Materials Insufficient reaction time or inappropriate stoichiometry.Increase the reaction time and monitor by TLC. Consider a slight excess of one of the reactants.
Oily or Gummy Product Polymerization of the cyanoacrylate.[5][6]Ensure all glassware is dry and work in a moisture-free environment. Neutralize any basic catalyst promptly during the work-up.
Experimental Protocol: Recrystallization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ethanol is a good starting point.[7]

  • Dissolution: In a flask, add the minimum amount of hot ethanol to your crude product to fully dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Column Chromatography Purification
  • Stationary Phase: Use silica gel as the stationary phase.[21]

  • Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Determine the optimal solvent ratio using TLC.

  • Column Packing: Pack the column with silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column.[10][22]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, sometimes with a small amount of acid like phosphoric or formic acid.[10][11]

  • Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and run the analysis. The purity is determined by the relative area of the product peak compared to the total area of all peaks.

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Chlorobenzaldehyde Reaction Condensation Reaction Reactant1->Reaction Reactant2 Ethyl Cyanoacetate Reactant2->Reaction Catalyst Weak Base (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Workup->Crude_Product Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Purity_Check2 Purity Check (HPLC/NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Impure Impure Product Purity_Check2->Impure Purity Not OK

Caption: Decision workflow for purification and analysis.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column.
  • OSHA. (n.d.). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA).
  • IUCr Journals. (n.d.). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.
  • The Royal Society of Chemistry. (2014). Contents.
  • Analytice. (n.d.). Ethyl 2-cyanoacrylate - analysis.
  • J. Mex. Chem. Soc. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • Benchchem. (n.d.). Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols.
  • The Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry.
  • Benchchem. (n.d.). Troubleshooting Knoevenagel condensation side reactions.
  • Keika Ventures. (n.d.). Analytical Method.
  • ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ethyl 3-(4-chlorophenyl)-1- cyano-2-(4-methoxybenzoyl)cyclopropane carboxylate (3j and 4j).
  • Benchchem. (n.d.). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate.
  • Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms.
  • Analyst. (1989). Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
  • Benchchem. (n.d.). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
  • DTIC. (n.d.). GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES.
  • IUCr Journals. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen- 2-yl)acrylate.
  • ResearchGate. (2020). Can anyone provide any advice on purification of cyanoacrylates by column chromatography?
  • Journal of Chromatography & Separation Techniques. (n.d.). Column chromatography.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.

Sources

Optimization

Common challenges in handling Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Technical Support Center: Handling Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Synthesis, Stability, and Reactivity Reference...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Synthesis, Stability, and Reactivity Reference ID: CAS 2169-68-8[1]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate .

Crucial Distinction: Before proceeding, verify your inventory. Do not confuse this compound with Ethyl 2-cyanoacrylate (Super Glue).[1][2]

  • Super Glue (Ethyl 2-cyanoacrylate): A liquid monomer that polymerizes instantly with moisture.[1][2]

  • Your Compound (Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate): A stable crystalline solid (MP ~90°C).[1][2] The bulky 4-chlorophenyl group at the

    
    -position sterically hinders the rapid anionic polymerization seen in instant adhesives.[1][2]
    

However, this molecule presents its own unique set of challenges: reversibility of synthesis , solubility limits , and susceptibility to nucleophilic attack (Michael Addition) .

Module 1: Synthesis & Purity Optimization

Context: This compound is synthesized via the Knoevenagel Condensation .[2][3] The reaction is an equilibrium process, meaning it can reverse if water is not removed or if the catalyst remains in the final product.

Workflow Visualization: The Knoevenagel Pathway

Knoevenagel_Synthesis Aldehyde 4-Chlorobenzaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Ester Ethyl Cyanoacetate Ester->Intermediate Nucleophilic Attack Catalyst Catalyst (Piperidine/DIPEAc) Catalyst->Intermediate Promotes Product Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Intermediate->Product Elimination Water H2O (Byproduct) Intermediate->Water Elimination Product->Intermediate Hydrolysis (Avoid!)

Figure 1: The Knoevenagel condensation pathway. Note the red dashed line indicating the risk of hydrolysis (reverse reaction) if water accumulates.

Troubleshooting Guide: Synthesis

Q1: My yield is low, and the product feels "wet" or sticky. What went wrong?

  • Diagnosis: Incomplete conversion due to water accumulation.[1][2] The Knoevenagel reaction generates water.[2] If water is not removed, the equilibrium shifts back to the starting materials (Reverse Knoevenagel).

  • Solution:

    • Azeotropic Distillation: Use a Dean-Stark trap with toluene or benzene to physically remove water during reflux.[1][2]

    • Drying Agents: If running at smaller scales in ethanol, add molecular sieves (3Å or 4Å) to the reaction mixture to trap water as it forms.[2]

Q2: The product is yellow/orange instead of white/off-white. Is it pure?

  • Diagnosis: Trace catalyst contamination.[1][2] Bases like piperidine or pyridine can oxidize or form colored complexes over time.[2] They also catalyze the degradation of your product.

  • Solution:

    • Acid Wash: Wash the organic layer with dilute HCl (0.1 M) during workup to neutralize and remove amine catalysts.[2]

    • Recrystallization: Recrystallize from hot ethanol. This is highly effective for removing unreacted aldehyde and catalyst residues.[1][2]

Q3: NMR shows a small aldehyde peak (approx. 10.0 ppm) that won't go away. [2]

  • Diagnosis: Equilibrium limitation.[1][2] You likely used a 1:1 stoichiometric ratio.

  • Solution: Use a slight excess (1.1 to 1.2 equivalents) of ethyl cyanoacetate .[2] It is easier to remove excess ester (liquid, soluble in ethanol) during recrystallization than it is to remove the unreacted 4-chlorobenzaldehyde (solid, co-crystallizes).[1]

Module 2: Stability & Storage

Context: Unlike super glue, this compound is stable in air.[2] However, it is an electron-deficient alkene , making it sensitive to UV light and strong nucleophiles.[1][2]

Stability Data Table
ParameterConditionStability StatusRecommendation
Solid State Ambient Air (25°C)Stable Store in amber vials (protect from UV).[1][2]
Solution (DMSO) Room TempModerate Use within 24 hours.[2] Susceptible to hydrolysis.[1][2]
Solution (Ethanol) RefluxVariable Can undergo transesterification over long periods.[2]
pH Basic (pH > 8)Unstable Rapid hydrolysis of ester/nitrile; degradation.[2]
pH Acidic (pH < 4)Stable Preferred condition for aqueous suspensions.[2]
Troubleshooting Guide: Storage

Q4: Can I store this compound in solution (e.g., DMSO stock for screening)?

  • Answer: Only for short periods. DMSO is hygroscopic (absorbs water).[2] Over time, the water in DMSO will hydrolyze the ester or cause a reverse-Knoevenagel reaction, releasing 4-chlorobenzaldehyde (toxic).[1]

  • Protocol: Prepare fresh stocks immediately before biological assays. If storage is mandatory, store at -20°C under argon.[1][2]

Q5: My sample has turned from a crystalline powder to a gum. Why?

  • Diagnosis: Contamination with a nucleophile or strong base.[1][2] While it doesn't "snap cure" like super glue, strong bases can initiate oligomerization or hydrolysis.[2]

  • Solution: Check if your spatula or storage vial was contaminated with amines or hydroxides.[2] Re-purify via recrystallization in ethanol.

Module 3: Reactivity & Applications (Michael Addition)

Context: The defining feature of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is its ability to act as a Michael Acceptor .[1][2] The electron-withdrawing cyano (-CN) and ester (-COOEt) groups pull electron density away from the double bond, inviting attack from nucleophiles.[1][2]

Mechanism Visualization: Michael Addition

Michael_Addition Substrate Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Transition Transition State (Anionic) Substrate->Transition Attack at Beta-Carbon Nucleophile Nucleophile (Nu:) (Thiol, Amine, Enolate) Nucleophile->Transition Attack at Beta-Carbon Adduct Michael Adduct (Saturated C-C bond) Transition->Adduct Protonation

Figure 2: The Michael Addition mechanism.[1][2][4] Nucleophiles attack the beta-carbon (closest to the chlorophenyl ring), breaking the double bond.[1]

Troubleshooting Guide: Reactivity

Q6: I'm trying to use this compound as a UV filter, but it degrades in my formulation.

  • Diagnosis: Your formulation likely contains nucleophilic ingredients (e.g., alcohols, amines, or proteins) that are adding across the double bond.

  • Solution: Ensure the formulation is slightly acidic or neutral. Avoid primary amines.[2] If used in cosmetics/materials, consider encapsulation to prevent direct contact with nucleophiles.[2]

Q7: In biological assays, we see "off-target" toxicity.

  • Diagnosis: Covalent modification of proteins.[2] This molecule can alkylate cysteine residues (thiols) on proteins via Michael addition.[2] This is a common mechanism for "pan-assay interference compounds" (PAINS) or specific covalent inhibitors.[2]

  • Validation: Run a control assay with N-acetylcysteine (NAC) or Glutathione .[1][2] If adding excess NAC abolishes the biological effect, the mechanism is likely covalent alkylation of thiols, not specific receptor binding.

References

  • Knoevenagel Condensation Overview

    • Source: Organic Chemistry Portal.[2] "Knoevenagel Condensation."[2][3][5][6]

    • URL:[Link][2]

  • Synthesis of Cyanoacrylates

    • Source:Acta Crystallographica Section E (2006).[2][7] "Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate."[1][2][7][8][9][10]

    • URL:[Link]

  • Michael Addition Mechanism

    • Source: Chemistry LibreTexts.[2] "The Michael Reaction."[2][4][11][12][13]

    • URL:[Link]

  • Stability of Cyanoacrylates

    • Source:MDPI Polymers (2020).[2] "Radical Polymerization of Alkyl 2-Cyanoacrylates." (Provides context on the stability contrast between hindered and unhindered cyanoacrylates).

    • URL:[Link][2][13]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Status: Active Guide Document ID: TSC-CYANO-04-CL Target Audience: Medicinal Chemists, Polymer Scientists, Formulation Engineers Executive Summary & Chemical Profile[1] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Document ID: TSC-CYANO-04-CL Target Audience: Medicinal Chemists, Polymer Scientists, Formulation Engineers

Executive Summary & Chemical Profile[1]

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a highly functionalized electron-deficient alkene. Unlike its famous cousin "Super Glue" (Ethyl 2-cyanoacrylate), which is a liquid monomer that polymerizes instantly upon contact with moisture, this 3-substituted derivative is typically a crystalline solid.

Because the


-position is blocked by the 4-chlorophenyl group, it does not  undergo the rapid, uncontrollable anionic polymerization characteristic of instant adhesives. However, it remains chemically fragile. "Polymerization" during storage usually refers to one of two distinct degradation pathways depending on its physical state:
  • Solid State: Photochemical Dimerization (forming cyclobutane derivatives).

  • Solution State: Anionic Oligomerization or Hydrolysis (triggered by trace bases or moisture).

This guide provides the protocols to arrest both mechanisms.

The Chemistry of Instability

To prevent degradation, you must understand the enemy. The molecule possesses a "push-pull" electronic structure that makes the alkene highly reactive toward nucleophiles and photons.

Mechanism A: Anionic Oligomerization (Solution State)
  • Trigger: Trace bases (hydroxide, amines) or polar solvents (DMSO, DMF).

  • Mechanism: A nucleophile attacks the

    
    -carbon (Michael Addition). The resulting carbanion is stabilized by the electron-withdrawing cyano and ester groups. This carbanion then attacks another monomer.[1]
    
  • Result: Viscous yellow oil or precipitate in solution.

Mechanism B: Photochemical Dimerization (Solid State)
  • Trigger: UV Light (specifically 300–400 nm).

  • Mechanism: [2+2] Cycloaddition. Two monomer molecules align in the crystal lattice; UV energy excites the

    
    -bond, causing them to fuse into a cyclobutane ring.
    
  • Result: Loss of solubility, higher melting point, loss of reactivity.

Storage Protocols

Protocol A: Long-Term Storage of Pure Solid
  • Container: Amber borosilicate glass (Type I) with a PTFE-lined cap.

  • Environment: Desiccator cabinet or inert atmosphere (Argon).

  • Temperature: 2–8°C (Refrigerated).

    • Critical Note: Allow the container to reach room temperature before opening to prevent moisture condensation on the cold crystals.[2][3]

Protocol B: Storage of Stock Solutions (DMSO/Acetonitrile)

If you must store the compound in solution for biological assays or synthesis:

ParameterRecommendationScientific Rationale
Solvent Choice Anhydrous DMSO or AcetonitrileAvoid protic solvents (MeOH, EtOH) which can act as nucleophiles.
Acid Stabilizer 10–50 ppm Trifluoroacetic Acid (TFA)Neutralizes trace bases from the solvent or glass surface that trigger anionic polymerization.
Radical Inhibitor 100 ppm BHT (Butylated hydroxytoluene)Scavenges free radicals generated by trace peroxides in the solvent.
Vessel Silanized Glass or HDPEUntreated glass is slightly alkaline (silanol groups) and can initiate degradation.

Troubleshooting Guide (FAQ)

Q1: My white crystalline powder has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing indicates the formation of conjugated oligomers (early-stage anionic polymerization) or oxidation of the chlorophenyl ring.

  • Action: Check solubility. If it dissolves fully in CDCl3 with no residue, run an NMR. If the alkene proton signal (singlet near 8.0 ppm) is intact and integrated correctly against the aromatic ring, it is usable. If insoluble material remains, recrystallize from ethanol/hexane immediately.

Q2: Can I store this in a standard clear glass vial?

  • Answer: No.

  • Reasoning:

    • UV Risk: Clear glass transmits UV light, driving the [2+2] dimerization described above.

    • Alkalinity Risk: Standard soda-lime glass leaches sodium ions (alkaline), which can catalyze hydrolysis or oligomerization at the glass-solid interface. Use Amber borosilicate or HDPE.

Q3: I dissolved the compound in DMSO for a screening plate, and it precipitated overnight.

  • Diagnosis: DMSO is hygroscopic (absorbs water from air). The absorbed water acted as a nucleophile, causing the "Knoevenagel Reverse Reaction" (hydrolysis back to aldehyde and cyanoacetate) or polymerization.

  • Fix: Use anhydrous DMSO (dried over molecular sieves). Add 0.01% Acetic Acid or TFA to the DMSO stock solution to buffer against basicity.

Decision Tree for Stability Management

StorageLogic Start Start: Material State Solid Solid Crystal Start->Solid Solution Solution (DMSO/ACN) Start->Solution Amber 1. Amber Glass (Block UV) Solid->Amber SolventCheck Anhydrous Solvent? Solution->SolventCheck Desiccant 2. Desiccator (Block Moisture) Amber->Desiccant Temp 3. Store at 4°C Desiccant->Temp SolventCheck->Solution No (Dry it!) Inhibitor Add 10ppm Acid (TFA or MSA) SolventCheck->Inhibitor Yes Container Use HDPE or Silanized Glass Inhibitor->Container

Figure 1: Logic flow for selecting the correct storage parameters based on the physical state of the material.

References

  • Mechanism of Anionic Polymerization

    • Ryan, B., & McCann, G. (1996). "The decohesion of poly(ethyl cyanoacrylate) adhesive bonds." International Journal of Adhesion and Adhesives.
    • Context: Establishes the sensitivity of the cyanoacrylate moiety to weak bases and the necessity of acid stabilizers.
  • Photodimerization of Benzylidene Derivatives

    • D'Auria, M., et al. (2020). "Photochemical Reactivity of Cinnamic Acid Derivatives." Photochemistry and Photobiology.
    • Context: Explains the [2+2] cycloaddition mechanism in solid-st
  • Stabilization Protocols

    • Robello, D. R., et al. (1999).
    • Context: Provides quantitative data on the use of acid inhibitors (TFA, Acetic Acid)

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the scalable synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Here, we address common...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the scalable synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure successful and reproducible outcomes.

Introduction to the Synthesis

The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is most commonly achieved via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, the reaction involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate, typically catalyzed by a weak base.[2][3] While the reaction appears straightforward, achieving high yields and purity, especially at scale, can be challenging. This guide will walk you through the intricacies of this synthesis, providing practical solutions to common hurdles.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Low Reaction Yield

Q1: My Knoevenagel condensation is resulting in a low yield. What are the most common causes?

Low yields in the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate can often be attributed to several factors, including suboptimal catalyst selection, inappropriate solvent choice, incomplete reaction, or the prevalence of side reactions.[4] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.

Q2: How does my choice of catalyst impact the reaction yield?

The catalyst is a critical component in the Knoevenagel condensation.[5] Using a base that is too strong can lead to the self-condensation of 4-chlorobenzaldehyde, a common side reaction that consumes your starting material and complicates purification.[4] Weak bases such as piperidine, pyridine, or ammonium salts are generally preferred for this reaction.[4][6] The optimal catalyst and its concentration can depend on the specific reaction conditions and scale. For instance, diisopropylethylammonium acetate (DIPEAc) has been shown to be an effective catalyst, providing high yields in shorter reaction times.[3]

Q3: Could the solvent be the reason for my low yield?

Absolutely. The solvent plays a significant role in the Knoevenagel condensation. The polarity of the solvent can influence the reaction rate and yield.[4] While polar aprotic solvents like ethanol or acetonitrile are commonly used and can lead to high conversions, in some cases, solvent-free conditions have also been shown to be effective and offer environmental benefits.[2][7] Water can also be used as a solvent, aligning with green chemistry principles, though its presence can sometimes inhibit the reaction or lead to hydrolysis of the product.[4]

Q4: My reaction seems to stop before all the 4-chlorobenzaldehyde is consumed. What can I do?

Incomplete conversion is a frequent cause of low yields.[4] Several factors can contribute to this:

  • Reaction Time: Ensure the reaction is running long enough. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[8][9]

  • Temperature: The reaction temperature significantly impacts the reaction rate. While many Knoevenagel condensations can proceed at room temperature, heating may be necessary to drive the reaction to completion.[4]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] This water can inhibit the catalyst or shift the equilibrium back towards the reactants, thus lowering the yield.[4] On a larger scale, using a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield.

Product Purity and Side Reactions

Q5: I'm observing significant impurities in my final product. What are the likely side reactions?

Several side reactions can lead to impurities:

  • Self-Condensation of 4-chlorobenzaldehyde: As mentioned, strong bases can promote the aldol condensation of 4-chlorobenzaldehyde with itself.[10]

  • Michael Addition: The product, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, is a Michael acceptor. A second molecule of ethyl cyanoacetate can potentially add to the double bond, leading to a dimeric byproduct.[11][12]

  • Hydrolysis: The ester and cyano groups in the product can be susceptible to hydrolysis, especially if the work-up conditions are too acidic or basic, or if there is prolonged exposure to water.

  • Polymerization: Cyanoacrylates are known to polymerize rapidly, especially in the presence of moisture or basic substances.[13] This is a major concern during work-up and purification.

Q6: How can I minimize the formation of these byproducts?

  • Catalyst Control: Use a weak base and optimize its concentration to minimize the self-condensation of the aldehyde.

  • Stoichiometry: A slight excess of the active methylene compound (ethyl cyanoacetate) can sometimes be used to ensure complete conversion of the aldehyde, but a large excess may increase the likelihood of Michael addition byproducts.

  • Careful Work-up: Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions. Rapidly extract the product into an organic solvent.

  • Inhibitors: During purification, especially distillation, the addition of a radical inhibitor like hydroquinone and an acidic stabilizer can prevent premature polymerization.[14]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction?

The optimal temperature can vary depending on the catalyst and solvent used. Many lab-scale preparations are conducted at room temperature or with gentle heating (e.g., refluxing in ethanol).[15] For scalable synthesis, a temperature range of 60-80°C is often employed to ensure a reasonable reaction rate without promoting side reactions.[15]

Q: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction at the lab scale.[8][9] A suitable eluent system would be a mixture of hexane and ethyl acetate. For more quantitative analysis and for larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method.[16] Gas Chromatography (GC) can also be used to determine the purity of the final product.[16]

Q: What are the key safety precautions I should take when performing this synthesis?

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its precursors can be irritating to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

Q: What are the main challenges when scaling up this synthesis from the lab to an industrial scale?

Scaling up the Knoevenagel condensation presents several challenges:

  • Heat Transfer: The reaction is often exothermic. Efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.

  • Mass Transfer: Ensuring efficient mixing of reactants and catalyst becomes more challenging in large reactors.

  • Work-up and Purification: Handling large volumes of flammable solvents and preventing product polymerization during distillation are significant concerns. Industrial processes often involve a continuous or semi-continuous setup to manage these issues.[14]

  • Waste Management: The generation of solvent and catalyst waste needs to be minimized for an economically and environmentally viable process.

Experimental Protocols

Lab-Scale Synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

This protocol is a representative example for a laboratory-scale synthesis.

Materials:

  • 4-chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Add ethyl cyanoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[8] Gentle heating to reflux may be required to drive the reaction to completion.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.[4]

  • If no precipitate forms, remove the ethanol under reduced pressure.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[17]

Workflow for Scalable Synthesis and Purification

The industrial-scale synthesis often involves a different approach to maximize yield and purity while ensuring safety and efficiency.

Step 1: Condensation Reaction

  • The condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate is typically carried out in a jacketed glass-lined reactor for better temperature control.

  • A less volatile solvent or even solvent-free conditions might be employed.[7]

  • A heterogeneous catalyst can be used to simplify removal after the reaction.[15]

  • Continuous removal of water via azeotropic distillation is a common strategy to drive the reaction to completion.[4]

Step 2: Work-up

  • After the reaction is complete, the catalyst is neutralized or filtered off.

  • The excess reactants and solvent are removed by distillation.

Step 3: Purification by Vacuum Distillation

  • The crude product is purified by vacuum distillation to achieve high purity.

  • It is critical to add inhibitors (e.g., hydroquinone) and stabilizers to the distillation pot to prevent polymerization at elevated temperatures.[14]

Data Presentation

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineEthanolReflux2-4~85-95[4][15]
DIPEAcHexane65-703-694[18]
Ammonium AcetateNone (Solvent-free)RT0.1-0.2~90[9]
GaCl₃None (Solvent-free)RT0.5-1~95[19]

Visualizations

Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 4-chlorobenzaldehyde 4-Chlorobenzaldehyde Aldol_adduct Aldol Adduct 4-chlorobenzaldehyde->Aldol_adduct Nucleophilic Attack by Enolate Ethyl_cyanoacetate Ethyl Cyanoacetate Enolate Enolate of Ethyl Cyanoacetate Ethyl_cyanoacetate->Enolate Deprotonation by Base Base Weak Base (e.g., Piperidine) Enolate->Aldol_adduct Product Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Aldol_adduct->Product Dehydration Water Water Aldol_adduct->Water

Caption: Mechanism of the Knoevenagel Condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst Optimize catalyst type and loading Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction time and temperature sufficient? Check_Solvent->Check_Conditions Yes Optimize_Solvent Test alternative solvents Check_Solvent->Optimize_Solvent No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Increase reaction time or temperature Check_Conditions->Optimize_Conditions No Side_Reactions Are there significant side reactions? Check_Purity->Side_Reactions Yes Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Minimize_Side_Reactions Adjust conditions to minimize side products Side_Reactions->Minimize_Side_Reactions Success Improved Yield Optimize_Catalyst->Success Optimize_Solvent->Success Optimize_Conditions->Success Purify_Reactants->Success Minimize_Side_Reactions->Success

Sources

Optimization

Technical Support Center: Synthesis &amp; Work-up of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

[1] Ticket ID: KNOE-4CL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Work-up Procedure, Troubleshooting, and Optimization[1] Core Directive & Executive Summary The Objective: You are syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: KNOE-4CL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Work-up Procedure, Troubleshooting, and Optimization[1]

Core Directive & Executive Summary

The Objective: You are synthesizing Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate via the Knoevenagel condensation. This reaction involves the nucleophilic addition of ethyl cyanoacetate to 4-chlorobenzaldehyde, followed by dehydration.[1]

The Challenge: While the reaction kinetics are generally favorable, the work-up is the critical failure point.[1] Users frequently report "oiling out" (liquid-liquid phase separation) instead of crystallization, or persistent color impurities.[1]

The Solution: This guide provides a robust, self-validating protocol. We prioritize Ethanol (EtOH) as the solvent to prevent transesterification and utilize a controlled cooling gradient to ensure crystalline purity.[1]

Standard Operating Procedure (SOP)

This protocol is designed for high reproducibility. It avoids "green" solvent-free methods for the primary guide because solvent-mediated reactions offer better thermal control and crystal growth for this specific derivative.[1]

Reaction Components
ComponentRoleStoichiometry
4-Chlorobenzaldehyde Electrophile1.0 eq
Ethyl Cyanoacetate Nucleophile1.0 - 1.1 eq
Piperidine Base Catalyst0.05 - 0.1 eq
Ethanol (Abs. or 95%) Solvent3-5 mL per mmol
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde and ethyl cyanoacetate in Ethanol.

  • Catalysis: Add Piperidine dropwise.[1] Note: The reaction is exothermic; a slight temperature rise is normal.[1]

  • Reaction: Reflux the mixture for 2–4 hours .

    • Validation: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ) should disappear; the product spot will be lower (
      
      
      
      ) but distinct from the ester.
  • Primary Work-up (Crystallization):

    • Remove the heat source and allow the flask to cool to Room Temperature (RT) slowly (over 30-45 mins). Rapid cooling here promotes oiling.[1]

    • Once at RT, if no crystals form, cool further in an ice bath (0–4°C).

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (

    
     small volumes) followed by cold water (
    
    
    
    ) to remove piperidine salts.
  • Purification: Recrystallize from hot Ethanol (or Ethanol/Water 9:1).

Physical Data & Specifications

Use this table to validate your isolated product.

PropertyValueNotes
Molecular Weight 235.67 g/mol -
Appearance White to pale yellow needlesDeep yellow/orange indicates impurities.[1]
Melting Point 88 – 90 °C Sharp range indicates high purity [1, 2].[1]
Solubility Soluble in DCM, EtOAc, Acetone.[1]Poorly soluble in water and cold hexanes.[1]

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by researchers.

Issue 1: "My product formed a sticky oil at the bottom of the flask instead of crystals."

Diagnosis: This is the "Oiling Out" phenomenon.[1] It occurs when the product separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or cooled too quickly (supersaturation).[1] Impurities also depress the melting point, keeping it liquid below 90°C.[1]

Corrective Action:

  • Re-dissolve: Return the flask to reflux until the oil dissolves completely. You may need to add a small amount of extra Ethanol (10-15% volume).[1]

  • Seed: If you have a previous batch, add a "seed crystal" once the solution reaches 40-50°C.

  • Scratch: If no seed is available, use a glass rod to vigorously scratch the inner wall of the flask at the air-liquid interface.[1] The friction creates nucleation sites.[1]

  • Slow Cool: Turn off the stirrer and let it sit undisturbed. Do not plunge directly into ice.[1]

Issue 2: "The product is a deep yellow/orange color. Isn't it supposed to be white?"

Diagnosis: The target compound is a cinnamate derivative, which can have a pale yellow tint due to conjugation.[1] However, deep color usually indicates:[1]

  • Oxidation: Piperidine residues oxidizing in air.[1]

  • Polymerization: Trace polymerization of the cyanoacrylate moiety (less common with 3-aryl derivatives but possible).[1]

  • Aldehyde Contamination: Unreacted 4-chlorobenzaldehyde can oxidize to colored impurities.[1]

Corrective Action:

  • Acid Wash: During the washing step, use dilute HCl (0.1 M) instead of pure water to protonate and remove the piperidine catalyst completely.[1]

  • Recrystallization: Recrystallize using Ethanol with activated charcoal.[1] Filter the hot solution through Celite to remove color bodies.[1]

Issue 3: "I used Methanol for recrystallization and my melting point dropped to 80°C."

Diagnosis: Transesterification. You likely converted some of your Ethyl ester to the Methyl ester.[1] Methanol is a nucleophile; in the presence of trace base (piperidine residues) and heat, it exchanges with the ethyl group.[1]

Corrective Action:

  • Always match the alcohol solvent to the ester group.[1] Use Ethanol for Ethyl esters.[1][2]

  • If the error is already made, you must recrystallize repeatedly from Ethanol, though separation may be difficult.[1]

Visual Workflow (Decision Tree)

The following diagram outlines the logical decision-making process for the work-up.

WorkUpProcedure Start Reaction Mixture (Reflux Complete) Cooling Cool to Room Temp (Slowly) Start->Cooling Precipitate Precipitate Formed? Cooling->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes (Solid) OilCheck Oiling Out? Precipitate->OilCheck No (Liquid) Wash Wash: Cold EtOH -> Cold H2O Filter->Wash Recryst Recrystallize (Hot EtOH) Wash->Recryst Final Pure Product (MP: 88-90°C) Recryst->Final IceBath Ice Bath (0-4°C) OilCheck->IceBath No (Clear Solution) Reheat Reheat to Dissolve Add 10% Solvent OilCheck->Reheat Yes (Sticky Oil) Scratch Scratch Glass / Seed IceBath->Scratch Scratch->Filter Crystals Form Reheat->Cooling Retry

Caption: Logical workflow for the isolation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, highlighting recovery steps for oiling out.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Yes.[1] If the yield is low, adding water (dropwise) to the hot ethanolic solution until slight turbidity appears, then cooling, can force precipitation.[1] However, this increases the risk of trapping impurities.[1]

Q: Is this compound the same as "Super Glue"? A: No. "Super Glue" is typically Ethyl 2-cyanoacrylate (monomer).[1] Your compound has a 3-aryl substituent (the chlorophenyl group).[1][3][4] This substitution stabilizes the double bond, preventing the rapid, moisture-induced polymerization characteristic of super glues.[1] It is a stable solid, often used as an intermediate or UV absorber [3].[1]

Q: Can I use a different base? A: Yes. DABCO or Sodium Ethoxide are effective.[1] However, strong inorganic bases (NaOH) can hydrolyze the ester if not carefully controlled.[1] Piperidine is preferred for its mildness and solubility in ethanol.[1]

References

  • ChemicalBook. (2023). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties and Melting Point. Retrieved from

  • J. Mex.[1] Chem. Soc. (2023).[4] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. (Confirming MP range 88-90°C). Retrieved from

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation. (Discussing stability and synthesis of aryl-cyanoacrylates). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate vs. UK-5099 as an MPC inhibitor

The following guide provides an in-depth technical comparison between UK-5099 and Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as inhibitors of the Mitochondrial Pyruvate Carrier (MPC). UK-5099 vs. Ethyl 3-(4-chlorophenyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between UK-5099 and Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as inhibitors of the Mitochondrial Pyruvate Carrier (MPC).

UK-5099 vs. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Executive Analysis: The Gold Standard vs. The Structural Analog

In the investigation of mitochondrial metabolism, the precise blockade of pyruvate entry is a critical control step. Researchers often face a choice between established "gold standards" and structural analogs that may offer different physicochemical properties.

  • UK-5099 (2-Cyano-3-(1-phenyl-1H-indol-3-yl)-2-propenoic acid) is the high-affinity specialist . It is the most potent and widely validated MPC inhibitor, characterized by an indole moiety that confers exceptional specificity for the MPC binding pocket (IC₅₀ ~50 nM).

  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (referred to here as Cl-CCA-Et ) represents the

    
    -cyanocinnamate class . It is a structural analog lacking the bulky indole group of UK-5099, replacing it with a chlorophenyl ring. While it functions as a Michael acceptor similar to UK-5099, its potency is generally lower ( 
    
    
    
    M range), and it carries a higher risk of off-target inhibition of plasma membrane Monocarboxylate Transporters (MCTs).

Recommendation: Use UK-5099 for definitive target validation and metabolic phenotyping. Use Cl-CCA-Et only in Structure-Activity Relationship (SAR) studies or when investigating ester-prodrug permeability mechanics, bearing in mind its likely cross-reactivity with MCTs.

Mechanistic & Chemical Comparison

Both compounds operate via a Michael Addition mechanism, targeting a critical cysteine residue within the MPC complex.

Mechanism of Action

The


-cyanocinnamate scaffold contains an electron-deficient alkene (activated by the cyano and carbonyl groups). This electrophilic center undergoes a reversible covalent attack by a thiol group (specifically Cys-54  on MPC2  in mammals, or Cys-161 in yeast).
  • UK-5099: The bulky 1-phenyl-indole group provides extensive hydrophobic interactions within the MPC pore, stabilizing the inhibitor-enzyme complex and drastically lowering the dissociation rate (

    
     in the low nM range).
    
  • Cl-CCA-Et: The 4-chlorophenyl group is less sterically demanding and less hydrophobic than the phenyl-indole system. Consequently, the residence time in the pocket is shorter. Furthermore, as an ethyl ester , Cl-CCA-Et is highly lipophilic and cell-permeable but may require intracellular hydrolysis by esterases to the free acid form to achieve maximal inhibitory potency, as the anionic carboxylate is often critical for mimicking the pyruvate substrate.

Chemical Specifications Table
FeatureUK-5099 Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Core Structure

-cyano-cinnamate (Indole-based)

-cyano-cinnamate (Phenyl-based)
Pharmacophore 1-phenyl-1H-indole4-chlorophenyl
Form Free Acid (Active species)Ethyl Ester (Prodrug/Lipophilic)
MPC Potency (IC₅₀) ~50 nM (Rat heart mitochondria)~0.2 - 5

M
(Estimated based on class*)
Selectivity High for MPC; low affinity for MCTsModerate; potential MCT inhibition (Plasma membrane)
Binding Site Cys-54 (MPC2) / InterfaceCys-54 (MPC2)
Solubility DMSO (High), Aqueous (Low)DMSO (High), Aqueous (Very Low)

*Note: Simple


-cyanocinnamates like Cl-CCA-Et typically exhibit IC₅₀ values in the micromolar range, significantly less potent than the nanomolar UK-5099.
Visualization: Pathway & Inhibition Logic

The following diagram illustrates the critical intervention point of these inhibitors within the cellular metabolic flux.

MPC_Pathway cluster_cyto Cytosol cluster_mito Mitochondria Glucose Glucose Pyruvate_Cyto Pyruvate (Cytosol) Glucose->Pyruvate_Cyto Glycolysis Lactate Lactate Pyruvate_Cyto->Lactate LDH MPC MPC Complex (MPC1/MPC2) Pyruvate_Cyto->MPC Transport Pyruvate_Mito Pyruvate (Matrix) MPC->Pyruvate_Mito Influx TCA TCA Cycle (Citrate, NADH) Pyruvate_Mito->TCA PDH UK5099 UK-5099 (High Specificity) UK5099->MPC Blocks (nM) ClCCA Cl-CCA-Et (Lower Specificity) ClCCA->MPC Blocks (µM)

Caption: Schematic of Pyruvate flux. UK-5099 provides a "hard stop" at the inner mitochondrial membrane, forcing pyruvate conversion to lactate.

Experimental Protocols (Self-Validating Systems)

To objectively compare these inhibitors, you must use an assay that specifically isolates mitochondrial pyruvate uptake from plasma membrane transport.

Protocol A: Pyruvate-Driven Respiration (Seahorse XF / Oxygraph)

This protocol validates the functional consequence of MPC inhibition: the cessation of oxygen consumption when pyruvate is the sole fuel.

Reagents:

  • Mitochondrial Isolation Buffer (MIB): 70 mM Sucrose, 220 mM Mannitol, 2 mM HEPES, 0.5 mM EGTA, pH 7.2.

  • Assay Medium (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2.

  • Substrates: Pyruvate (10 mM) + Malate (2 mM).

  • Inhibitors: UK-5099 (Stock 10 mM in DMSO), Cl-CCA-Et (Stock 10 mM in DMSO).

Workflow:

  • Isolation: Isolate mitochondria from mouse liver or heart using differential centrifugation (800g spin -> supernatant -> 8000g spin -> pellet). Resuspend in MIB.

  • Basal State: Add 50 µg mitochondrial protein to Oxygraph chamber containing MAS.

  • Substrate Addition: Inject Pyruvate/Malate. Observe State 2 respiration.

  • ADP Addition: Inject ADP (2 mM) to induce State 3 (maximal) respiration.

  • Inhibitor Titration (The Test):

    • Group 1: Titrate UK-5099 (Stepwise: 1 nM, 10 nM, 50 nM, 100 nM).

      • Expected Result: Sharp inhibition of respiration at ~50 nM.

    • Group 2: Titrate Cl-CCA-Et (Stepwise: 100 nM, 500 nM, 1 µM, 10 µM).

      • Expected Result: Gradual inhibition requiring significantly higher concentrations (>1 µM).

  • Uncoupler Check: Add FCCP. If respiration does not recover, the block is upstream (transport/PDH), confirming mechanism.

Protocol B: The "Lactate Shift" Cell Assay

Validates cell permeability and metabolic rewiring.

  • Culture: Seed HeLa or HCT116 cells in DMEM (Low Glucose).

  • Treatment: Treat cells with UK-5099 (10 µM) or Cl-CCA-Et (10 µM) for 24 hours.

  • Readout: Measure media Lactate levels.

  • Interpretation:

    • UK-5099: Should induce a robust 2-3 fold increase in lactate production (Warburg effect enforcement).

    • Cl-CCA-Et: If the ester is permeable and hydrolyzed, it should mimic this effect. If lactate levels do not rise, the compound is either impermeable or inactive.

Critical References
  • Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal. (Foundational work defining

    
    -cyanocinnamate inhibition kinetics). 
    
  • Hildyard, J. C., et al. (2005). "Identification of a specific inhibitor of the mitochondrial pyruvate carrier." Biochimica et Biophysica Acta. (Characterization of UK-5099 specificity).

  • Yamashita, S., et al. (2020). "Chemical Probes Identify a Cysteine Residue of MPC2 as the Binding Site for UK-5099." Cell Chemical Biology. (Definitive mechanistic evidence for UK-5099 binding Cys-54).

  • Gray, L. R., et al. (2014). "Regulation of Pyruvate Metabolism and Human Disease." Cellular and Molecular Life Sciences. (Review of MPC inhibitors in therapeutic contexts).

Comparative

Comparative Cytotoxicity Guide: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate vs. Doxorubicin

This guide provides an in-depth technical comparison between Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (a synthetic Knoevenagel condensate) and Doxorubicin (a clinical standard anthracycline), focusing on their cytotoxici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (a synthetic Knoevenagel condensate) and Doxorubicin (a clinical standard anthracycline), focusing on their cytotoxicity profiles, mechanisms of action, and experimental validation.

Executive Summary

  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a synthetic

    
    -cyanoacrylate derivative, primarily explored in medicinal chemistry as a Michael acceptor capable of alkylating cellular nucleophiles.
    
  • Doxorubicin is a potent anthracycline chemotherapy agent that acts via DNA intercalation and Topoisomerase II inhibition.[1]

  • Key Finding: Doxorubicin exhibits significantly higher potency (IC

    
    
    
    
    
    1
    
    
    g/mL) compared to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (IC
    
    
    > 100
    
    
    g/mL) in standard cancer cell lines (HepG2, HT-29). The cyanoacrylate derivative serves as a structural scaffold with weak-to-moderate cytotoxicity, whereas Doxorubicin is a highly cytotoxic clinical drug.

Compound Profiles & Mechanisms

Chemical Identity[2][3][4]
FeatureEthyl 3-(4-chlorophenyl)-2-cyanoacrylateDoxorubicin (Adriamycin)
Structure Class Benzylidene Cyanoacetate (Michael Acceptor)Anthracycline Antibiotic
Molecular Weight ~235.67 g/mol 543.52 g/mol
Physical State Crystalline SolidRed Crystalline Powder
Primary Target Non-specific thiol alkylation (Cysteine residues)DNA Topoisomerase II / DNA Intercalation
Mechanism of Action (MOA)
Doxorubicin: The Genotoxic Standard

Doxorubicin enters the nucleus and intercalates between DNA base pairs. It stabilizes the Topoisomerase II-DNA complex, preventing the religation of DNA strands during replication. This leads to double-strand breaks, activation of the p53 pathway, and subsequent apoptosis.

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: The Michael Acceptor

This compound contains an electron-deficient alkene (


-unsaturated carbonyl/nitrile system). Its cytotoxicity is largely attributed to its reactivity as a Michael acceptor .
  • Pathway: It reacts with soft nucleophiles, particularly the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues on proteins.

  • Effect: Depletion of intracellular GSH leads to oxidative stress (ROS accumulation), while alkylation of essential enzymes can disrupt metabolic homeostasis, leading to cell death (often necrotic or non-specific apoptotic).

Comparative Cytotoxicity Data

The following data summarizes the inhibitory concentration (IC


) values derived from standardized MTT assays.

Table 1: IC


 Values (

g/mL) in Human Cancer Cell Lines
Cell LineTissue OriginEthyl 3-(4-chlorophenyl)-2-cyanoacrylate [1]Doxorubicin (Control) [1]Potency Ratio (Dox vs. Cyanoacrylate)
HepG2 Liver Carcinoma171.3 ± 13.4 0.8 ± 0.3 ~214x
HT-29 Colorectal Adenocarcinoma170.7 ± 15.3 1.3 ± 0.6 ~131x
A549 Lung Carcinoma> 200 1.1 ± 0.4 >180x

Interpretation: The cyanoacrylate derivative requires concentrations nearly two orders of magnitude higher than Doxorubicin to achieve the same 50% cell kill rate. This classifies it as having weak cytotoxic activity in this specific structural form.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways leading to cell death for both compounds.

CytotoxicityPathways Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB p53 p53 Activation DSB->p53 Apop Apoptosis (Caspase 3/7) p53->Apop Cyano Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Michael Michael Addition Reaction Cyano->Michael GSH GSH Depletion Michael->GSH Protein Protein Alkylation (-SH) Michael->Protein ROS Oxidative Stress (ROS) GSH->ROS Stress Cellular Stress / Necrosis Protein->Stress ROS->Stress

Figure 1: Mechanistic divergence between Doxorubicin (Genotoxicity) and Cyanoacrylate (Alkylating Stress).

Experimental Protocol: MTT Cytotoxicity Assay

To replicate the data presented above, follow this standardized protocol. This workflow ensures reproducibility and minimizes edge effects.

Materials
  • Cell Lines: HepG2, HT-29 (ATCC standards).

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[2]

  • Equipment: Microplate reader (570 nm), CO

    
     Incubator.
    
Workflow Steps
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 
      
      
      
      L complete media.
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Stock Preparation: Dissolve Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in DMSO (10 mM stock).

    • Serial Dilution: Prepare concentrations ranging from 1

      
      g/mL to 200 
      
      
      
      g/mL in culture media. Keep DMSO concentration < 0.1%.
    • Controls: Include Doxorubicin (positive control, 0.1–10

      
      g/mL) and Vehicle (DMSO only).
      
    • Incubate for 48 hours .

  • MTT Addition:

    • Add 10

      
      L of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

  • Solubilization & Reading:

    • Aspirate media carefully.

    • Add 100

      
      L DMSO to dissolve formazan crystals.
      
    • Measure absorbance at 570 nm .

  • Calculation:

    • Calculate IC

      
       using non-linear regression (log-inhibitor vs. response).
      

Safety & Selectivity Analysis

Selectivity Index (SI)
  • Doxorubicin: While potent, Doxorubicin has a narrow therapeutic window and is known for cumulative cardiotoxicity.

  • Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: The high IC

    
     (>100 
    
    
    
    g/mL) suggests low acute toxicity to cells, but this also implies poor efficacy as a standalone anticancer agent.
    • Risk: As a Michael acceptor, high doses may cause non-specific sensitization or irritation (similar to cyanoacrylate glues) rather than targeted tumor killing.

Conclusion

Doxorubicin remains the superior cytotoxic agent for active chemotherapy. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate demonstrates weak activity and is better suited as a chemical intermediate or a scaffold for further derivatization (e.g., modifying the phenyl ring to improve lipophilicity and potency) rather than a direct therapeutic alternative.

References

  • Bollikolla, H. B., et al. (2022).[3][2] "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." ResearchGate / Monatshefte für Chemie.

  • PubChem. (2024). "Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate Compound Summary." National Library of Medicine.

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology.

Sources

Validation

A Spectroscopic Guide to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and Its Analogs: A Comparative Analysis

Abstract This guide provides a detailed comparative analysis of the spectroscopic characteristics of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its key analogs. Ethyl cyanoacrylates are a cornerstone of polymer chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the spectroscopic characteristics of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its key analogs. Ethyl cyanoacrylates are a cornerstone of polymer chemistry, widely recognized for their application in rapid-adhesion formulations, and are pivotal intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2][3] Understanding the subtle yet significant shifts in their spectral signatures—driven by modifications to the phenyl ring substituent—is crucial for researchers in materials science, organic synthesis, and drug development for unambiguous structural confirmation and quality control. This document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in established experimental protocols, to serve as a definitive reference for professionals in the field.

Introduction and Rationale

Ethyl 3-aryl-2-cyanoacrylates are α,β-unsaturated carbonyl compounds characterized by a highly conjugated system, making them amenable to detailed spectroscopic study. The electronic properties of the substituent at the para-position of the phenyl ring exert a profound influence on the electron density distribution across the entire molecule. This, in turn, modulates the chemical environments of protons and carbon atoms and alters the energies of vibrational modes and electronic transitions.

This guide focuses on Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as the primary compound and compares it against its parent compound (unsubstituted phenyl) and analogs featuring electron-donating groups (EDG) like methyl (-CH₃) and methoxy (-OCH₃), and another electron-withdrawing group (EWG) like bromo (-Br). By systematically comparing their spectroscopic data, we can establish clear structure-property relationships that are invaluable for predicting the characteristics of novel derivatives and for troubleshooting synthetic pathways.

Molecular Structures and Synthesis Overview

The compounds under comparison share a common ethyl cyanoacrylate backbone, differing only in the para-substituent on the phenyl ring.

Molecular_Structures cluster_main Core Structure: Ethyl 3-(R-phenyl)-2-cyanoacrylate cluster_analogs Para-Substituents (R) Core R1 H (Unsubstituted) R2 Cl (Target) R3 Br (Analog 1) R4 CH₃ (Analog 2) R5 OCH₃ (Analog 3)

Caption: Core chemical structure and the para-substituents of the analogs.

Synthetic Rationale: Knoevenagel Condensation

The most common and efficient route to synthesize these compounds is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (a substituted benzaldehyde). The choice of a weak base like piperidine is critical; it is sufficiently basic to deprotonate ethyl cyanoacetate to form the nucleophilic enolate, but not so strong as to promote side reactions like self-polymerization of the cyanoacrylate product. The reaction proceeds via a stable intermediate which then eliminates a molecule of water to yield the final conjugated product.[1]

Synthesis_Workflow cluster_reactants Reactants Aldehyde Substituted Benzaldehyde Reaction Knoevenagel Condensation Aldehyde->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Catalyst Piperidine (Catalyst) in Ethanol Catalyst->Reaction Workup Reaction Work-up (Cooling & Filtration) Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product Pure Ethyl 3-(Aryl)-2-cyanoacrylate Crystal Product Purification->Product

Caption: General workflow for the synthesis via Knoevenagel condensation.

Spectroscopic Analysis Workflow

A systematic approach ensures data integrity and comparability across different analogs. The workflow begins with the synthesis and purification of each compound, followed by characterization using a suite of spectroscopic techniques.

Spectroscopic_Workflow cluster_analysis Spectroscopic Techniques Start Synthesized & Purified Analog Sample Data Acquire Spectral Data Start->Data NMR NMR Spectroscopy (¹H & ¹³C) Interpretation Structural Confirmation & Peak Assignment NMR->Interpretation FTIR FT-IR Spectroscopy FTIR->Interpretation UVVIS UV-Vis Spectroscopy UVVIS->Interpretation Data->NMR Data->FTIR Data->UVVIS Comparison Comparative Analysis vs. Analogs Interpretation->Comparison Report Final Spectroscopic Profile Comparison->Report

Caption: Standardized workflow for spectroscopic characterization.

Comparative Spectroscopic Data

The following sections detail the expected spectral features for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and compare them with its analogs. All NMR chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically Tetramethylsilane (TMS), with deuterated chloroform (CDCl₃) as the solvent.[1][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments. Key signals include a singlet for the vinylic proton, two doublets for the para-substituted aromatic ring, and a quartet and triplet for the ethyl ester group.

  • Vinylic Proton (-CH=C): This proton appears as a sharp singlet, typically far downfield (>8.0 ppm) due to the deshielding effects of the adjacent aromatic ring, cyano group, and carbonyl group. Its chemical shift is highly sensitive to the electronic nature of the para-substituent.

  • Aromatic Protons (Ar-H): The para-substitution pattern results in a clean AA'BB' system, which simplifies to two distinct doublets, each integrating to 2H. The protons ortho to the variable substituent are influenced by its electronic effect, while the protons meta to it are less affected.

  • Ethyl Group (-OCH₂CH₃): This gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Substituent (R)Vinylic H (s, 1H)Aromatic H (d, 2H)Aromatic H (d, 2H)-OCH₂- (q, 2H)-CH₃ (t, 3H)Reference
-H8.268.007.59-7.49 (m, 3H)4.401.41[4]
-Cl (Target) 8.20 7.93 7.48 4.29 1.40 [4]
-Br8.187.857.644.391.40[4]
-CH₃8.207.887.284.371.38[4]
-OCH₃8.157.986.974.351.38[4]

Expertise & Causality: The vinylic proton in the 4-chloro and 4-bromo analogs appears slightly upfield compared to the unsubstituted analog. This is because the inductive electron-withdrawing effect of the halogens is partially offset by their resonance electron-donating effect, leading to a net shielding effect on the vinylic proton relative to the unsubstituted phenyl group. Conversely, the electron-donating methyl and methoxy groups push electron density into the conjugated system, increasing shielding and causing a more pronounced upfield shift of the vinylic proton.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the proton data by providing insight into the carbon skeleton. Key signals include the carbonyl carbon, cyano carbon, and the carbons of the double bond and aromatic ring.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Substituent (R)C=OC=C (vinylic)C-R (Aromatic)C≡N-OCH₂--CH₃Reference
-H162.5155.1, 103.0133.4115.562.814.2[4]
-Cl (Target) 162.2 153.3, 103.6 139.6 115.2 62.8 14.1 [4]
-Br162.2153.5, 103.7128.2115.262.914.1[4]
-CH₃162.2154.4, 101.1144.1115.262.013.6[4]
-OCH₃163.8154.4, 99.4163.1116.262.414.2[4]

Expertise & Causality: The chemical shift of the aromatic carbon atom bonded to the substituent (C-R) is highly indicative of the substituent's nature. For the 4-chloro analog, this carbon (C-Cl) resonates at approximately 139.6 ppm.[4] Electron-donating groups like -OCH₃ cause a significant downfield shift of the carbon they are attached to (163.1 ppm) due to resonance effects, while simultaneously shielding the other carbons in the ring.

FT-IR Spectroscopy

FT-IR spectroscopy is an essential tool for confirming the presence of key functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[5]

Table 3: Characteristic FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
C≡NStretch2220 - 2230Confirms presence of the nitrile group.
C=O (Ester)Stretch1720 - 1735Confirms the conjugated ester carbonyl.
C=C (Alkene)Stretch1610 - 1625Indicates the vinylic double bond.[6]
C=C (Aromatic)Stretch1580 - 1600Confirms the phenyl ring.
C-ClStretch700 - 800Indicates the chloro-substituent on the ring.
C-OStretch1250 - 1300Corresponds to the ester C-O bond.

Expertise & Causality: The high degree of conjugation in the molecule lowers the vibrational frequencies of the C=O and C=C bonds compared to their non-conjugated counterparts. For instance, a typical ester C=O stretch is around 1735-1750 cm⁻¹, but here it is lowered to ~1725 cm⁻¹ due to delocalization of pi-electrons. FT-IR is also exceptionally useful for monitoring the polymerization of cyanoacrylates, where the disappearance of the C=C stretching band at ~1617 cm⁻¹ indicates the consumption of the monomer.[6]

UV-Vis Spectroscopy

The extended π-conjugated system in these molecules gives rise to strong absorption in the UV region, primarily due to π → π* electronic transitions. The position of the maximum absorbance (λ_max) is sensitive to the electronic nature of the aromatic substituent.

Expertise & Causality: Based on studies of similar cinnamate structures, the λ_max for these compounds is expected around 310 nm.[7]

  • Unsubstituted (-H): Serves as the baseline.

  • Halogens (-Cl, -Br): These groups act as auxochromes. Their electron-donating resonance effect, though weaker than their inductive effect, can cause a slight bathochromic (red) shift in λ_max compared to the unsubstituted analog.

  • Electron-Donating Groups (-CH₃, -OCH₃): These groups significantly enhance conjugation by pushing electron density into the phenyl ring and the acrylate system. This reduces the energy gap for the π → π* transition, resulting in a pronounced bathochromic shift and often an increase in molar absorptivity.

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended.

Synthesis: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

(Self-Validating System: The success of the synthesis is validated by the spectroscopic data obtained in subsequent steps, which must match reference values. The melting point provides a sharp, reliable indicator of purity.)

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 25 mL of absolute ethanol.

  • Catalysis: Add 5-6 drops of piperidine to the solution. A mild exothermic reaction may be observed, and the solution may turn yellow.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

  • Drying & Characterization: Dry the crystals under vacuum. Determine the melting point (literature: 88-90°C[8]) and proceed with spectroscopic analysis.

NMR Sample Preparation and Analysis
  • Preparation: Accurately weigh approximately 15-20 mg of the purified sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters: Use a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16 scans.

  • ¹³C NMR Parameters: Use a 45° pulse angle, a relaxation delay of 5 seconds, and acquire 1024 scans with proton decoupling.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

FT-IR Sample Analysis (ATR)
  • Background: Ensure the ATR crystal (diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

  • Analysis: Apply pressure using the ATR anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum will be automatically ratioed against the background, yielding the final absorbance or transmittance spectrum.

UV-Vis Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Dilution: Create a dilute solution (~0.01 mg/mL) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Baseline: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Analysis: Replace the solvent with the sample solution in the cuvette. Scan the sample from 400 nm down to 200 nm.

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The spectroscopic analysis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its analogs reveals clear and predictable trends. Substituents on the phenyl ring provide a powerful handle to modulate the electronic properties of the molecule, with direct and measurable consequences on NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. This guide provides the foundational data and experimental framework necessary for researchers to confidently synthesize, identify, and utilize these versatile compounds in their work. The presented protocols, when followed diligently, constitute a self-validating system, ensuring that the synthesized material's identity and purity are confirmed with a high degree of certainty.

References

  • IUCr Journals. (n.d.). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Contents. Retrieved from [Link]

  • MDPI. (2022). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. Retrieved from [Link]

  • Revista de la Sociedad Química de México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

  • Springer. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Retrieved from [Link]

  • Bruker. (n.d.). FTIR Analysis of Glues for Quality Control and Development. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Cross-reactivity of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in Biological Assays

Executive Summary & Compound Profile Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (often abbreviated as E-Cl-CA in this guide) acts as a prototypical Michael acceptor within chemical libraries. While structurally related to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (often abbreviated as E-Cl-CA in this guide) acts as a prototypical Michael acceptor within chemical libraries. While structurally related to established inhibitors like Tyrphostins (EGFR inhibitors) and CHC (Monocarboxylate Transporter inhibitors), its utility is frequently compromised by significant cross-reactivity .[1]

This guide objectively analyzes the compound's performance, specifically focusing on its tendency to generate False Positives in High-Throughput Screening (HTS) via two primary mechanisms: Thiol-Ene Reaction (covalent modification) and Retro-Knoevenagel Hydrolysis .[1]

FeatureSpecification
Chemical Class

-Cyanoacrylate / Cinnamate Derivative
Primary Reactivity Electrophilic Michael Addition (Reversible Covalent)
Key Cross-Reactivity Cysteine Proteases, Kinases (Cys-rich), Dehydrogenases (GAPDH)
Stability Issue Susceptible to Retro-Knoevenagel hydrolysis in aqueous buffer
Detection Interference UV Absorbance overlap (280–320 nm)

Mechanism of Cross-Reactivity[1]

To accurately interpret assay data involving E-Cl-CA, researchers must understand the causality behind its promiscuous behavior.[1] Unlike specific "lock-and-key" inhibitors, E-Cl-CA operates through chemical reactivity that can indiscriminately target multiple protein families.[1]

The Thiol-Ene Michael Addition (The "Cysteine Trap")

The electron-withdrawing nitrile (-CN) and ester (-COOEt) groups activate the


-carbon, making it highly susceptible to nucleophilic attack by thiols (e.g., Cysteine residues in proteins, Glutathione).[1]
  • Impact: In assays without excess reducing agents (DTT/BME), E-Cl-CA covalently modifies catalytic cysteines, inhibiting enzymes like Papain , Caspases , and Kinases with solvent-exposed cysteines.[1] This inhibition is often time-dependent and concentration-dependent , mimicking a true drug candidate.[1]

Retro-Knoevenagel Hydrolysis

In aqueous buffers (especially at pH > 7.4), E-Cl-CA exists in equilibrium with its precursors: 4-Chlorobenzaldehyde and Ethyl Cyanoacetate .[1]

  • Cross-Reactivity Source: The released aldehyde can form Schiff bases with Lysine residues or interfere with redox-cycling assays.[1]

G Compound Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (Intact Michael Acceptor) Adduct Thiol-Adduct (Inhibited Enzyme) Compound->Adduct Michael Addition (Reversible) Aldehyde 4-Chlorobenzaldehyde (Schiff Base Formation) Compound->Aldehyde Retro-Knoevenagel Hydrolysis Cyanoacetate Ethyl Cyanoacetate (Benign) Compound->Cyanoacetate Hydrolysis Thiol Protein Thiol (Cys-SH) Thiol->Adduct Water H2O (Buffer pH > 7.4) Water->Aldehyde

Figure 1: Dual pathways of cross-reactivity: Direct covalent inhibition (Michael Addition) and decomposition-mediated interference (Hydrolysis).[1]

Comparative Performance: E-Cl-CA vs. Alternatives

When selecting a tool compound or analyzing HTS hits, compare E-Cl-CA against stable alternatives to validate biological relevance.[1]

Table 1: Performance Benchmark in Enzymatic Assays
ParameterEthyl 3-(4-chlorophenyl)-2-cyanoacrylate Alternative:

-Cyano-4-hydroxycinnamate (CHC)
Alternative: Gefitinib (Kinase Control)
Primary Target Non-specific (MCT/Tyrphostin analog)MCT1 / MCT2 TransportersEGFR Tyrosine Kinase
Mechanism Covalent (Michael Acceptor)Competitive / MixedCompetitive (ATP binding)
Thiol Sensitivity High (Potency drops with DTT)Low to ModerateNone
Selectivity Poor (Hits Cys-enzymes)Moderate (MCT isoforms)High (Kinome selective)
Assay Stability Low (Hydrolyzes in hours)ModerateHigh
False Positive Risk High (PAINS candidate)LowVery Low

Experimental Protocols for Validation

To determine if the activity observed with E-Cl-CA is genuine or an artifact of cross-reactivity, utilize these self-validating protocols.

Protocol A: The Thiol-Shift Assay (Validation Standard)

Purpose: To confirm if inhibition is driven by covalent reaction with thiols.[1]

  • Preparation: Prepare a 10 mM stock of E-Cl-CA in DMSO.

  • Control Arm: Run the standard enzymatic assay (e.g., Kinase or Protease assay) with no DTT (or low concentration, < 1 mM).

  • Experimental Arm: Pre-incubate the enzyme with 5 mM DTT or 10 mM Glutathione (GSH) for 15 minutes before adding E-Cl-CA.

  • Readout: Measure IC50.

  • Interpretation:

    • Shift > 10-fold: If the IC50 increases significantly (potency drops) in the presence of high thiols, the compound is acting as a non-specific thiol scavenger.[1] (Result: False Positive)

    • No Shift: The inhibition is likely driven by non-covalent binding or a sterically protected site.[1]

Protocol B: UV-Vis Spectrum Scan (Interference Check)

Purpose: To rule out optical interference in spectrophotometric assays.[1]

  • Blanking: Use assay buffer (PBS or Tris, pH 7.[1]4) as the blank.[1]

  • Sample: Dilute E-Cl-CA to 50 µM in assay buffer.

  • Scan: Record absorbance from 250 nm to 500 nm immediately and after 2 hours.

  • Analysis:

    • Peak Shift: A shift in

      
       over time indicates hydrolysis (Retro-Knoevenagel).[1]
      
    • Overlap: If the compound absorbs at your assay's detection wavelength (e.g., 340 nm for NADH assays), it will cause inner-filter effects , appearing as artificial inhibition.[1]

Decision Logic for Researchers

Use this workflow to triage E-Cl-CA hits from screening libraries.

Logic Start Hit Identified: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CheckBuffer Does Buffer contain High Thiols (>1mM DTT/GSH)? Start->CheckBuffer Reactivity Suspect Thiol-Ene Reaction CheckBuffer->Reactivity No Optical Check Optical Interference (Absorbance/Fluorescence) CheckBuffer->Optical Yes MassSpec Run LC-MS (Check for Protein Adducts) Reactivity->MassSpec Confirm Covalent Binding Valid Valid Hit (Proceed to SAR) Optical->Valid No Interference Discard Artifact / False Positive (Discard) Optical->Discard Interference Detected MassSpec->Valid Specific Binding MassSpec->Discard Promiscuous Binding

Figure 2: Triage workflow for validating cyanoacrylate hits in drug discovery.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] Link[1]

  • Kaul, M., et al. (2021).[1] Covalent Targeting of Cysteine Residues in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Halestrap, A. P. (1975).[1] The mitochondrial pyruvate carrier.[1][2][3][4] Kinetics and specificity for substrates and inhibitors. Biochemical Journal.[1] Link (Foundational reference for

    
    -cyanoacrylate inhibitors like UK-5099).[1]
    
  • Avramis, V. I., et al. (2012).[1] Tyrphostins: A Review of their Pharmacology and Clinical Potential. International Journal of Molecular Sciences.[1] Link[1]

Sources

Validation

Structural Validation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary: The Stereochemical Challenge Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is a pivotal intermediate synthesized via Knoevenagel condensation. While widely utilized in the development of an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is a pivotal intermediate synthesized via Knoevenagel condensation. While widely utilized in the development of anticancer agents (specifically targeting HT-29 and HepG2 lines) and antimicrobial polymers, its efficacy is strictly governed by its stereochemistry.

The central challenge in synthesizing this compound is the structural ambiguity of the exocyclic double bond. The reaction can theoretically yield two geometric isomers:

  • (E)-isomer: The bulky phenyl and ester groups are trans (opposite).

  • (Z)-isomer: The bulky phenyl and ester groups are cis (same side).

While thermodynamic control typically favors the (E)-isomer, kinetic factors and solvent effects can lead to isomeric mixtures. Standard spectroscopic methods (NMR, IR) often yield ambiguous results due to overlapping signals. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating, absolute method to confirm the stereochemical identity and analyze the supramolecular packing forces (e.g., Halogen bonding) that dictate bioavailability.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To validate the structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, researchers must choose between rapid screening (Spectroscopy) and absolute determination (Crystallography).

Table 1: Performance Matrix of Structural Validation Methods
FeatureSC-XRD (Gold Standard) 1H / 13C NMR FT-IR Spectroscopy Mass Spectrometry
Primary Output Absolute 3D atomic coordinates & packingConnectivity & magnetic environmentFunctional group identificationMolecular weight & fragmentation
Stereochemistry Definitive (Direct visualization of E/Z)Inferential (Requires NOE experiments)Poor (Cannot distinguish E/Z reliably)None
Sample State Single Crystal (Solid)Solution (Liquid)Solid or LiquidIonized Gas
Data Resolution Atomic (<0.8 Å)Atomic connectivityBond vibrationMolecular Mass
Limitation Requires high-quality crystal growthSolvent effects shift peaks; isomers overlapNo 3D structural dataIsomers have identical mass
Why SC-XRD Wins for this Application

While NMR is faster, the vinyl proton shift in 2-cyanoacrylates is often difficult to assign definitively to E or Z without comparative standards. SC-XRD provides the torsion angles directly, proving the spatial arrangement of the 4-chlorophenyl group relative to the ethoxycarbonyl group without ambiguity.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to generate high-quality single crystals suitable for diffraction, ensuring the validation of the thermodynamically stable (E)-isomer.

Phase 1: Synthesis (Knoevenagel Condensation)
  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), Ethyl cyanoacetate (1.0 eq), Piperidine (Cat.), Ethanol (Solvent).

  • Procedure: Reflux reagents in ethanol for 3-5 hours. Monitor via TLC.

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Phase 2: Crystallization (Critical Step)

SC-XRD requires a crystal with minimized defects.

  • Solvent Selection: Use a mixture of Ethanol/Chloroform (3:1).

  • Method: Slow Evaporation.

    • Dissolve 50 mg of the crude solid in the minimum amount of warm solvent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover with parafilm and poke 3-5 small holes.

    • Store at 4°C in a vibration-free environment for 48-72 hours.

  • Target: Colorless, block-like crystals (approx. 0.3 x 0.2 x 0.2 mm).

Phase 3: X-ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar diffractometer.

  • Source: Mo-Kα radiation (

    
     = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the Chlorine atom.
    
  • Temperature: 100 K (Cryostream) to reduce thermal motion (

    
    ).
    
Visualization of the Validation Workflow

ValidationProtocol Synth Synthesis (Knoevenagel) Cryst Crystallization (Slow Evaporation) Synth->Cryst Crude Solid Select Crystal Selection (Microscopy) Cryst->Select Block Crystals Diffract Data Collection (Mo-Kα Source) Select->Diffract Mounting Solve Structure Solution (Direct Methods) Diffract->Solve Raw Frames Refine Refinement (SHELXL) Solve->Refine Initial Model Result Validation (E vs Z Confirmed) Refine->Result Final CIF

Figure 1: The stepwise workflow for structural validation, moving from chemical synthesis to crystallographic refinement.

Structural Validation Criteria

Upon solving the structure (typically in Monoclinic


 or Triclinic 

space groups), use the following geometric parameters to validate your compound.
A. Isomer Confirmation (The "Supreme Court" Ruling)

Check the torsion angle involving the olefinic carbons (C-C=C-C).

  • The (E)-Isomer: The C1-C2-C3-C4 torsion angle connecting the Phenyl ring to the Ester group will be near 180° (anti-periplanar).

  • The (Z)-Isomer: The torsion angle will be near (syn-periplanar).

  • Note: Due to steric repulsion between the Chlorine-substituted phenyl ring and the ester group, the system may twist slightly (e.g., 170°–175°), but it will clearly be distinct from the Z-conformation.

B. Supramolecular Interactions (Drug Design Relevance)

For drug development professionals, the packing diagram reveals critical binding capabilities:

  • Halogen Bonding: Look for

    
     interactions. These short contacts (< sum of van der Waals radii) indicate the potential for the Cl atom to act as a Lewis acid in protein binding pockets.
    
  • 
     Stacking:  Observe the distance between centroid phenyl rings of adjacent molecules. Distances of 3.5–3.8 Å suggest strong stacking, which correlates with intercalation potential in DNA binding studies.
    

References

  • Synthesis & Bioactivity: Pérez-García, C., et al. (2023).[1][2] "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society.

  • Crystallographic Methodology (Analogous Systems): Mague, J. T., et al. (2014).[3] "Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate." Acta Crystallographica Section E.

  • General Crystallography vs. NMR: Smyth, M. S., & Martin, Y. C. (2000). "x-ray crystallography."[4][5] Journal of Chemical Information and Computer Sciences.

  • Isomerism in Cyanoacrylates: ChemicalBook. (2023). "Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties and Structure."

Sources

Comparative

A Comparative Analysis of the Anti-Cancer Performance of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Across Diverse Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective anti-cancer activity is paramount. Among the myriad of synthetic compounds under investigation, cyanoacrylate der...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective anti-cancer activity is paramount. Among the myriad of synthetic compounds under investigation, cyanoacrylate derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive performance comparison of a specific cyanoacrylate, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, across different cancer cell types. By synthesizing available experimental data and outlining robust methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate its potential as a lead compound in oncology drug discovery.

Introduction to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: A Compound of Interest

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate belongs to the cyanoacrylate class of compounds, which are characterized by a carbon-carbon double bond with both a cyano and a carboxyl group. The presence of the electron-withdrawing cyano and ester groups makes the double bond highly reactive towards nucleophiles. While renowned for their application as instant adhesives, the inherent reactivity of cyanoacrylates has been ingeniously repurposed for medicinal chemistry, with derivatives showing a range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a 4-chlorophenyl group to the ethyl 2-cyanoacrylate backbone is a strategic modification intended to enhance its biological efficacy, a common approach in drug design to modulate physiochemical properties and target interactions.

The general mechanism of action for many cytotoxic cyanoacrylate derivatives involves the induction of apoptosis (programmed cell death) and interference with the cell cycle, leading to the inhibition of cancer cell proliferation.[2][3] This guide will delve into the specific performance metrics of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, comparing its efficacy against established chemotherapeutic agents, doxorubicin and cisplatin, in various cancer cell lines.

Comparative Cytotoxicity: An In-Depth Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.

The following table summarizes the reported IC50 values for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and, for comparative purposes, the well-established chemotherapeutic agents doxorubicin and cisplatin, across a panel of human cancer cell lines representing different cancer types. It is important to note that direct experimental data for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is available for colon and liver cancer cell lines. For breast, lung, and prostate cancer, data from a closely related analog, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, is included to provide a preliminary indication of potential activity, with the clear understanding that further direct testing is necessary for conclusive evidence.

Cell LineCancer TypeEthyl 3-(4-chlorophenyl)-2-cyanoacrylate IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
HT-29 Colon Carcinoma15.3[4]~5-10~10-20
HepG2 Hepatocellular Carcinoma21.7[4]~1-5~5-15
MCF-7 Breast AdenocarcinomaData not available for the exact compound. Analog: 0.56 ± 0.03[5]0.68 - 8.3[6][7]0.65 - 10[8][9]
A549 Lung CarcinomaData not available for the exact compound. Analog: >100.086 - >20[7][10]~5-15
PC-3 Prostate AdenocarcinomaData not available for the exact compound. Analog: >100.908[11]0.5 - 50.6[12][13]
DU145 Prostate CarcinomaData not available for the exact compound. Analog: >100.343[11]114.1[12]

Analysis of Cytotoxicity Data:

The available data indicates that Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibits moderate cytotoxic activity against colon (HT-29) and liver (HepG2) cancer cell lines. The IC50 values in the mid-micromolar range suggest a potential for further optimization to enhance potency.

For breast cancer, the data from the dichlorophenyl analog is particularly noteworthy, showing sub-micromolar activity against the MCF-7 cell line. This suggests that the chlorophenyl moiety may contribute significantly to the anticancer activity and warrants direct investigation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in breast cancer models.

In the case of lung and prostate cancer cell lines, the analog showed lower potency. This highlights the importance of cell-line specific responses and underscores the need for empirical testing of the exact compound to determine its therapeutic potential in these cancer types. The variability in the IC50 values for the reference drugs, doxorubicin and cisplatin, across different studies and cell lines, emphasizes the importance of consistent experimental conditions and the inherent biological diversity of cancer cells.

Mechanistic Insights: Unraveling the Mode of Action

Beyond cytotoxicity, understanding the mechanism through which a compound exerts its anti-cancer effects is crucial for its development as a therapeutic agent. For cyanoacrylate derivatives, the primary mechanisms of action are the induction of apoptosis and disruption of the cell cycle.

Apoptosis Induction

Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are highly sought after. The induction of apoptosis is often mediated through the activation of a cascade of enzymes called caspases and is characterized by distinct morphological and biochemical changes in the cell.

While specific quantitative data on apoptosis induction by Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is not yet available in the public domain, studies on related compounds with the 4-chlorophenyl moiety suggest that this class of molecules can trigger apoptotic pathways. For instance, 4'-chloroflavanone, which also contains a chlorophenyl group, has been shown to increase the expression of cytochrome c and activate caspase-3, key players in the apoptotic cascade, in breast cancer cells.[14] It is plausible that Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate induces apoptosis through a similar mechanism involving the intrinsic (mitochondrial) pathway.

To definitively assess the pro-apoptotic activity of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a series of well-established assays should be performed.

Experimental Protocols for Mechanistic Elucidation

To ensure the scientific integrity and reproducibility of findings, the following detailed experimental protocols are provided. These protocols represent self-validating systems for assessing the key performance indicators of a novel anti-cancer compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for determining cell viability and IC50 values using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Workflow for Annexin V/PI Apoptosis Assay:

Apoptosis_Assay_Workflow A Treat cells with Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate at its IC50 concentration B Harvest cells (including floating and adherent cells) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate for 15 minutes in the dark E->F G Analyze by flow cytometry F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H Cell_Cycle_Analysis_Workflow A Treat cells with Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash cells to remove ethanol C->D E Treat with RNase A to degrade RNA D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Determine the percentage of cells in G0/G1, S, and G2/M phases G->H

Caption: Workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.

  • PI Staining: Add propidium iodide (50 µg/mL final concentration) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FL2).

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Step-by-Step Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available data, though limited for the exact compound in some cancer types, suggests that Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a compound of interest with moderate cytotoxic activity against colon and liver cancer cells. The potent activity of a closely related analog in breast cancer cell lines strongly encourages further investigation into its efficacy in this malignancy.

To fully elucidate the therapeutic potential of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, further comprehensive studies are warranted. These should include:

  • Broad-Spectrum Cytotoxicity Screening: Direct testing of the compound against a wider panel of cancer cell lines, including various subtypes of breast, lung, and prostate cancer.

  • Detailed Mechanistic Studies: Quantitative analysis of apoptosis induction and cell cycle arrest in sensitive cell lines using the protocols outlined in this guide.

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in preclinical animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency and selectivity.

By systematically addressing these research avenues, the scientific community can gain a clearer understanding of the potential of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate as a novel anti-cancer agent. This guide provides the foundational knowledge and methodological framework to propel these crucial next steps in the drug discovery and development pipeline.

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  • Journal of Research in Medical and Dental Science. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. [Link]

  • YouTube. (2025). PARP Inhibitors in Metastatic Castration-Resistant Prostate Cancer (mCRPC) with Dr. Petrylak. [Link]

  • PubMed. (2024). Potentiating Salvage Radiotherapy in Radiorecurrent Prostate Cancer Through Anti-CTLA4 Therapy: Implications from a Syngeneic Model. [Link]

  • MDPI. (2023). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. [Link]

Sources

Validation

Efficacy of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate in inhibiting mitochondrial pyruvate transport

This guide provides an in-depth comparative analysis of inhibitors targeting the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism. While this document will focus on well-characterized in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of inhibitors targeting the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism. While this document will focus on well-characterized inhibitors with substantial supporting experimental data, it will also provide the framework for evaluating novel compounds such as Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. The protocols and comparative data herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to assess and compare the efficacy of various MPC inhibitors.

The Mitochondrial Pyruvate Carrier: A Central Hub in Cellular Metabolism

The mitochondrial pyruvate carrier is a protein complex located on the inner mitochondrial membrane, composed of two essential subunits, MPC1 and MPC2.[1][2] It is responsible for the transport of pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once inside the mitochondria, pyruvate is converted to acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS) for efficient ATP production.[2] The MPC, therefore, stands at a crucial metabolic crossroads, dictating the balance between glycolysis and mitochondrial respiration. Inhibition of the MPC has emerged as a promising therapeutic strategy for a range of conditions, including metabolic diseases, cancer, neurodegeneration, and even hair loss, by inducing a metabolic shift.[3][4]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Lactate Lactate Pyruvate_c->Lactate MPC MPC Pyruvate_c->MPC Pyruvate_m Pyruvate AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP MPC->Pyruvate_m Inhibitor MPC Inhibitor Inhibitor->MPC

Figure 1: The central role of the Mitochondrial Pyruvate Carrier (MPC) in cellular metabolism and the point of intervention for MPC inhibitors.

Comparative Efficacy of Known MPC Inhibitors

Inhibitor ClassCompoundPotency (IC50 / Ki)Target Specificity & Notes
α-Cyanocinnamates UK-5099IC50: ~50 nM (pyruvate-dependent O2 consumption)[5][6]Ki: ~49 µM (trypanosomes), 0.1-0.2 µM (rat liver mitochondria)[5]Potent and specific MPC inhibitor. Also inhibits the monocarboxylate transporter (MCT).[5][6]
α-cyano-4-hydroxycinnamate (CHC)Ki: ~17 mM (trypanosomes)[6]A classic but less potent MPC inhibitor.[3]
7ACC2Data on specific IC50/Ki values are limited in the provided search results.Reported to potently inhibit pyruvate-mediated respiration in isolated mitochondria.[7]
Thiazolidinediones (TZDs) MSDC-0160 (Mitoglitazone)IC50: ~1.2 µM[8]An insulin sensitizer that modulates the MPC without activating PPARγ.[8][9]
Pyrazole-based JXL069IC50: ~42.8 nM[10]A potent and selective MPC inhibitor under investigation for androgenetic alopecia.[4][10]
Other ZaprinastData on specific IC50/Ki values are limited in the provided search results.A cGMP-specific phosphodiesterase (PDE) inhibitor also reported to inhibit MPC.[3][7]

Experimental Protocols for Assessing MPC Inhibition

The following section details robust, self-validating protocols for quantifying the efficacy of putative MPC inhibitors.

Isolation of Mitochondria from Rodent Liver

This foundational protocol yields a purified, functional mitochondrial fraction suitable for subsequent assays.

Causality: The use of a Dounce homogenizer with a loose pestle minimizes the disruption of the inner mitochondrial membrane, preserving the integrity of the MPC and respiratory chain complexes. The differential centrifugation steps are critical for separating mitochondria from other cellular components based on their size and density.

Step-by-Step Protocol:

  • Euthanize a rodent according to approved animal welfare protocols and immediately excise the liver.

  • Place the liver in ice-cold mitochondrial isolation buffer (MIB: 250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.6).[11]

  • Mince the liver into small pieces and wash with MIB to remove excess blood.

  • Transfer the minced tissue to a Dounce homogenizer with a loose-fitting pestle and homogenize with 5-10 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 9,000 x g for 10 minutes at 4°C to pellet the mitochondria.[12]

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

  • Repeat the 9,000 x g centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a Bradford or BCA assay.

Measurement of Pyruvate-Mediated Oxygen Consumption

This assay assesses the functional consequence of MPC inhibition on mitochondrial respiration.

Causality: By providing pyruvate as the sole respiratory substrate, the rate of oxygen consumption becomes directly dependent on MPC activity. An effective inhibitor will block pyruvate entry, thus reducing the rate of electron transport and oxygen consumption.

cluster_setup Experimental Setup cluster_protocol Protocol Steps Mito Isolated Mitochondria Start 1. Add mitochondria and buffer to chamber Mito->Start Buffer Respiration Buffer (with ADP & Pi) Buffer->Start O2_Electrode Oxygen Electrode Chamber Equilibrate 2. Equilibrate and establish basal respiration Start->Equilibrate Add_Inhibitor 3. Add Test Compound (e.g., Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) or Vehicle Equilibrate->Add_Inhibitor Add_Pyruvate 4. Add Pyruvate to initiate State 3 respiration Add_Inhibitor->Add_Pyruvate Measure 5. Measure rate of oxygen consumption Add_Pyruvate->Measure Analyze 6. Compare rates between a) Vehicle + Pyruvate (Max Respiration) b) Inhibitor + Pyruvate (Inhibited Respiration) Measure->Analyze cluster_prep Preparation cluster_workflow Assay Workflow Mito_Prep Isolated Mitochondria in Buffer Incubate 1. Pre-incubate mitochondria with Test Compound or Vehicle Mito_Prep->Incubate Test_Cmpd Test Compound or Vehicle Test_Cmpd->Incubate Radiolabel_Mix [2-14C]Pyruvate Mix Start_Uptake 2. Initiate uptake by adding [2-14C]Pyruvate Mix Radiolabel_Mix->Start_Uptake Stop_Sol Stop Solution (e.g., UK-5099) Stop_Uptake 4. ...add Stop Solution to terminate transport Stop_Sol->Stop_Uptake Incubate->Start_Uptake Time_Points 3. At timed intervals (e.g., 5, 10, 20s)... Start_Uptake->Time_Points Time_Points->Stop_Uptake Separate 5. Rapidly separate mitochondria from buffer (e.g., vacuum filtration) Stop_Uptake->Separate Quantify 6. Quantify radioactivity in mitochondrial pellet via scintillation counting Separate->Quantify Plot 7. Plot uptake over time and compare rates Quantify->Plot

Sources

Comparative

Technical Guide: Structure-Activity Relationship of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Analogs

Executive Summary & Core Identity Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) represents a foundational scaffold in the class of -aryl- -cyanoacrylates . While historically explored as a Photosystem II (PSI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) represents a foundational scaffold in the class of


-aryl-

-cyanoacrylates
. While historically explored as a Photosystem II (PSII) inhibitor in agrochemistry, this scaffold has re-emerged in medicinal chemistry as a tunable Michael acceptor warhead for covalent drug design (targeting cysteine residues) and as a metabolic modulator (Mitochondrial Pyruvate Carrier inhibition).

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this compound, comparing its baseline performance against optimized analogs and industry standards (e.g., Diuron for herbicides, UK-5099 analogs for metabolic modulation).

Key Performance Indicators (KPIs)
  • Primary Mechanism: Competitive inhibition of the

    
     binding site on the D1 protein (PSII) or covalent modification of cysteine residues (Medicinal).
    
  • Reactivity Profile: High electrophilicity due to the push-pull alkene system.

  • Lipophilicity (LogP): ~3.2 (Predicted), facilitating membrane permeability.

Mechanistic Insight: The "Push-Pull" System

To understand the SAR, one must first grasp the electronic environment of the molecule. The 3-(4-chlorophenyl)-2-cyanoacrylate scaffold functions as a "push-pull" alkene:

  • The "Pull" (Head): The

    
    -cyano and 
    
    
    
    -ester groups are strong electron-withdrawing groups (EWG), making the
    
    
    -carbon highly electrophilic.
  • The "Push" (Tail): The 4-chlorophenyl ring provides steric bulk and lipophilicity but offers only weak resonance donation compared to amino-substituted analogs.

This electronic imbalance is the driver for its biological activity, specifically its ability to undergo Michael addition with nucleophilic residues (e.g., Serine-264 in PSII or Cysteine thiols in enzymes).

Diagram 1: Pharmacophore & Reactivity Map

SAR_Mechanism cluster_SAR SAR Zones Core Ethyl 3-(4-chlorophenyl) -2-cyanoacrylate Warhead Michael Acceptor (β-Carbon) Core->Warhead Electronic Activation Binding Hydrophobic Pocket (D1 Protein / Enzyme) Warhead->Binding Covalent/Non-covalent Interaction Activity Biological Effect (Inhibition) Binding->Activity Blockade R1 4-Cl Phenyl (Lipophilic Anchor) R1->Core R2 Cyano Group (H-Bond Acceptor) R2->Core R3 Ethyl Ester (Transport/Steric) R3->Core

Caption: Pharmacophore mapping showing the three critical SAR zones: the lipophilic anchor, the electron-withdrawing warhead, and the ester tail.

Structure-Activity Relationship (SAR) Analysis

The following analysis dissects the molecule into three zones, comparing the 4-chlorophenyl analog against common derivatives.

Zone A: The Aryl Ring (Lipophilic Anchor)

The phenyl ring fits into the hydrophobic pocket of the target protein. The 4-position (para) is the most sensitive determinant of activity.

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
Biological Impact (Relative to 4-Cl)
4-Cl (Target) +0.23 (EWG) +0.71 Optimal Baseline. Balances size and lipophilicity for D1 protein binding pockets.
4-H (Unsubstituted)0.000.00Weak. Lacks sufficient hydrophobic interaction energy.
4-NO

+0.78 (Strong EWG)-0.28Poor. Too polar; reduces membrane permeability despite increasing electrophilicity.
3,4-di-ClAdditiveHighEnhanced. Often 2-5x more potent due to better filling of the hydrophobic pocket.
4-N(Me)

-0.83 (EDG)+0.18Inactive/Altered. Strong electron donation kills the electrophilicity of the

-carbon.

Insight: The 4-Cl substituent is critical because it provides the necessary lipophilicity without deactivating the Michael acceptor system.

Zone B: The Ester Chain (Transport & Sterics)

Modifying the ethyl group affects the molecule's ability to cross membranes and fit into the binding site.

  • Methyl: Too hydrophilic; often shows lower activity in whole-cell/plant assays due to poor uptake.

  • Ethyl (Target): Sweet spot. Good balance of LogP and steric fit.

  • Ethoxyethyl: Often used in advanced analogs to improve solubility and flexibility, sometimes yielding higher potency (pI50 > 6.0).

Zone C: Stereochemistry (The Linker)

The double bond creates E and Z isomers.

  • Observation: The Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer .

  • Activity: The (E)-isomer is generally the active species. Isomerization can occur under UV light (in field conditions), which is a degradation pathway rather than an activation step.

Comparative Performance Guide

This section compares the target compound against the "Gold Standard" (Diuron) and "Next-Gen" analogs.

Table 1: Comparative Efficacy (Photosystem II Inhibition)
Compound ClassRepresentative StructurepI

(Hill Reaction)*
LogPStatus
Target Analog Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate4.5 - 5.2 3.2Baseline Hit. Moderate activity; useful lead.
Gold Standard Diuron (DCMU)7.2 2.8Industry Standard. Superior binding affinity.
Next-Gen Analog Cyanoacrylate with Thiazole/Pyridine6.5 - 7.5 3.5Optimized. Heterocycles replace phenyl for better H-bonding.
Negative Control Ethyl 2-cyanoacrylate (No aryl)< 3.00.5Inactive. Polymerizes rapidly; no binding.

*Note: pI50 values are negative log of IC50 (M). Higher is better. Data synthesized from general cyanoacrylate herbicide literature (e.g., Phillips et al.).

Expert Verdict: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a moderate inhibitor. It is not potent enough for commercial use as a standalone herbicide compared to Diuron. However, it is an excellent fragment for drug discovery because its activity is "real" but leaves room for optimization (e.g., by replacing the phenyl ring with an indole or thiazole).

Experimental Protocols

To validate the SAR assertions, the following self-validating protocols are recommended.

Protocol A: Synthesis via Knoevenagel Condensation

Objective: Synthesize the target compound with high stereoselectivity for the (E)-isomer.

  • Reagents: 4-Chlorobenzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (catalytic, 0.1 eq), Ethanol (20 mL).

  • Procedure:

    • Dissolve aldehyde and ester in ethanol.

    • Add piperidine dropwise.

    • Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Cool to room temperature. The product usually precipitates.

    • Recrystallize from Ethanol.

  • Validation:

    • Melting Point: Expect 88-90°C.

    • NMR: Look for the vinylic proton singlet at

      
       ~8.2 ppm. A coupling constant analysis is not possible (singlet), but NOE experiments can confirm (E)-geometry.
      
Protocol B: Hill Reaction Assay (PSII Inhibition)

Objective: Quantify pI50 values using isolated chloroplasts.

  • Isolation: Homogenize spinach leaves in sucrose buffer; centrifuge to isolate chloroplasts.

  • Assay Mix: Chloroplast suspension (20 µg Chl/mL) + DCPIP (dye, 30 µM) + Test Compound (0.1 - 100 µM).

  • Measurement:

    • Illuminate samples (saturating light).

    • Measure absorbance decrease at 600 nm (DCPIP reduction).

    • Compare rate vs. DMSO control.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50.

Diagram 2: Experimental Workflow

Workflow Start Start: 4-Cl-Benzaldehyde + Ethyl Cyanoacetate Synth Synthesis: Knoevenagel Condensation (Piperidine/EtOH) Start->Synth Purify Purification: Recrystallization (EtOH) Target: >98% Purity Synth->Purify Assay Bioassay: Hill Reaction (Spinach Chloroplasts) Readout: DCPIP Reduction Purify->Assay Dissolve in DMSO Data Data Analysis: Calculate IC50 & pI50 Assay->Data

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Emerging Applications (Beyond Herbicides)

While the 4-chlorophenyl analog is a classic herbicide model, recent research has repurposed this scaffold:

  • Mitochondrial Pyruvate Carrier (MPC) Inhibition:

    • Analogs replacing the phenyl ring with Indole (e.g., UK-5099 derivatives) are potent MPC inhibitors. The 4-chlorophenyl analog serves as a vital comparator to demonstrate the necessity of the indole NH group for specific mitochondrial uptake.

  • Anticancer (Tubulin Targeting):

    • Certain 2-cyano-3-phenylacrylates inhibit tubulin polymerization. The 4-Cl substitution is often explored to enhance cytotoxicity against leukemia cell lines (e.g., L1210).

References

  • General Synthesis & Properties

    • Title: Ethyl 3-(4-chlorophenyl)
    • Source: ChemicalBook.
    • URL:

  • Herbicidal SAR Context

    • Title: Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates.[1][2]

    • Source: Journal of Agricultural and Food Chemistry (via PubMed).
    • URL:

  • MPC Inhibition Context

    • Title: Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.[3]

    • Source: ACS Medicinal Chemistry Letters (via NCBI).
    • URL:

  • Crystallography & Structural Insights

    • Title: Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)
    • Source: IUCrD
    • URL:

Sources

Validation

Benchmarking the synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate against literature methods

Executive Summary The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) via Knoevenagel condensation is a pivotal step in developing pharmacophores for anticancer (tubulin inhibition) and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) via Knoevenagel condensation is a pivotal step in developing pharmacophores for anticancer (tubulin inhibition) and antimicrobial applications.[1] While the traditional piperidine-catalyzed route remains the academic baseline, recent comparative data suggests it is no longer the most efficient method for high-throughput or green chemistry applications.[1]

This guide benchmarks the Traditional Piperidine/Ethanol Reflux against an Advanced Ionic Liquid-Promoted System ([HyEtPy]Cl-DABCO) . Our analysis, supported by literature data, indicates that the advanced protocol reduces reaction time by ~85% and increases yield by ~4-5% , while eliminating the need for volatile organic solvents during the reaction phase.[1]

Chemical Context & Mechanism

The target molecule is synthesized via the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate .[1][2] The reaction is driven by the deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde and subsequent dehydration.[3]

Reaction Scheme

Reactants: 4-Chlorobenzaldehyde + Ethyl Cyanoacetate Product: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate + H₂O Stereochemistry: The reaction predominantly yields the (E)-isomer (trans-arrangement of the bulky aryl and ester groups) due to steric stabilization, though commercial catalogs often list the (Z)-form depending on specific isolation conditions.[1][4]

Mechanistic Pathway (Base Catalysis)

The following Graphviz diagram illustrates the base-catalyzed mechanism, highlighting the critical iminium intermediate formation (in amine catalysis) or direct enolate formation.[1]

KnoevenagelMechanism Base Catalyst (Base) ECA Ethyl Cyanoacetate (Active Methylene) Base->ECA Deprotonation Enolate Carbanion/Enolate Intermediate ECA->Enolate Alcohol Aldol-like Intermediate Enolate->Alcohol + Aldehyde (Nucleophilic Attack) Aldehyde 4-Chlorobenzaldehyde Product Ethyl 3-(4-chlorophenyl)- 2-cyanoacrylate Alcohol->Product Dehydration (-H₂O) Water H₂O (Byproduct) Alcohol->Water Product->Base Catalyst Release

Caption: General base-catalyzed mechanism. In amine-catalyzed variants (Method A), the aldehyde may first form an iminium ion, enhancing electrophilicity.[1]

Methodological Landscape & Benchmarking

We compared two distinct protocols based on yield, reaction time, and environmental impact (E-Factor).

MetricMethod A: Traditional (Baseline) Method B: Advanced (Recommended)
Catalyst Piperidine (Organocatalyst)[HyEtPy]Cl + DABCO (Ionic Liquid System)
Solvent Ethanol (Reflux)Water/Ionic Liquid (Heterogeneous)
Temperature 80°C (Reflux)25–50°C (Mild Heating)
Time 2.0 – 4.0 Hours 10 – 30 Minutes
Yield 88 – 90%92 – 98%
Purification Recrystallization (EtOH)Filtration + Water Wash
Key Reference BenchChem Generic Protocols [1]RSC Adv., 2018 [2]
Comparative Workflow Analysis

The following diagram contrasts the operational complexity of both methods. Note the streamlined downstream processing in Method B.

WorkflowComparison cluster_Traditional Method A: Traditional (Piperidine/EtOH) cluster_Modern Method B: Ionic Liquid/DABCO A_Start Mix Reactants in Ethanol A_Cat Add Piperidine A_Start->A_Cat A_Reflux Reflux 2-4 Hours A_Cat->A_Reflux A_Cool Cool to RT (Precipitation) A_Reflux->A_Cool A_Filter Filtration A_Cool->A_Filter A_Recryst Recrystallization (Required) A_Filter->A_Recryst B_Start Mix Reactants in [HyEtPy]Cl/H2O B_Cat Add DABCO B_Start->B_Cat B_Stir Stir 10-30 Mins (RT or Mild Heat) B_Cat->B_Stir B_Filter Filtration B_Stir->B_Filter B_Wash Water Wash (High Purity) B_Filter->B_Wash

Caption: Operational workflow comparison. Method B eliminates the energy-intensive reflux and solvent-heavy recrystallization steps.[1]

Detailed Experimental Protocols

Method A: Traditional Piperidine-Catalyzed Synthesis

The "Gold Standard" for academic laboratories.[1]

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (catalytic amount, ~3-5 drops or 0.5 mmol) dropwise to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~80°C) for 2 to 4 hours . Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.[1] Chill in an ice bath to maximize recovery.[1]

  • Purification: Filter the crude solid. Recrystallize from hot Ethanol or an Ethanol/Water mixture to obtain the pure product.[1]

  • Characterization:

    • Appearance: White to pale yellow crystalline solid.[1]

    • Melting Point: 90–92°C [3].[1]

Method B: Advanced [HyEtPy]Cl-DABCO System

Recommended for higher yield, speed, and green chemistry compliance.[1]

  • Catalyst Prep (If not stock): The ionic liquid N-(2-hydroxyethyl)pyridinium chloride ([HyEtPy]Cl) is prepared by heating pyridine and 2-chloroethanol (1:[1]1) at 80°C for 12h.

  • Reaction Setup: In a 25 mL flask, mix [HyEtPy]Cl (1.0 g), Water (2 mL), and DABCO (10 mol%).

  • Addition: Add 4-chlorobenzaldehyde (2 mmol) and ethyl cyanoacetate (2 mmol).

  • Execution: Stir the mixture at room temperature (or mild heat up to 50°C for faster rates). The reaction is typically complete within 10–30 minutes as the product precipitates out of the aqueous medium.[1]

  • Work-up: Filter the solid product.

  • Purification: Wash the filter cake thoroughly with water (to remove the ionic liquid and DABCO) and then a small amount of cold aqueous ethanol. The ionic liquid filtrate can be dehydrated and reused.[1]

  • Performance: This method typically yields 92–98% pure product without recrystallization [2].[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete reaction or high solubility in solvent.[1]Extend reaction time; Ensure cooling to 0°C before filtration. For Method A, use dry ethanol.[1]
Oily Product Impurities or solvent retention.[1]Scratch the flask side with a glass rod to induce crystallization.[1] Recrystallize from EtOH/Water (9:1).[1]
Melting Point Depression Presence of starting aldehyde or Z-isomer.[1]Wash product with cold hexane (removes aldehyde).[1] Verify drying (remove water/solvent).[1]
Coloration (Deep Yellow) Oxidation or polymerization side-products.[1]Ensure reagents are fresh.[1] 4-chlorobenzaldehyde can oxidize to the acid; check aldehyde purity before use.[1]

References

  • BenchChem. (2025).[1][3][5] Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde. Link (General protocol adaptation).

  • Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.[1] RSC Advances, 8, 30180–30185. Link[1]

  • ChemicalBook. (2023).[1] Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties and Melting Point Data. Link

  • Merugu, S. K. (2023).[1][6] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.[1][6][7] Journal of the Mexican Chemical Society, 67(1).[1][6] Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialized reagents like Ethyl 3-(4-chlorophenyl)-2-cya...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialized reagents like Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate requires a nuanced understanding of its chemical properties to ensure safe handling and proper disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this compound, ensuring the safety of your team and compliance with regulatory standards.

The central challenge in disposing of this compound lies in its dual nature: it is both a reactive cyanoacrylate and a halogenated organic compound. Its cyanoacrylate functionality allows for rapid, exothermic polymerization, while the 4-chlorophenyl group places it into a specific category of chemical waste that requires careful segregation and disposal.[1][2] Understanding this distinction is critical for a safe and compliant disposal pathway.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, like other cyanoacrylates, is a potent irritant and bonds skin and eyes in seconds.[3][4] Vapors can also irritate the respiratory system.[5][6] The Occupational Safety and Health Administration (OSHA) recognizes the reactive nature of cyanoacrylates, underscoring the need for careful handling to avoid skin and eye contact.[7]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE when working with this compound.

Body PartRequired PPERationale and Expert Insight
Hands Nitrile or Viton/Fluorinated Rubber GlovesStandard latex gloves offer insufficient protection. Cyanoacrylates can cause certain materials (like cotton or wool) to undergo rapid, exothermic polymerization, generating enough heat to cause burns.[8] Polyethylene or Viton gloves are recommended for their chemical resistance.[3]
Eyes Indirect-vent, splash-resistant safety gogglesProtects against accidental splashes of the liquid monomer, which can bond eyelids in seconds. A face shield should be worn in conjunction with goggles when handling larger quantities.[9]
Body Chemical-resistant lab coatPrevents contamination of personal clothing and skin.[10]
Respiratory Use in a well-ventilated area or chemical fume hoodVapors are irritating to the respiratory system.[4][6] Engineering controls like a fume hood are the primary line of defense. For significant exposures, an approved respirator may be necessary.[3]

Part 2: The Core Principle of Disposal: Controlled Polymerization vs. Hazardous Waste Collection

The most critical decision in the disposal process is determining whether to manage the waste via in-lab polymerization or to segregate it as bulk halogenated hazardous waste. This decision is based entirely on the quantity of the material.

  • The Chemistry of Polymerization: Cyanoacrylates undergo rapid anionic polymerization when they come into contact with nucleophilic substances, most commonly water (moisture).[8][10] This reaction converts the reactive liquid monomer into a stable, inert solid polymer. For trace amounts of residue, this is an effective and safe disposal strategy.[11]

  • The Hazard of Bulk Polymerization: The polymerization reaction is highly exothermic.[8] Attempting to polymerize bulk quantities of the liquid in a single container can generate significant heat, potentially causing the container to fail, releasing irritant vapors, and creating a fire hazard.

  • The Halogenation Factor: As a chlorinated organic compound, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate must be segregated from non-halogenated waste streams.[1][12] Halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic byproducts.[2] Mixing them with non-halogenated solvents, which are often recycled as fuel, contaminates the entire waste stream and dramatically increases disposal costs.[2][12]

Part 3: Step-by-Step Disposal Protocols

Based on the principles above, here are two distinct, validated protocols for the disposal of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Protocol A: Disposal of Trace Residue and Contaminated Materials

This protocol is suitable for empty or nearly empty containers, as well as contaminated consumables like pipette tips, wipes, and gloves.

  • Work in a Ventilated Area: Perform all steps in a certified chemical fume hood.

  • Deactivate Residual Monomer:

    • For empty containers: Add a small amount of an inert absorbent material like sand or vermiculite. Cautiously add a few drops of water to the container to initiate polymerization of any remaining liquid.[3] Leave the container open in the fume hood until the reaction is complete and the contents are fully solidified.

    • For contaminated wipes or absorbent pads: Place the material on a chemical-resistant surface inside the fume hood. Lightly mist with water from a spray bottle to cure the adhesive.

  • Confirmation of Cure: Ensure the material is fully hardened and no liquid is present. The cured polymer is considered a non-toxic solid.[11]

  • Final Disposal: Once fully cured and solidified, the container and other contaminated materials can be sealed and disposed of in the regular solid waste stream, in accordance with your institution's policies.

Protocol B: Disposal of Bulk Liquid Waste

This protocol is the only acceptable method for disposing of unused or significant quantities of the liquid chemical.

  • Do NOT Attempt to Polymerize: It is critical to avoid adding water, bases, or other initiators to the bulk liquid.

  • Segregate as Halogenated Waste: This waste must be designated as "Halogenated Organic Waste".[1] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[2][12]

  • Container and Labeling:

    • Use a designated, properly sealed, and chemically compatible waste container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate".[12]

  • Arrange for Professional Disposal: Store the sealed container in a designated satellite accumulation area. Follow your institution's procedures to have the waste collected by a licensed hazardous waste disposal company. This ensures it will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper incineration.[13][14]

Part 4: Emergency Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Ensure Area is Ventilated: Eliminate all ignition sources and ensure maximum ventilation.[8][13]

  • Wear Full PPE: Don the appropriate PPE as outlined in the table above before approaching the spill.[3]

  • Contain the Spill: For liquid spills, surround the area with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[6][10]

  • Absorb and Collect: Carefully absorb the spilled material. Do not use cloth or paper towels for large spills, as this can accelerate the exothermic reaction. Once absorbed, scoop the material into a suitable container.[3][13]

  • Decontaminate and Dispose:

    • For small spills, the collected material can be cautiously dampened with water to induce polymerization, then disposed of as solid waste once fully cured.[3]

    • For large spills, the collected absorbent material should be treated as bulk halogenated hazardous waste (Protocol B). Seal it in a labeled container for professional disposal.[10]

  • Clean the Area: Once the bulk of the spill is removed, decontaminate the surface with soap and water.

Part 5: Disposal Decision Workflow

The following diagram provides a clear, visual guide to the decision-making process for proper disposal.

G start Waste Generated: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate decision What is the quantity? start->decision bulk_path Bulk Liquid (e.g., unused reagent) decision->bulk_path  Bulk residue_path Trace Residue (e.g., empty container, contaminated wipe) decision->residue_path Trace   protocol_b Follow Protocol B: Segregate as Halogenated Hazardous Waste bulk_path->protocol_b protocol_a Follow Protocol A: Induce Polymerization in Fume Hood residue_path->protocol_a dispose_hazardous Arrange for collection by licensed waste vendor. protocol_b->dispose_hazardous dispose_solid Confirm material is fully cured (inert solid). Dispose as regular solid waste. protocol_a->dispose_solid

Sources

Handling

Handling Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: A Senior Scientist’s Guide to Safety &amp; Logistics

Part 1: The Core Directive – Understanding the "Enemy" The "Super Glue" Misconception As researchers, we often see "cyanoacrylate" in a name and immediately default to protocols for instant adhesives (like Ethyl 2-cyanoa...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive – Understanding the "Enemy"

The "Super Glue" Misconception

As researchers, we often see "cyanoacrylate" in a name and immediately default to protocols for instant adhesives (like Ethyl 2-cyanoacrylate). This is a critical error when handling Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Unlike liquid instant glues, this compound (often referred to as Ethyl


-cyano-4-chlorocinnamate) is a solid crystalline powder  (melting point ~88-90°C). The addition of the 4-chlorophenyl group at the 3-position stabilizes the double bond, preventing the rapid, moisture-initiated anionic polymerization that causes skin bonding.

Your primary risks are not skin bonding, but:

  • Respiratory Irritation (STOT SE 3): Fine dust generation during weighing is the highest risk vector.

  • Chemical Irritation (H315, H319): It is a potent skin and severe eye irritant.[1][2][3]

  • Solubilized Permeation: Once dissolved in organic solvents (e.g., DMSO, Acetone) for synthesis, it bypasses the skin's natural barrier rapidly.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "compliance" to "exposure elimination."[4] The following PPE is mandatory for all personnel handling the neat solid or solutions >10 mM.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)The compound is a respiratory irritant (H335). As a light powder, static electricity can cause it to "jump" or aerosolize during weighing.
Hand (Solid) Nitrile Gloves (Standard, 4-8 mil)For the solid state, standard nitrile provides excellent protection. Latex is discouraged due to poor chemical resistance if you switch to solvents.
Hand (Solution) Double-Gloving (Nitrile) or Silver Shield® Once dissolved in carriers like DMF or DMSO, the solvent drags the irritant through standard gloves. Double gloving increases breakthrough time.
Eye/Face Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient. Fine irritant dust can bypass glasses and dissolve in the eye's tear film, creating a concentrated irritant solution directly on the cornea.
Body Lab Coat (Buttoned, Cotton/Poly blend)Prevents dust accumulation on street clothes. Unlike liquid cyanoacrylates, this solid does not pose a high flammability risk with cotton.

Part 3: Operational Protocol & Logistics

Pre-Operational Workflow (Graphviz Visualization)

This workflow ensures that the transition from storage to reaction vessel minimizes dust generation.

HandlingProtocol cluster_safety Critical Control Point: Dust Management Start Storage (Cool, Dry) Weighing Weighing Station (Inside Fume Hood) Start->Weighing Transport Sealed StaticControl Static Discharge (Anti-static Gun/Mat) Weighing->StaticControl Open Container Transfer Transfer to Vessel (Funnel/Paper) StaticControl->Transfer Powder Handling Solubilization Solvent Addition (Dissolution) Transfer->Solubilization Add Solvent Cleanup Wet Wipe Down (Solvent Waste) Solubilization->Cleanup Process Complete

Caption: Operational workflow emphasizing static control to prevent aerosolization of the irritant powder inside the fume hood.

Step-by-Step Handling Procedure
Phase A: Preparation
  • Engineering Control: Verify Fume Hood face velocity is >100 fpm.

  • Static Check: This powder is prone to static cling. Use an anti-static gun or wipe the spatula/weigh boat with an anti-static cloth before dispensing.

  • Tool Selection: Use plastic or stainless steel spatulas. Avoid bristle brushes for cleanup, as they flick dust into the air.

Phase B: Weighing & Transfer
  • The "Draft" Rule: Place the balance at least 6 inches back from the hood sash.

  • Dispensing: Transfer slowly. If the powder clumps, do not crush it in the open weigh boat; transfer to the vessel first.

  • Spill Management: If powder spills, do not sweep dry . Cover with a wet paper towel (water or acetone) to trap the dust, then wipe up.

Phase C: Solubilization (The High-Risk Moment)

Context: Once dissolved, the risk profile changes from inhalation to transdermal absorption.

  • Solvent Choice: If using DMSO or DMF, assume the chemical will penetrate gloves instantly upon contact.

  • Technique: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of the solid.

Part 4: Emergency Response & Disposal[5]

Emergency Logic Tree

EmergencyResponse Exposure Accidental Exposure Type Identify Type Exposure->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact (Dust/Splash) Type->Eye Inhale Inhalation (Dust) Type->Inhale Wash Wash with Soap & Water (15 mins) Skin->Wash EyeRinse Eyewash Station (15 mins, hold lids open) Eye->EyeRinse FreshAir Move to Fresh Air (Support breathing) Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical EyeRinse->Medical FreshAir->Medical

Caption: Decision logic for immediate response. Note: Unlike super glue, standard washing is effective as bonding is unlikely.

Disposal Protocol
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be bagged in a clear polyethylene bag, labeled "Hazardous Solid Waste: Irritant," and disposed of according to local EHS regulations.

  • Liquid Waste: Solutions containing this compound must go into the Organic Solvent Waste stream. Do not pour down the drain; it is toxic to aquatic life.

  • Container: Empty containers should be triple-rinsed with Acetone before disposal.

References

  • TCI Chemicals. (2025).[2][5] Safety Data Sheet: Ethyl alpha-Cyanocinnamate. Retrieved from

  • AK Scientific. (2024).[1][3] Safety Data Sheet: Ethyl 4-chlorocinnamate derivatives. Retrieved from

  • PubChem. (2025).[6] Compound Summary: Ethyl 2-cyano-3-(4-chlorophenyl)acrylate.[7] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Properties and Safety. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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